4-(Methylsulfonyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfonylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVPUHBSBYJSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277593 | |
| Record name | 4-(methylsulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-77-6 | |
| Record name | 5398-77-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(methylsulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylsulfonyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Methylsulfonyl)benzaldehyde (CAS: 5398-77-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)benzaldehyde, a key chemical intermediate in the pharmaceutical and chemical industries. This document consolidates essential information regarding its chemical and physical properties, spectral data, synthesis protocols, and safety and handling procedures. Particular emphasis is placed on its significant role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics and treatments for type 2 diabetes. This guide is intended to be a valuable resource for professionals in research and development, medicinal chemistry, and process chemistry.
Chemical Identity and Physicochemical Properties
This compound, also known as 4-formylphenyl methyl sulfone, is an organic compound with the chemical formula C₈H₈O₃S.[1] Its structure features a benzaldehyde (B42025) core substituted with a methylsulfonyl group at the para position. This substitution significantly influences the compound's reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5398-77-6 | |
| Molecular Formula | C₈H₈O₃S | |
| Molecular Weight | 184.21 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 160-164 °C | |
| Boiling Point | 378.3 ± 34.0 °C at 760 mmHg | |
| Density | 1.289 ± 0.06 g/cm³ | |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol; insoluble in water.[1] | |
| InChI | 1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |
| SMILES | CS(=O)(=O)c1ccc(C=O)cc1 |
Spectral Data
The structural identity of this compound is confirmed by various spectroscopic techniques.
Table 2: Spectral Data for this compound
| Spectrum Type | Data |
| ¹H NMR | The ¹H NMR spectrum is consistent with the structure. |
| ¹³C NMR | The ¹³C NMR spectrum is consistent with the structure. |
| Mass Spectrometry (MS) | Mass spectral data confirms the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | IR spectroscopy reveals characteristic absorption bands for the functional groups present. |
Note: For detailed spectra, refer to relevant chemical databases and literature.[3]
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and efficient method involves the oxidation of 4-(methylthio)benzaldehyde. A patented method describes a two-step process starting from p-chlorobenzaldehyde.[4]
Experimental Protocol: Synthesis from p-Chlorobenzaldehyde
This protocol is based on a patented industrial method.[4]
Step 1: Synthesis of p-(Methylthio)benzaldehyde
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 250g of 4-chlorobenzaldehyde (B46862), a 15% aqueous solution of sodium methyl mercaptide, and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride).
-
Heat the mixture to 50-55 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-chlorobenzaldehyde spot disappears.
-
Upon completion, allow the layers to separate. The lower, yellow oil layer is the crude p-(methylthio)benzaldehyde.
Step 2: Oxidation to this compound
-
Prepare an oxidizing solution by mixing hydrogen peroxide, sulfuric acid, and an oxidation catalyst (e.g., manganous sulfate).
-
Carefully add the crude p-(methylthio)benzaldehyde from Step 1 dropwise to the oxidizing solution.
-
Control the temperature during the addition and subsequent reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, the product, this compound, can be isolated and purified by standard procedures such as crystallization.
Caption: Synthetic pathway for this compound.
Applications in Drug Development and Medicinal Chemistry
This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1] Its aldehyde group allows for a wide range of chemical transformations, while the methylsulfonyl group can be a key pharmacophore.
-
Antibiotics: It is a key intermediate in the synthesis of the broad-spectrum antibiotics thiamphenicol (B1682257) and florfenicol.[5]
-
Diabetes Treatment: The compound has been utilized in the preparation of arylidene-thiazolidinedione derivatives, which have applications in the treatment of type 2 diabetes.[6]
-
Kinase Inhibitors: In medicinal chemistry, it serves as a precursor for the development of kinase inhibitors, where the sulfonyl group can form important hydrogen-bonding interactions within the ATP-binding pocket of enzymes.
-
Anti-inflammatory and Anti-cancer Research: While direct biological activity is not extensively reported, derivatives of aryl methyl sulfones have been investigated for their anti-inflammatory properties, including the inhibition of COX enzymes, and for their potential as anti-cancer agents.[6][7]
Caption: Role of this compound in drug development.
Safety and Handling
This compound is classified as an irritant and requires careful handling to avoid contact with skin, eyes, and the respiratory system.[1]
Table 3: GHS Hazard Information
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |
Data from representative sources.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or under a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and reactivity make it an essential building block for the synthesis of a range of important therapeutic agents. This guide provides a foundational understanding of its key characteristics to support its effective and safe use in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 5. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]
- 7. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4-(Methylsulfonyl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 4-(Methylsulfonyl)benzaldehyde, a key chemical intermediate in medicinal chemistry and pharmaceutical research. The document details its physicochemical properties, experimental protocols for its synthesis, and its significant applications, particularly in the development of therapeutic agents.
Core Physicochemical Properties
This compound is a solid organic compound notable for its methylsulfonyl group, which is a strong electron-withdrawing moiety, and a versatile aldehyde functional group. These features make it a valuable building block in organic synthesis.
Table 1: Physicochemical and Crystallographic Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₃S | [1] |
| Molecular Weight | 184.21 g/mol | [1] |
| CAS Number | 5398-77-6 | |
| Appearance | Light yellow-beige to light brown crystalline powder or crystals | [2] |
| Melting Point | 155-161 °C | [2] |
| Boiling Point | 288.16 °C (estimate) | [2] |
| Solubility | Soluble in Chloroform, Methanol | [2] |
| Density | 1.3761 g/cm³ (estimate) | [2] |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c |
Applications in Drug Discovery and Development
This compound is a crucial precursor for the synthesis of various pharmaceuticals. Its primary applications are centered on the development of antibiotics and agents for metabolic diseases.
-
Antibiotic Synthesis : The compound is a well-established starting material for the synthesis of broad-spectrum antibiotics, including thiamphenicol (B1682257) and florfenicol.[3]
-
Anti-diabetic Agents : It has been utilized in the preparation of arylidene-thiazolidinedione derivatives, a class of compounds investigated for the treatment of type 2 diabetes.[2]
-
Anti-cancer and Anti-inflammatory Research : The structural motif is of significant interest in medicinal chemistry. Derivatives have shown potential anti-cancer properties and inhibitory effects on the COX-2 enzyme, which is involved in inflammatory pathways.[2]
The most prominent role of this compound is as an intermediate in the synthesis of thiamphenicol. The general workflow involves the conversion of the benzaldehyde (B42025) to a serine derivative, which is then subjected to reduction and acylation steps.
Experimental Protocols
The synthesis of this compound is most commonly achieved through a two-step process starting from p-chlorobenzaldehyde. The following protocols are based on methodologies described in patent literature.
Synthesis of p-Methylthiobenzaldehyde (Intermediate)
This procedure involves a nucleophilic aromatic substitution reaction to replace the chlorine atom of p-chlorobenzaldehyde with a methylthio group.
-
Materials : 4-chlorobenzaldehyde (B46862), 15-30% aqueous sodium methyl mercaptide solution, phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride).
-
Procedure :
-
To a reaction vessel, add 4-chlorobenzaldehyde (1 part by mole), 15% aqueous sodium methyl mercaptide solution (1.1-2.0 parts by mole), and tetrabutylammonium chloride (0.01-0.20 parts by mole).[4][5]
-
Heat the mixture to 50-60 °C with stirring.[4]
-
Monitor the reaction using Thin-Layer Chromatography (TLC) until the 4-chlorobenzaldehyde spot disappears.[4][5]
-
Upon completion, cool the reaction mixture and allow the layers to separate.
-
Collect the lower organic layer, which contains the crude p-methylthiobenzaldehyde product as a yellow oil.[4]
-
Oxidation to this compound
The intermediate p-methylthiobenzaldehyde is oxidized to the final product using an oxidizing agent like hydrogen peroxide.
-
Materials : Crude p-methylthiobenzaldehyde, hydrogen peroxide (H₂O₂), sulfuric acid, oxidation catalyst (e.g., manganous sulfate).
-
Procedure :
-
In a separate reactor, prepare a mixture of hydrogen peroxide, sulfuric acid, and manganous sulfate (B86663).[4] The molar ratio of p-methylthiobenzaldehyde to H₂O₂ to sulfuric acid to manganous sulfate is typically 1 : 2.5 : 0.02 : 0.05.[4]
-
Heat the oxidant mixture to 40-45 °C with stirring.[4]
-
Slowly add the crude p-methylthiobenzaldehyde from the previous step to the oxidant mixture, maintaining the reaction temperature between 60-65 °C.[4]
-
Monitor the reaction by TLC until the starting material is consumed.[4]
-
Cool the reaction and neutralize by adding aqueous sodium hydroxide (B78521) solution to a pH of approximately 7.5.[4]
-
Cool the mixture further to below 25 °C to induce crystallization.[4]
-
Collect the solid product by suction filtration and dry the filter cake at 70 °C to yield the final this compound product.[4] This process can achieve a purity of over 99% and a total two-step yield of approximately 94.5%.[4]
-
Analytical Methods
Standard analytical techniques are used to characterize this compound and monitor reaction progress.
-
Chromatography : Thin-Layer Chromatography (TLC) is routinely used to monitor the conversion of starting materials to products during synthesis.[4] Gas Chromatography-Mass Spectrometry (GC/MS) can be used for detailed analysis.[1]
-
Spectroscopy : Infrared (IR) spectroscopy is used to identify functional groups.[1]
-
X-ray Diffraction : Single-crystal X-ray diffraction has been used to determine the precise three-dimensional molecular structure and crystal packing.[3]
Safety and Handling
This compound is classified as an irritant. Users should consult the Safety Data Sheet (SDS) before handling.
-
GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements : P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage : Store under an inert gas (nitrogen or argon) at 2-8 °C. The compound is noted to be hygroscopic.[2]
References
- 1. This compound | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]
- 3. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 5. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(Methylsulfonyl)benzaldehyde, an important intermediate in the pharmaceutical industry. The information is presented to be a valuable resource for professionals engaged in research and development.
Chemical and Physical Properties
This compound is an organic compound that is solid at room temperature, appearing as a light yellow-beige to light brown crystalline powder[1][2][3]. Its structure consists of a benzene (B151609) ring substituted with both an aldehyde and a methylsulfonyl group. This substitution, particularly the polar sulfonyl group, significantly influences its physical properties, leading to strong intermolecular interactions[2].
Table 1: General Chemical Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 5398-77-6 | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₈H₈O₃S | [1][2][3][5][7] |
| Molecular Weight | 184.21 g/mol | [1][3][5][7][11] |
| IUPAC Name | This compound | [9] |
| Synonyms | 4-Formylphenyl methyl sulphone, 4-Mesylbenzaldehyde | [1][2][4][5][6] |
| InChI Key | PSVPUHBSBYJSMQ-UHFFFAOYSA-N | [1][3] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Melting Point | 155-161 °C | [1][3][12] |
| 160 °C | [8] | |
| 160.0 to 164.0 °C | [4] | |
| Boiling Point | 288.16 °C (rough estimate) | [1][3] |
| 378.3 ± 34.0 °C at 760 mmHg | [8] | |
| Density | 1.289 ± 0.06 g/cm³ | |
| 1.3761 (rough estimate) | [1][3] | |
| Flash Point | 242.1 ± 18.3 °C | |
| Appearance | Light yellow-beige to light brown crystalline powder or crystals | [1][2][3] |
| Stability | Hygroscopic | [1][3] |
Solubility
The solubility of this compound has been studied in various organic solvents. It is generally soluble in chloroform (B151607) and methanol[1][3]. A detailed study investigated its solubility in nine different organic solvents at temperatures ranging from 283.15 to 318.15 K. The solubility was found to increase with temperature in all tested solvents[13][14]. The mole fraction solubility follows the order: acetone (B3395972) > acetonitrile (B52724) > acetic acid > methanol (B129727) > ethanol (B145695) > toluene (B28343) > 1-butanol (B46404) > 1-propanol (B7761284) > 2-propanol[13][14]. The high solubility in acetone is attributed to the structural similarity, particularly the presence of a carbonyl group, which aligns with the "like-dissolves-like" principle[13].
Table 3: Solubility in Various Solvents
| Solvent | Solubility | Source(s) |
| Chloroform | Soluble | [1][3] |
| Methanol | Soluble | [1][3] |
| Acetone | Highest solubility among tested solvents | [13][14] |
| Acetonitrile | High solubility | [13][14] |
| Acetic Acid | High solubility | [13][14] |
| Ethanol | Moderate solubility | [13][14] |
| Toluene | Moderate solubility | [13][14] |
| 1-Butanol | Lower solubility | [13][14] |
| 1-Propanol | Lower solubility | [13][14] |
| 2-Propanol | Lowest solubility among tested solvents | [13][14] |
| Water | Soluble | [1] |
Experimental Protocols
3.1. Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of 4-(methylthio)benzaldehyde[15][16].
-
Step 1: Synthesis of 4-(methylthio)benzaldehyde (B43086). p-Chlorobenzaldehyde is reacted with an aqueous solution of sodium methyl mercaptide in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride[15][16]. The reaction mixture is heated to 50-60 °C. The completion of the reaction is monitored by TLC until the p-chlorobenzaldehyde spot disappears. After the reaction, the layers are separated to obtain the crude p-methylthio benzaldehyde[15][16].
-
Step 2: Oxidation to this compound. The crude 4-(methylthio)benzaldehyde is then oxidized using hydrogen peroxide in the presence of sulfuric acid and an oxidation catalyst like manganous sulfate[15][16]. The 4-(methylthio)benzaldehyde is added dropwise to a mixture of hydrogen peroxide, sulfuric acid, and the catalyst while controlling the temperature. The resulting this compound is then purified[15][16].
3.2. Determination of Solubility
The solubility of this compound in various solvents was determined using a static equilibrium method[13][14].
-
An excess amount of this compound is added to a known mass of the solvent in a jacketed glass vessel.
-
The mixture is continuously stirred and maintained at a constant temperature using a circulating water bath.
-
After reaching equilibrium (typically after several hours), the stirring is stopped, and the solution is allowed to settle.
-
A sample of the supernatant liquid is withdrawn using a preheated syringe, filtered to remove any solid particles, and weighed.
-
The concentration of this compound in the sample is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC)[14].
Visualization of Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound from p-chlorobenzaldehyde.
Caption: Synthetic pathway of this compound.
References
- 1. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Methylsulphonyl benzaldehyde price,buy 4-Methylsulphonyl benzaldehyde - chemicalbook [chemicalbook.com]
- 4. This compound | 5398-77-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. 5398-77-6 Cas No. | 4-(Methylsulphonyl)benzaldehyde | Apollo [store.apolloscientific.co.uk]
- 7. CAS 5398-77-6 | 6666-1-X2 | MDL MFCD00216485 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. This compound | 5398-77-6 [sigmaaldrich.com]
- 9. This compound | 5398-77-6 [sigmaaldrich.com]
- 10. Inner Mongolia Shazhou Chemical Technology Co., Ltd.--4-Methylsulfonyl benzaldehyde|5398-77-6 [shazhouchem.com]
- 11. This compound | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 16. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physicochemical Properties and Applications of 4-(Methylsulfonyl)benzaldehyde
This guide provides a comprehensive overview of this compound, a key intermediate in various synthetic pathways. The document details its physicochemical properties, with a focus on its melting point, outlines experimental protocols for its determination, and illustrates its role in significant chemical syntheses.
Physicochemical Data
This compound is a solid organic compound with versatile reactivity, owing to its aldehyde and methylsulfonyl functional groups.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 5398-77-6 | [2][3] |
| Molecular Formula | C₈H₈O₃S | [4][5] |
| Molecular Weight | 184.21 g/mol | [3][5] |
| Melting Point | 160.0 to 164.0 °C | [3] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Synonyms | 4-Formylphenyl Methyl Sulfone | [3] |
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad and depressed range suggests the presence of impurities. The capillary method is a standard and widely accepted technique for determining the melting point of a solid like this compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (one end sealed)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry it in a desiccator.[6] Pulverize a small amount of the sample into a fine powder using a mortar and pestle to ensure uniform heat distribution.[7]
-
Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: To pack the sample tightly at the bottom of the tube, drop the capillary, sealed-end down, through a long glass tube (approx. 70 cm) onto a hard surface.[7][8] Repeat this process until the sample is compacted to a height of 2-3 mm.[7]
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known (around 160-164°C), heat the block rapidly to about 20°C below this temperature.[8]
-
Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]
-
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid becomes visible.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
Role in Chemical Synthesis
This compound is a valuable precursor in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. Its aldehyde group serves as a reactive handle for forming new carbon-carbon bonds and other functional group transformations.
Precursor to Antibiotics:
The compound is a crucial starting material for the synthesis of amino alcohols.[4][9] These amino alcohols are, in turn, key intermediates in the production of important antibiotics such as florfenicol (B1672845) and thiamphenicol. The synthesis pathway involves an aldol (B89426) reaction between this compound and an amino acid like glycine.[10]
Other Applications:
Beyond antibiotics, this aldehyde has been utilized in the preparation of arylidene-thiazolidinedione derivatives, which have been investigated for the treatment of type 2 diabetes.[2] Its versatile chemical nature makes it a foundational component in the development of new chemical entities for drug discovery and agrochemical research.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]
- 3. This compound | 5398-77-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. thinksrs.com [thinksrs.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 4-(methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of broad-spectrum antibiotics such as thiamphenicol (B1682257) and florfenicol. A thorough understanding of its solubility is crucial for optimizing crystallization processes, which is an effective method for its purification.[1][2] This document compiles quantitative solubility data in various organic solvents, details the experimental protocols for solubility determination, and presents logical workflows through diagrams.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃S | [3][4] |
| Molecular Weight | 184.21 g/mol | [3][4] |
| Melting Point | 155-161 °C | [3] |
| Appearance | Light yellow-beige to light brown crystalline powder | [3] |
| CAS Number | 5398-77-6 | [3] |
Solubility Data
The solubility of this compound has been experimentally determined in a range of organic solvents and binary mixtures. The data consistently shows that solubility increases with temperature.[1][2][5][6][7]
Solubility in Pure Organic Solvents
The mole fraction solubility of this compound was measured in nine organic solvents over a temperature range of 283.15 K to 318.15 K.[1] At any given temperature within this range, the solubility follows the order: acetone (B3395972) > acetonitrile (B52724) > acetic acid > methanol (B129727) > ethanol (B145695) > toluene (B28343) > 1-butanol (B46404) > 1-propanol (B7761284) > 2-propanol.[1][2][6]
Table 1: Mole Fraction Solubility (x) of this compound in Pure Solvents at Various Temperatures (K)
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetonitrile | Acetone | Toluene | Acetic Acid |
| 283.15 | 0.0245 | 0.0158 | 0.0098 | 0.0085 | 0.0105 | 0.0452 | 0.0589 | 0.0121 | 0.0356 |
| 288.15 | 0.0295 | 0.0192 | 0.0121 | 0.0105 | 0.0129 | 0.0541 | 0.0701 | 0.0148 | 0.0423 |
| 293.15 | 0.0354 | 0.0232 | 0.0148 | 0.0129 | 0.0158 | 0.0642 | 0.0828 | 0.018 | 0.05 |
| 298.15 | 0.0423 | 0.0279 | 0.018 | 0.0157 | 0.0192 | 0.0758 | 0.0973 | 0.0218 | 0.0588 |
| 303.15 | 0.0502 | 0.0334 | 0.0218 | 0.019 | 0.0232 | 0.0889 | 0.1138 | 0.0263 | 0.0688 |
| 308.15 | 0.0593 | 0.0398 | 0.0263 | 0.0229 | 0.0279 | 0.1038 | 0.1325 | 0.0316 | 0.0802 |
| 313.15 | 0.07 | 0.0472 | 0.0316 | 0.0275 | 0.0334 | 0.1207 | 0.1538 | 0.0378 | 0.0931 |
| 318.15 | 0.0824 | 0.0558 | 0.0378 | 0.033 | 0.0398 | 0.1398 | 0.178 | 0.045 | 0.1078 |
Solubility in Binary Solvent Mixtures
Studies have also investigated the solubility of this compound in binary mixtures of acetonitrile with methanol, ethanol, and isopropanol.[5][7] In these systems, solubility increases with both rising temperature and an increasing mass fraction of acetonitrile.[5][6] At the same temperature and mass fraction of acetonitrile, the mole fraction solubility is greatest in the acetonitrile + methanol mixture.[5][6]
Experimental Protocols
The presented solubility data was primarily obtained using a static equilibrium or isothermal dissolution equilibrium method.[1][5][7] The following is a detailed methodology based on these established protocols.
Static Equilibrium Method for Solubility Determination
This method involves achieving a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.
1. Materials and Apparatus:
-
Solute: Purified this compound (mass fraction > 0.99).[1]
-
Solvents: Analytical grade organic solvents.[1]
-
Apparatus:
2. Procedure:
-
An excess amount of this compound is added to a known mass of the selected solvent in a jacketed glass vessel.
-
The vessel is sealed and placed in a thermostatic water bath to maintain a constant temperature.
-
The mixture is continuously stirred for a sufficient time (e.g., 24-72 hours) to ensure solid-liquid equilibrium is reached.[8]
-
After reaching equilibrium, stirring is stopped to allow the undissolved solid to settle.
-
A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being collected.
-
The collected sample is immediately weighed.
-
The solvent in the sample is evaporated under vacuum.
-
The mass of the residual solid (solute) is determined.
-
The mole fraction solubility is calculated from the masses of the solute and the solvent.
-
Alternatively, the concentration of the solute in the supernatant can be determined using a validated analytical method like HPLC.[1]
3. Data Correlation:
-
The experimental solubility data is often correlated with thermodynamic models such as the modified Apelblat equation, the λh equation, the Wilson model, or the nonrandom two-liquid (NRTL) model to represent the relationship between solubility and temperature.[2][5]
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the static equilibrium method used to determine the solubility of this compound.
Caption: Workflow for determining solubility via the static equilibrium method.
Role in Antibiotic Synthesis
This compound is a crucial building block in the pharmaceutical industry, particularly for synthesizing certain antibiotics.
Caption: Role of this compound in antibiotic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]
- 4. This compound | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
4-(Methylsulfonyl)benzaldehyde ¹H NMR spectrum
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a key intermediate in the synthesis of various pharmaceuticals. The document presents detailed spectral data, experimental protocols, and a structural representation to aid in the characterization and utilization of this compound in research and development.
Introduction
This compound, also known as 4-formylphenyl methyl sulfone, is an organic compound with the chemical formula C₈H₈O₃S.[1] Its structure consists of a benzaldehyde (B42025) core substituted with a methylsulfonyl group at the para position.[1] This compound serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical agents. Accurate spectroscopic characterization is paramount for verifying its identity and purity. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical technique for this purpose, providing detailed information about the chemical environment of each proton in the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 10.15 | Singlet (s) | - | 1H | Aldehyde proton (CHO) |
| 8.14 | Doublet (d) | 8.6 | 2H | Aromatic protons (ortho to CHO) |
| 8.09 | Doublet (d) | 8.6 | 2H | Aromatic protons (ortho to SO₂CH₃) |
| 3.11 | Singlet (s) | - | 3H | Methyl protons (SO₂CH₃) |
| Data sourced from patent CN102675167B.[2] |
Spectral Interpretation
The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the four unique proton environments in the molecule.
-
Aldehyde Proton: A sharp singlet at 10.15 ppm is characteristic of the aldehyde proton. Its downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the anisotropic effect of the carbonyl group.
-
Aromatic Protons: The aromatic region displays two doublets at 8.14 ppm and 8.09 ppm. These signals correspond to the four protons on the benzene (B151609) ring. The protons ortho to the electron-withdrawing aldehyde group are expected to be the most deshielded, appearing at 8.14 ppm. The protons ortho to the methylsulfonyl group appear at 8.09 ppm. The observed coupling constant of 8.6 Hz is typical for ortho-coupling in a benzene ring. The para-substitution pattern leads to an AA'BB' spin system which simplifies to two distinct doublets.
-
Methyl Protons: A singlet at 3.11 ppm with an integration of three protons is assigned to the methyl group of the methylsulfonyl moiety. The electronegativity of the sulfonyl group causes this signal to appear further downfield than a typical methyl group on an aromatic ring.
The logical relationship between the proton signals and the molecular structure is illustrated in the following diagram.
Caption: Molecular structure of this compound with ¹H NMR signal assignments.
Experimental Protocol
The following is a general procedure for obtaining a high-quality ¹H NMR spectrum of this compound.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Cap the vial and gently agitate or vortex until the sample is completely dissolved. The compound is soluble in chloroform.[1]
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
4.2. Instrument Parameters
The following parameters are typical for a 400 MHz NMR spectrometer:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is sufficient.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 16 ppm (from -2 to 14 ppm) is appropriate to cover the expected chemical shifts.
4.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or using an automated routine.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the peak multiplicities and coupling constants to confirm the assignments.
This detailed guide provides the necessary information for the identification and characterization of this compound using ¹H NMR spectroscopy, supporting its application in research and drug development.
References
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(Methylsulfonyl)benzaldehyde. It includes experimentally obtained and computationally predicted chemical shift data, a detailed experimental protocol for data acquisition, and a workflow diagram for the experimental process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction
This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its structure features a benzaldehyde (B42025) core with a methylsulfonyl group at the para position. ¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. The chemical shift of each carbon atom provides detailed information about its local electronic environment, enabling unambiguous structure confirmation and purity assessment. This guide focuses on the interpretation and acquisition of the ¹³C NMR spectrum of this compound.
¹³C NMR Chemical Shift Data
The ¹³C NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The experimentally observed chemical shifts are presented in Table 1, alongside the computationally predicted values for comparison and aid in peak assignment.
Table 1: Experimental and Predicted ¹³C NMR Chemical Shifts of this compound in CDCl₃
| Carbon Atom | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C=O | 190.6 | 190.9 | The carbonyl carbon is the most deshielded, appearing at the highest chemical shift. |
| C4 | 138.7 | 143.9 | Quaternary carbon attached to the electron-withdrawing sulfonyl group, leading to significant deshielding. |
| C1 | 132.9 | 134.4 | Quaternary carbon attached to the aldehyde group. |
| C2, C6 | 129.9 | 130.2 | Aromatic CH carbons ortho to the aldehyde group. |
| C3, C5 | 117.7, 117.6 | 128.6 | Aromatic CH carbons meta to the aldehyde group and ortho to the sulfonyl group. The predicted value shows some deviation. |
| CH₃ | Not explicitly resolved in the provided experimental data but predicted at 44.4 ppm. | 44.4 | The methyl carbon of the sulfonyl group is expected in this aliphatic region. |
Predicted chemical shifts were obtained using the online NMR prediction tool at nmrdb.org.
Discussion of Assignments:
The assignment of the ¹³C NMR signals is based on established principles of chemical shift theory and comparison with predicted values.
-
Carbonyl Carbon (C=O): The signal at 190.6 ppm is unambiguously assigned to the carbonyl carbon of the aldehyde group. This region is characteristic for aldehydes and ketones, which are significantly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the C=O double bond.[1]
-
Aromatic Carbons: The aromatic region of the spectrum displays four signals, corresponding to the six aromatic carbons. Due to the para-substitution pattern, symmetry results in the equivalence of C2 and C6, as well as C3 and C5.
-
The quaternary carbon C4 , bonded to the strongly electron-withdrawing methylsulfonyl group, is expected to be the most deshielded of the aromatic carbons, hence its assignment to the 138.7 ppm signal.
-
The quaternary carbon C1 , attached to the aldehyde group, is assigned to the signal at 132.9 ppm.
-
The carbons C2 and C6 , which are ortho to the aldehyde group, are assigned to the signal at 129.9 ppm.
-
The carbons C3 and C5 , ortho to the methylsulfonyl group, are assigned to the signals around 117.6-117.7 ppm. The slight splitting of this signal could be due to second-order effects or minor impurities.
-
-
Methyl Carbon (CH₃): The methyl carbon of the sulfonyl group is predicted to have a chemical shift of around 44.4 ppm. This signal was not explicitly listed in the partial experimental data found.
Experimental Protocol
The following section outlines a detailed methodology for acquiring the ¹³C NMR spectrum of this compound.
3.1. Sample Preparation
-
Compound: this compound (crystalline solid).
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.
-
Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent signal (for CDCl₃, δ ≈ 77.16 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
3.2. NMR Spectrometer and Parameters
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.
-
Acquisition Parameters:
-
Spectral Width (SW): Approximately 240 ppm (e.g., -20 to 220 ppm).
-
Acquisition Time (AQ): At least 1-2 seconds to ensure good resolution.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbon signals, which have longer relaxation times.
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual CDCl₃ signal (77.16 ppm).
-
Peak Picking: Identify and list the chemical shifts of all significant peaks.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for obtaining the ¹³C NMR spectrum of this compound.
Caption: Experimental workflow for ¹³C NMR analysis.
Conclusion
This technical guide has provided a detailed analysis of the ¹³C NMR chemical shifts of this compound, including experimental data, peak assignments, a comprehensive experimental protocol, and a visual representation of the workflow. The presented information is crucial for the structural verification and characterization of this important chemical compound and serves as a practical reference for researchers in organic chemistry and drug discovery. The combination of experimental data and computational prediction offers a robust approach to the spectral interpretation of substituted aromatic systems.
References
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 4-(methylsulfonyl)benzaldehyde using Fourier-Transform Infrared (FTIR) spectroscopy. It covers the theoretical basis for spectral interpretation, a detailed experimental protocol, and a summary of key spectral data. This molecule serves as an important precursor in the synthesis of various compounds, including certain antibiotics, making its characterization crucial.
Molecular Structure and Key Functional Groups
This compound (C₈H₈O₃S) is an aromatic compound characterized by three primary functional groups that produce distinct signals in an infrared spectrum:
-
Aromatic Aldehyde: An aldehyde group (-CHO) directly attached to the benzene (B151609) ring.
-
Methylsulfonyl Group: A sulfonyl group (-SO₂) bonded to both a methyl group (-CH₃) and the benzene ring.
-
Para-Substituted Benzene Ring: A 1,4-disubstituted aromatic ring.
The presence and electronic interplay of these groups—the electron-withdrawing nature of both the aldehyde and sulfonyl groups—influence the exact wavenumber of their vibrational modes.
Infrared Spectral Data
The interpretation of the IR spectrum of this compound relies on identifying the characteristic absorption bands for each of its functional components. The quantitative data, including both expected and reported absorption frequencies, are summarized below.
Table 1: Expected IR Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aldehyde | C-H Stretch | 2830-2860 and 2700-2760 | Weak to Medium | Known as a "Fermi doublet," the peak around 2720 cm⁻¹ is highly diagnostic for aldehydes.[1][2][3] |
| Aldehyde | C=O Stretch | 1700-1710 | Strong | Conjugation to the aromatic ring lowers the frequency from that of a saturated aldehyde (~1730 cm⁻¹).[1][2][4] |
| Methylsulfonyl | S=O Asymmetric Stretch | 1300-1350 | Strong | One of the two characteristic, strong absorptions for a sulfonyl group.[5][6][7] |
| Methylsulfonyl | S=O Symmetric Stretch | 1140-1180 | Strong | The second highly characteristic, strong absorption for a sulfonyl group.[5][6][7] |
| Aromatic Ring | C-H Stretch | 3000-3100 | Weak to Medium | Characteristic of sp² C-H bonds in an aromatic system.[4] |
| Aromatic Ring | C=C Stretch | 1400-1600 | Medium | Typically appear as a series of sharp bands.[4] |
| Aromatic Ring | C-H Out-of-Plane Bend | 800-860 | Strong | This region is diagnostic for the para-substitution pattern. |
Table 2: Reported and Representative IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3080 | Aromatic C-H Stretch | Aromatic Ring |
| ~2820, ~2730 | Aldehyde C-H Stretch (Fermi Doublet) | Aldehyde |
| ~1705 | C=O Carbonyl Stretch | Aldehyde |
| ~1595, ~1470 | Aromatic C=C Ring Stretch | Aromatic Ring |
| 1322[8] | S=O Asymmetric Stretch | Methylsulfonyl |
| ~1150 | S=O Symmetric Stretch | Methylsulfonyl |
| ~830 | C-H Out-of-Plane Bend | Para-substituted Ring |
Note: The values in Table 2 are representative and may vary slightly based on the experimental conditions (e.g., solid-state KBr vs. ATR). The peak at 1322 cm⁻¹ has been specifically noted in the literature for this compound.[8]
Experimental Protocols for Solid Sample Analysis
For solid samples like this compound, the two most common FTIR sampling techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
The KBr pellet technique involves dispersing the solid sample within a matrix of KBr, which is transparent to infrared radiation.[9] This method is ideal for obtaining high-resolution transmission spectra.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet-forming die
-
Hydraulic press
-
FTIR Spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2-3 hours to eliminate adsorbed water, which shows strong IR absorption bands that can interfere with the sample spectrum.[9][10]
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr powder.[10][11] The sample concentration should be between 0.1% and 1.0%.
-
Grinding and Mixing: Transfer the sample and KBr to an agate mortar. Gently grind the two components together with the pestle until a fine, homogeneous powder is obtained.[11] Proper mixing is critical for a clear, high-quality spectrum.
-
Pellet Formation: Carefully transfer the powder mixture into the pellet-forming die. Distribute the powder evenly.
-
Pressing: Place the die into a hydraulic press and apply a force of approximately 8-10 tons for several minutes.[10][12] This high pressure causes the KBr to become plastic and form a transparent, glass-like disc.
-
Sample Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000–400 cm⁻¹.
ATR has become a dominant method for analyzing solids due to its simplicity and minimal sample preparation.[13][14] The technique involves pressing the sample against a high-refractive-index crystal (like diamond or zinc selenide). An IR beam is passed through the crystal, where it reflects internally and creates an "evanescent wave" that penetrates a few micrometers into the sample, generating the absorption spectrum.[15][16]
Procedure:
-
Background Scan: Ensure the ATR crystal surface is clean and perform a background scan.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the solid sample firmly and evenly against the crystal surface to ensure good contact.[15]
-
Data Collection: Acquire the IR spectrum.
-
Cleaning: Thoroughly clean the crystal surface after the measurement.
Visualized Workflows
The following diagrams illustrate the logical and experimental workflows for the IR analysis described.
Caption: Logical workflow for the interpretation of a this compound IR spectrum.
Caption: Step-by-step experimental workflow for the KBr pellet FTIR method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 10. azom.com [azom.com]
- 11. scienceijsar.com [scienceijsar.com]
- 12. pelletpressdiesets.com [pelletpressdiesets.com]
- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 14. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 15. youtube.com [youtube.com]
- 16. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 4-(Methylsulfonyl)benzaldehyde. The information presented herein is essential for the identification, characterization, and quality control of this compound in various research and development settings.
Introduction
This compound (C₈H₈O₃S, Molecular Weight: 184.21 g/mol ) is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1][2] Mass spectrometry is a critical analytical technique for confirming the structure and purity of such molecules. Understanding the fragmentation behavior of this compound under ionization is fundamental for accurate interpretation of mass spectral data. This guide focuses on the fragmentation pathway under Electron Ionization (EI), a common and highly reproducible ionization technique.[3][4]
Theoretical Fragmentation Pathway
Electron ionization is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.[3][4] The fragmentation of this compound is predicted to be driven by the presence of the aromatic ring, the aldehyde group, and the methylsulfonyl group. The proposed fragmentation pathway initiates with the formation of the molecular ion (M⁺•) at m/z 184. Subsequent fragmentation events are likely to involve the loss of neutral fragments from the aldehyde and sulfonyl moieties.
A primary fragmentation step for aromatic aldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion ([M-H]⁺).[5][6] Another characteristic fragmentation is the loss of the entire aldehyde group (CHO•), leading to a phenyl cation. The methylsulfonyl group can undergo fragmentation through the loss of a methyl radical (•CH₃) or sulfur dioxide (SO₂).
Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions.
| m/z | Proposed Fragment Ion | Chemical Formula | Relative Abundance (Predicted) |
| 184 | [M]⁺• (Molecular Ion) | [C₈H₈O₃S]⁺• | Moderate |
| 183 | [M-H]⁺ | [C₈H₇O₃S]⁺ | Major |
| 155 | [M-CHO]⁺ | [C₇H₇O₂S]⁺ | Major |
| 120 | [M-SO₂]⁺• | [C₈H₈O]⁺• | Minor |
| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Major (Often Base Peak for Benzaldehydes) |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Major |
Visualization of the Fragmentation Pathway
The following diagram illustrates the proposed core fragmentation pathway of this compound.
References
- 1. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]
- 2. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Crystal Structure of 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure of 4-(Methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceuticals. The document details the molecular geometry, intermolecular interactions, and crystallographic parameters of the compound. Experimental protocols for its synthesis and crystallization are also presented. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is a white to off-white crystalline solid that serves as a crucial building block in organic synthesis, particularly for pharmaceutical compounds.[1] Its molecular structure, characterized by a polar sulfonyl group and a reactive aldehyde functional group, dictates its physical and chemical properties, including its crystal packing and intermolecular interactions.[1] Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for controlling solid-state properties such as solubility, stability, and bioavailability, which are critical parameters in drug development. This guide presents a detailed analysis of the crystal structure of this compound, based on single-crystal X-ray diffraction data.
Molecular and Crystal Structure
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[2][3] The compound crystallizes in the monoclinic space group P21/c.[3] The asymmetric unit contains one molecule of this compound.
Molecular Geometry
The molecular structure of this compound is depicted in the figure below. The bond lengths and angles are within the normal ranges.[2][3] The torsion angle between the methyl group and the benzene (B151609) ring (C1—S—C2—C3) is 75.07 (17)°.[2][3]
Crystal Packing and Intermolecular Interactions
The crystal packing is primarily governed by intermolecular C—H⋯O hydrogen bonds, which link the molecules into a three-dimensional network.[2][3] These interactions involve the hydrogen atoms of the methyl and phenyl groups acting as donors and the oxygen atoms of the sulfonyl and carbonyl groups acting as acceptors. The specific geometries of these hydrogen bonds are detailed in the table below.
Data Presentation
Crystallographic Data and Structure Refinement
| Parameter | Value |
| Chemical formula | C₈H₈O₃S |
| Molar mass | 184.20 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 6.1280 (12) |
| b (Å) | 8.0400 (16) |
| c (Å) | 16.734 (3) |
| β (°) | 90.07 (3) |
| Volume (ų) | 824.5 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation type | Mo Kα |
| μ (mm⁻¹) | 0.35 |
| R[F² > 2σ(F²)] | 0.034 |
| wR(F²) | 0.126 |
| S | 1.00 |
| Reflections collected | 1643 |
| Independent reflections | 1495 |
| Data/restraints/parameters | 1495 / 0 / 110 |
Hydrogen-bond Geometry (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
| C4—H4A···O3ⁱ | 0.93 | 2.57 | 3.457 (3) | 159 |
| C1—H1D···O1ⁱⁱ | 0.96 | 2.56 | 3.518 (3) | 176 |
Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z. Source:[2]
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the oxidation of 4-(methylthio)benzaldehyde.[4][5]
Procedure:
-
4-(Methylthio)benzaldehyde is reacted with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst like sulfuric acid.[4][5]
-
The reaction mixture is typically heated to facilitate the oxidation of the sulfide (B99878) to a sulfone.
-
After the reaction is complete, the mixture is cooled, and the product, this compound, crystallizes.
-
The solid product is then collected by filtration, washed, and dried.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.[2][3]
Procedure:
-
Dissolve 0.1 g of this compound in 20 ml of acetonitrile.[2][3]
-
Allow the solvent to evaporate slowly at room temperature.
-
Colorless, prism-like crystals will form over a period of several days.
X-ray Data Collection and Structure Refinement
Data Collection:
-
A suitable single crystal is mounted on a diffractometer (e.g., an Enraf–Nonius CAD-4).[2]
-
Data is collected at a constant temperature (e.g., 293 K) using Mo Kα radiation.[2]
-
A multi-scan absorption correction is applied to the collected data.[2]
Structure Solution and Refinement:
-
The structure is solved using direct methods (e.g., with SHELXS97).[2]
-
The structure is then refined by full-matrix least-squares on F² (e.g., with SHELXL97).[2]
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[2][3]
Visualizations
Intermolecular Interactions in the Crystal Lattice
Caption: Intermolecular C-H···O hydrogen bonds in the crystal lattice.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for determining the crystal structure.
References
- 1. Page loading... [guidechem.com]
- 2. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 5. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
Spectroscopic Profile of 4-(Methylsulfonyl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic data and the experimental protocols for their acquisition.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 10.11 | s | - | 1H | Aldehyde (-CHO) |
| 8.14 | d | 7.9 | 2H | Aromatic (ortho to -CHO) |
| 8.02 | d | 7.9 | 2H | Aromatic (ortho to -SO₂CH₃) |
| 3.25 | s | - | 3H | Methyl (-SO₂CH₃) |
¹³C NMR (Carbon-13) NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 193.5 | Aldehyde Carbonyl (C=O) |
| 167.0 | Aromatic Quaternary Carbon (C-CHO) |
| 139.4 | Aromatic Quaternary Carbon (C-SO₂CH₃) |
| 136.1 | Aromatic CH (ortho to -CHO) |
| 130.4 | Aromatic CH (ortho to -SO₂CH₃) |
| 130.0 | Aromatic CH |
| 44.5 | Methyl Carbon (-SO₂CH₃) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic peaks for its aldehyde and sulfonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900 | Weak-Medium | C-H stretch (aromatic and methyl) |
| ~2800, ~2700 | Weak | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic) |
| ~1322 | Strong | S=O asymmetric stretch (sulfonyl) |
| ~1150 | Strong | S=O symmetric stretch (sulfonyl) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture. For pure this compound, GC-MS provides its retention time and a fragmentation pattern that confirms its molecular weight and structure.
| m/z | Relative Intensity (%) | Assignment |
| 184 | ~60 | [M]⁺ (Molecular Ion) |
| 183 | ~100 | [M-H]⁺ |
| 155 | ~30 | [M-CHO]⁺ |
| 121 | ~20 | [M-SO₂CH₃]⁺ |
| 105 | ~40 | [C₇H₅O]⁺ |
| 77 | ~50 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
Instrumentation: A 400 MHz NMR spectrometer was used for both ¹H and ¹³C NMR analysis.
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Reference: The residual solvent peak of DMSO-d₆ was set to 2.50 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
Reference: The solvent peak of DMSO-d₆ was set to 39.52 ppm.
FT-IR Spectroscopy Protocol
Instrumentation: A standard FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory was used.
Sample Preparation: A small amount of the solid this compound powder was placed directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal was collected prior to sample analysis.
-
Data Processing: The final spectrum was baseline corrected and presented in terms of transmittance.
GC-MS Protocol
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.
Gas Chromatography Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase.
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, held for 2 minutes, then ramped at 15 °C/min to 280 °C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Detailed workflow for NMR spectroscopic analysis.
Caption: Workflows for FT-IR and GC-MS analyses.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-(methylsulfonyl)benzaldehyde, a key intermediate in the production of various pharmaceuticals, from 4-(methylthio)benzaldehyde (B43086). The protocols outlined below are based on established chemical literature and offer various methodologies to suit different laboratory settings and requirements.
Introduction
The oxidation of the sulfur atom in 4-(methylthio)benzaldehyde to a sulfone is a critical transformation in organic synthesis. This conversion significantly alters the electronic and physical properties of the molecule, making this compound a valuable building block for more complex molecular architectures, particularly in the development of new pharmaceutical agents. The aldehyde and methylsulfonyl groups provide versatile reactivity for creating novel organic compounds. This document details several reliable methods for this oxidation reaction.
Data Presentation
The following table summarizes various reported methods for the synthesis of this compound from 4-(methylthio)benzaldehyde, allowing for a comparative analysis of reagents, conditions, and yields.
| Oxidizing Agent | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Hydrogen Peroxide | Formic Acid | Room temperature, exothermic to 75°C | 44% | [1][2] |
| Hydrogen Peroxide | Sulfuric Acid, Manganous Sulfate (B86663) | Not specified | Not explicitly stated | [1] |
| Oxone® (Potassium Peroxymonosulfate) | Methanol (B129727)/Water | Not specified | 21% | [1][2] |
| Sodium Periodate (B1199274) | Water | Room temperature | Not specified | [3] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using different oxidizing agents.
Protocol 1: Oxidation with Hydrogen Peroxide in Formic Acid
This protocol is based on a method reported in the literature and involves the use of hydrogen peroxide as the oxidant in a formic acid solution.[1][2]
Materials:
-
4-(methylthio)benzaldehyde
-
Formic acid
-
30% Hydrogen peroxide
-
Water
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)benzaldehyde (1 equivalent) in formic acid.
-
While stirring at room temperature, slowly add 30% hydrogen peroxide (2 equivalents). Caution: The reaction is exothermic, and the temperature may rise.[1][2]
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Oxidation with Oxone®
This protocol utilizes Oxone® (potassium peroxymonosulfate), a versatile and easy-to-handle oxidizing agent.[3]
Materials:
-
4-(methylthio)benzaldehyde
-
Oxone®
-
Methanol
-
Water
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Sodium bicarbonate (optional)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(methylthio)benzaldehyde (1 equivalent) in a mixture of methanol and water.
-
To the stirred solution at room temperature, add Oxone® (2.2 equivalents) in portions. Note: The reaction can be exothermic. If necessary, add sodium bicarbonate to maintain a neutral or slightly basic pH.[3]
-
Stir the reaction mixture at room temperature until TLC analysis indicates the complete conversion of the starting material and the intermediate sulfoxide (B87167) to the sulfone.[3]
-
Upon completion, dilute the reaction mixture with water.[3]
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).[3]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 3: Oxidation with Sodium Periodate
This method employs sodium periodate as the oxidizing agent.
Materials:
-
4-(methylthio)benzaldehyde
-
Sodium periodate
-
Methanol
-
Water
-
Ethyl acetate (or other suitable organic solvent)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(methylthio)benzaldehyde (1 equivalent) in methanol.
-
Add a solution of sodium periodate (>2.2 equivalents) in water to the stirred solution at room temperature.[3]
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by the precipitation of sodium iodate.[3]
-
Monitor the reaction progress by TLC. After the starting material has been consumed, filter the reaction mixture to remove the insoluble inorganic salts.[3]
-
Concentrate the filtrate under reduced pressure to remove the methanol.[3]
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product, which can be further purified.
Visualizations
The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Oxidation of 4-(methylthio)benzaldehyde to 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of the thioether functionality in 4-(methylthio)benzaldehyde (B43086) to a sulfone is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The resulting product, 4-(methylsulfonyl)benzaldehyde, is a key building block in the preparation of compounds with a range of biological activities. This document provides detailed application notes and experimental protocols for three common methods for this oxidation, offering a comparative overview to aid in method selection and optimization.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the quantitative data for the different methods used to oxidize 4-(methylthio)benzaldehyde to this compound.
| Method | Oxidizing Agent | Catalyst/Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | Hydrogen Peroxide | Formic Acid | Not Specified | 75 | 44[1] |
| 2 | Hydrogen Peroxide | Sulfuric Acid / Manganous Sulfate (B86663) | Not Specified | 60-65 | 94.5[2] |
| 3 | Oxone® (Potassium Peroxymonosulfate) | Methanol (B129727) / Water | Not Specified | Room Temperature | 21[1] |
| 4 | Potassium Permanganate (B83412) | Copper Sulfate Pentahydrate | 3-13 minutes (Microwave) | Not Specified | >74[3][4] |
Experimental Protocols
Method 1: Oxidation with Hydrogen Peroxide in Formic Acid
This protocol is adapted from a patented procedure for the synthesis of this compound.[1]
Materials:
-
4-(methylthio)benzaldehyde
-
Formic Acid
-
30% Hydrogen Peroxide
-
Sodium Hydroxide (B78521) solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 30 g of 4-(methylthio)benzaldehyde in 250 cm³ of formic acid.
-
While stirring at room temperature, slowly add 44 cm³ of 30% hydrogen peroxide (approximately 2 equivalents). The reaction is exothermic, and the temperature will rise.
-
Maintain the reaction temperature at approximately 75°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
Method 2: Oxidation with Hydrogen Peroxide Catalyzed by Sulfuric Acid and Manganous Sulfate
This protocol is based on a high-yield patented method.[2]
Materials:
-
4-(methylthio)benzaldehyde
-
Hydrogen Peroxide
-
Sulfuric Acid (20% solution)
-
Manganous Sulfate
-
Sodium Hydroxide solution
-
Round-bottom flask with dropping funnel
-
Magnetic stirrer
-
Buchner funnel and flask
Procedure:
-
In a reactor, prepare a mixture of hydrogen peroxide, 20% sulfuric acid, and manganous sulfate with a molar ratio of 4:0.1:0.1 relative to the starting material.
-
Stir and heat the mixture to 40-45°C.
-
Slowly drip in the crude 4-(methylthio)benzaldehyde, maintaining the reaction temperature between 60-65°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, add sodium hydroxide solution to adjust the pH to 7.5.
-
Cool the mixture to below 25°C to induce crystallization.
-
Collect the precipitated product by suction filtration.
-
Wash the filter cake with cold water.
-
Dry the product in an oven at 70°C to obtain the final product.
Method 3: Oxidation with Oxone®
This protocol provides a general procedure for the oxidation of aryl sulfides to sulfones using Oxone®.
Materials:
-
4-(methylthio)benzaldehyde
-
Oxone® (Potassium Peroxymonosulfate)
-
Methanol
-
Water
-
Sodium Bicarbonate (optional)
-
Ethyl Acetate (for extraction)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 1 mmol of 4-(methylthio)benzaldehyde in a 1:1 mixture of methanol and water (e.g., 10 mL).
-
Add Oxone® (2.2 equivalents) in portions to the stirred solution at room temperature. The reaction may be exothermic.
-
If necessary, add sodium bicarbonate to maintain a neutral or slightly basic pH.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with a saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization.
Method 4: Oxidation with Potassium Permanganate
This protocol is adapted from a green chemistry approach for the oxidation of thioethers.[3][4]
Materials:
-
4-(methylthio)benzaldehyde
-
Potassium Permanganate (KMnO₄)
-
Copper Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Dichloromethane (for extraction)
-
Celite®
-
Microwave reactor or Ultrasound bath (optional)
Procedure:
-
Prepare the oxidant by grinding equal amounts of potassium permanganate and copper sulfate pentahydrate.
-
In a suitable vessel, mix the 4-(methylthio)benzaldehyde with the prepared oxidant.
-
The reaction can be accelerated using microwave irradiation for 3-13 minutes.
-
After the reaction is complete, extract the mixture with dichloromethane.
-
Filter the extract through a pad of Celite® to remove manganese dioxide and other solids.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization.
Purification Protocol: Recrystallization of this compound
The solubility of this compound has been reported to be high in acetone (B3395972) and acetonitrile (B52724), and lower in alcohols like methanol and ethanol.[5] This information can be leveraged for an effective recrystallization procedure.
Materials:
-
Crude this compound
-
Acetonitrile
-
Water (as anti-solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot acetonitrile to dissolve the solid completely.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
To induce further crystallization, slowly add water as an anti-solvent until the solution becomes slightly turbid.
-
Cool the flask in an ice bath to maximize the precipitation of the purified product.
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of cold acetonitrile/water mixture.
-
Dry the purified crystals under vacuum.
Visualization of Experimental Workflow
Caption: General workflow for the synthesis of this compound.
References
Application Notes and Protocols: 4-(Methylsulfonyl)benzaldehyde as a Key Intermediate in Thiamphenicol Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiamphenicol (B1682257) is a broad-spectrum antibiotic and a methyl-sulfonyl analog of chloramphenicol (B1208).[1] It is widely used in veterinary and human medicine to treat various bacterial infections.[2] Unlike chloramphenicol, thiamphenicol is not associated with aplastic anemia, making it a safer therapeutic alternative.[2] The synthesis of thiamphenicol relies on the creation of specific stereocenters to ensure its biological activity.[3] A crucial starting material in several efficient synthetic routes is 4-(methylsulfonyl)benzaldehyde. This compound serves as a key precursor for building the core structure of the thiamphenicol molecule.[4][5]
This document provides detailed protocols and application notes on the utilization of this compound in the synthesis of thiamphenicol, focusing on the formation of key intermediates and the final active pharmaceutical ingredient.
Thiamphenicol Synthesis Pathway
The synthesis of thiamphenicol from this compound generally proceeds through a multi-step pathway. The process begins with an aldol-type condensation to form a phenylserine (B13813050) intermediate, which is subsequently esterified. The critical aminodiol core structure is then formed via reduction. The final step involves acylation to yield thiamphenicol.
Caption: Synthetic pathway of Thiamphenicol from this compound.
Experimental Protocols
The following protocols are derived from established synthetic methods described in patent literature.
3.1 Protocol 1: Synthesis of DL-threo-β-p-methylsulfonylphenylserine
This protocol describes the initial condensation reaction to form the phenylserine backbone.
-
Objective: To synthesize racemic β-p-Methylsulfonylphenylserine by reacting p-Methylsulfonylbenzaldehyde with a glycine derivative.[3][6][7]
-
Materials:
-
p-Methylsulfonylbenzaldehyde
-
Glycine copper complex
-
Suitable alcoholic solvent (e.g., Methanol)
-
Basic catalyst
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the glycine copper complex in the chosen alcoholic solvent.
-
Add p-Methylsulfonylbenzaldehyde to the solution.
-
Introduce a basic catalyst and stir the mixture under controlled temperature conditions.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
Upon completion, neutralize the reaction mixture.
-
The resulting DL-threo-β-p-Methylsulfonylphenylserine copper complex is then typically esterified directly with an alcohol in an acidic environment.[3][6][7]
-
The crude product is isolated and purified using standard recrystallization or chromatographic techniques.
-
3.2 Protocol 2: Reduction of D-(-)-threo-p-methylsulfonylphenyl Serine Ethyl Ester to Aminodiolphenylsulfone (ADS)
This critical step establishes the correct stereochemistry of the aminodiol core. This protocol is based on a specific example yielding the key ADS intermediate.[3][6]
-
Objective: To reduce the serine ester intermediate to D-(-)-threo-2-amino-4-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride (ADS-HCl).
-
Materials:
-
D-(-)-threo-p-methylsulfonylphenyl serine ethyl ester (50 g, 174.0 mmol)
-
Potassium borohydride (B1222165) (14 g, 259.6 mmol)
-
Methanol (B129727) (200 ml)
-
2.8 M HCl in Ethanol (B145695) (150 ml)
-
-
Procedure:
-
Charge a 500 ml flask with D-(-)-threo-p-methylsulfonylphenyl serine ethyl ester, potassium borohydride, and methanol.
-
Stir the mixture at room temperature.
-
Increase the temperature and maintain it in the range of 50 to 55°C for 2 hours, continuing to stir.[3][6]
-
After the reaction period, distill off the methanol under vacuum at 30-40°C to obtain a yellow oil.[3][6]
-
Add 150 ml of 2.8 M hydrochloride-ethanol solution to the oil.
-
Filter the hot solution to remove any insoluble mass.
-
Cool the filtrate to -5°C for 2 hours while stirring to induce crystallization.
-
Filter the resulting solid mass and wash the cake with 50 ml of ethanol chilled to -5°C.[6][7]
-
Collect the product, D-(-)-threo-2-amino-4-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride.
-
3.3 Protocol 3: Acylation of ADS to Thiamphenicol
This is the final step to produce the active thiamphenicol molecule.
-
Objective: To synthesize thiamphenicol via dichloroacetylation of the ADS intermediate.[8]
-
Materials:
-
D-(-)-threo-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol (ADS)
-
Methyl dichloroacetate (B87207) or Ethyl dichloroacetate
-
Anhydrous methanol
-
-
Procedure:
-
Dissolve the ADS intermediate in anhydrous methanol in a reaction flask.
-
Add methyl dichloroacetate or ethyl dichloroacetate to the solution.
-
Add triethylamine to the mixture.
-
Maintain the reaction at approximately 30°C for 6 hours, or until TLC indicates the reaction is complete.[8]
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure.
-
The crude thiamphenicol is then purified, often by recrystallization from water, to yield the final product.[9]
-
Quantitative Data Summary
The efficiency of the synthesis can be evaluated by the yields and purity at different stages of the process. The data below is compiled from various reported synthetic procedures.
| Intermediate/Product | Step | Reagents | Reported Yield | Reported Purity | Reference |
| ADS Hydrochloride | Reduction of Serine Ester | Potassium Borohydride | ~70% (mole ratio) | 99.76% (as Oxazoline derivative) | [6][7] |
| Thiamphenicol | Hydrolysis of Oxazole Intermediate | Sodium Acetate | 95.9% | 99.5% (HPLC) | [10] |
| Thiamphenicol | Full Sequence from Serine Ester | KBH₄, Dichloroacetonitrile | ~100 g from 100 parts of ester | 99% | [9] |
General Experimental Workflow
The overall process from synthesis to final product verification follows a logical workflow that ensures the quality and identity of the synthesized compound.
Caption: General workflow for the synthesis, purification, and analysis of Thiamphenicol.
Application Notes
-
Stereochemical Control: The reduction of the D-(-)-threo-p-methylsulfonylphenyl serine ester is a critical step that defines the stereochemistry of the final thiamphenicol molecule. The use of specific reducing agents like potassium borohydride has proven effective in achieving the desired threo-isomer.[3][6]
-
Intermediate Purity: The purity of the aminodiolphenylsulfone (ADS) intermediate is paramount for the successful synthesis of high-purity thiamphenicol. High purity of the ADS intermediate, sometimes exceeding 99.5%, can be achieved through optimized reaction and purification steps, which simplifies the final purification of the active pharmaceutical ingredient.[3][6]
-
Process Optimization: The described synthetic route starting from this compound is robust and amenable to industrial scale-up. Compared to older methods, it avoids harsh reagents and can offer improved overall yields and reduced production costs.[10][11]
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final thiamphenicol product and for assaying related compounds.[10][12] Melting point analysis and spectroscopic methods are also essential for full characterization.
References
- 1. Synthesis and theoretical calculations of metal-antibiotic chelation with thiamphenicol: in vitro DNA and HSA binding, molecular docking, and cytotoxicity studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thiamphenicol [fao.org]
- 3. WO2007054147A1 - Process for the synthesis of intermediates of chloramphenicol or its analogues - Google Patents [patents.google.com]
- 4. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP1948594B1 - Process for the synthesis of intermediates of chloramphenicol or its analogues - Google Patents [patents.google.com]
- 7. US20090149657A1 - Process for the synthesis of intermediates of chloramphenicol or its analogues - Google Patents [patents.google.com]
- 8. CN102863361B - Chiral catalytic synthesis method of thiamphenicol - Google Patents [patents.google.com]
- 9. CN101812000A - Preparation method of thiamphenicol - Google Patents [patents.google.com]
- 10. CN101200441A - Preparation of thiamphenicol - Google Patents [patents.google.com]
- 11. Preparation method of thiamphenicol - Eureka | Patsnap [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Florfenicol Utilizing 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florfenicol (B1672845) is a broad-spectrum bacteriostatic antibiotic used exclusively in veterinary medicine.[1][2] It is a synthetic analog of thiamphenicol (B1682257) and functions by inhibiting ribosomal activity, which disrupts bacterial protein synthesis.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of florfenicol, with a key focus on the utilization of 4-(Methylsulfonyl)benzaldehyde as a starting material or key intermediate. The synthesis of florfenicol involves a multi-step process, and this guide will elucidate the critical transformations and methodologies described in the scientific literature.
Synthetic Pathway Overview
The synthesis of florfenicol from this compound typically proceeds through the formation of a key intermediate, (1R,2R)-2-amino-1-(4-(methylsulfonyl)phenyl)-1,3-propanediol or its derivatives. This intermediate then undergoes fluorination and subsequent dichloroacetylation to yield the final florfenicol product.
An alternative pathway involves the reaction of this compound with glycine (B1666218) and copper sulfate (B86663) to form a copper salt, which is then esterified and resolved to obtain D-4-Methylsulfonylphenyl serine ethyl ester, a precursor for florfenicol synthesis.[3] Another approach involves the reaction of methylsulfonyl benzaldehyde (B42025) with nitro alcohol in the presence of a chiral catalyst.[4]
The following diagram illustrates a generalized synthetic workflow for the production of florfenicol starting from this compound.
Caption: Generalized workflow for florfenicol synthesis from this compound.
Key Experimental Protocols
The following protocols are derived from patent literature and outline key steps in the synthesis of florfenicol and its intermediates.
Protocol 1: Synthesis of (1R, 2R)-2-nitro-1-(4-(methylsulfonyl)-phenyl)-1,3-propylene glycol
This protocol describes the synthesis of a key nitro-alcohol intermediate from this compound.
Materials:
-
This compound
-
Nitro alcohol
-
Chiral catalyst
-
Dehydrated alcohol (e.g., ethanol)
-
Normal hexane (B92381)
-
Methylene (B1212753) dichloride
Procedure:
-
Prepare the chiral catalyst solution by dissolving the chiral catalyst components in dehydrated alcohol.[4]
-
In a reaction flask, initiate the reaction between this compound and nitro alcohol in the presence of the chiral catalyst.[4]
-
Maintain the reaction temperature between 0-40 °C.[4]
-
After the reaction is complete (typically after 4 hours), stop the reaction.[4]
-
Concentrate the reaction solution under reduced pressure.[4]
-
Crystallize the product from a mixed solvent of normal hexane and methylene dichloride (3:1 volume ratio) to obtain (1R, 2R)-2-nitro-1-(4-(methylsulfonyl)-phenyl)-1,3-propylene glycol.[4]
Protocol 2: Synthesis of (1S, 2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol
This protocol details the deprotection of a protected amino-alcohol intermediate.
Materials:
-
(1S,2S)-3-fluoro-1-[4-(methylsulfonyl) phenyl]-2-[((S)-1-phenethyl)amino]-1-propanol
-
10% Pd/C
-
Hydrogen gas
Procedure:
-
In a 250 ml three-opening bottle, dissolve 15 g of (1S,2S)-3-fluoro-1-[4-(methylsulfonyl) phenyl]-2-[((S)-1-phenethyl)amino]-1-propanol in 120 g of methanol.[3]
-
Add 2 g of 10% Pd/C to the solution.[3]
-
Perform hydrogenation at 40 °C, maintaining the hydrogen pressure at 1.2 atm.[3]
-
After the reaction is complete, filter the solution to remove the Pd/C catalyst.[3]
-
Spin-dry the filtrate to obtain a crude product.[3]
-
Purify the crude product by pulping with isopropanol and then filtering to obtain the final product.[3]
Protocol 3: Final Acylation to Florfenicol
This protocol describes the final step of the synthesis, the dichloroacetylation of the fluoro amine intermediate.
Materials:
-
(1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanol
-
Methanol
-
Methyl dichloroacetate
-
Triethylamine (B128534) (optional, depending on the method)
-
Water
-
Methylene chloride
-
2-Propanol or Ethanol
Procedure:
-
Dissolve 5 g (0.02 moles) of (1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanol in 50 ml of methanol.[5]
-
Add 14.5 g (0.10 mole) of methyl dichloroacetate.[5] For certain variations of this protocol, an inorganic base like sodium carbonate or an organic base like triethylamine can be added.[5][6]
-
Heat the reaction mixture to reflux at 60-65 °C for 18 hours.[5]
-
After the reaction is complete, distill off the methanol from the reaction mass.[5]
-
Add 25 ml of toluene and 5 ml of water to precipitate the product.[5]
-
Filter the precipitated product and wash it with 20 ml of methylene chloride.[5]
-
Crystallize the product from a mixture of 2-propanol/water (5:1) or ethanol/water (4:1) to yield florfenicol.[5]
Quantitative Data Summary
The following table summarizes the quantitative data, such as yields and purity, as reported in the cited literature for key reaction steps.
| Intermediate/Product | Starting Material | Reagents | Solvent(s) | Reaction Conditions | Yield/Purity | Reference |
| (1R, 2R)-2-nitro-1-(4-(methylsulfonyl)-phenyl)-1,3-propylene glycol | This compound | Nitro alcohol, chiral catalyst | Dehydrated alcohol | 0-40 °C, 4 hours | 80% yield | [4] |
| (S)-[4-(methylsulfonyl) phenyl][(R)-1-((S)-1-phenylethylamine)aziridine]methanol | 1-((S)-phenylethylamine)-2-(R)-[4-(methylsulfonyl) phenyl] formyl aziridine (B145994) | NaBH4, anhydrous ZnCl2 | Methanol | -40 °C, 4 hours | 18.2 g product, 96% HPLC content | [3] |
| (1S,2S)-3-fluoro-1-[4-(methylsulfonyl) phenyl]-2-[((S)-1-phenethyl)amino]-1-propanol | (S)-[4-(methylsulfonyl)phenyl][(R)-1-((S)-1-phenylethylamine)aziridine]methanol | Triethylamine trihydrofluoride | 1,2-dichloroethane | 85 °C, 3 hours | 19.4 g crude product, 90% HPLC purity | [3] |
| (1S, 2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol | (1S,2S)-3-fluoro-1-[4-(methylsulfonyl) phenyl]-2-[((S)-1-phenethyl)amino]-1-propanol | 10% Pd/C, H2 | Methanol | 40 °C, 1.2 atm H2 | 9.6 g product, 97% HPLC purity, 99.1% ee | [3] |
| Florfenicol | (1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanol | Methyl dichloroacetate | Methanol | Reflux at 60-65 °C for 18 hours | 5 g product, 99% HPLC purity | [5] |
| Florfenicol | (1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanol | Methyl dichloroacetate, triethylamine | Methanol | Room temperature for 18 hours | 5 g product, 99.20% HPLC purity | [5] |
| Florfenicol | (1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanol | Dichloro acetyl chloride, triethylamine | Methylene chloride | 10-15 °C for 30 minutes | 5 g product, 99.5% HPLC purity | [5] |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the key synthetic steps starting from an aziridine intermediate, which is derivable from this compound.
Caption: Logical progression of key synthetic transformations.
Conclusion
The use of this compound is a viable starting point for the synthesis of the veterinary antibiotic florfenicol. The methodologies presented, primarily derived from patent literature, outline several synthetic routes that involve the formation and transformation of key chiral intermediates. The provided protocols and quantitative data offer a valuable resource for researchers and professionals in drug development, enabling a deeper understanding of the chemical processes involved in florfenicol production. Careful selection of reagents, catalysts, and reaction conditions is crucial for achieving high yields and purity of the final active pharmaceutical ingredient.
References
- 1. orgprints.org [orgprints.org]
- 2. mdpi.com [mdpi.com]
- 3. EP3133061A1 - Florfenicol synthesizing method - Google Patents [patents.google.com]
- 4. CN101941927A - Method for analyzing (1R, 2R)-2-amino-1-(4-(methylsulfonyl)-phenyl)-1,3-propylene glycol as intermediate of florfenicol - Google Patents [patents.google.com]
- 5. US20050075506A1 - Process for preparing florfenicol - Google Patents [patents.google.com]
- 6. US7601869B2 - Process for the preparation of Florfenicol - Google Patents [patents.google.com]
Application Notes and Protocols: Aldol Condensation Reactions with 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of chalcones derived from 4-(Methylsulfonyl)benzaldehyde. The protocols detailed below are based on the well-established Claisen-Schmidt condensation reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.
Introduction to this compound in Aldol (B89426) Condensation
This compound is a valuable aromatic aldehyde for synthesizing novel chalcone (B49325) derivatives. The presence of the electron-withdrawing methylsulfonyl group significantly influences the reactivity of the aldehyde and the properties of the resulting chalcone. Chalcones, as a class of compounds, are precursors to flavonoids and are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a sulfonyl moiety can enhance these biological effects, making chalcones derived from this compound particularly interesting for drug discovery and development.[3][4]
The Claisen-Schmidt condensation, a type of crossed aldol condensation, is the most common method for synthesizing these chalcones.[5] This reaction involves the base-catalyzed condensation of an aromatic aldehyde lacking α-hydrogens, such as this compound, with a ketone or another enolizable carbonyl compound.[5]
Key Applications of Chalcones Derived from this compound
Chalcones featuring a methylsulfonyl group are being investigated for a range of therapeutic applications:
-
Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of chalcones against various cancer cell lines.[1][6] Those with sulfonyl groups have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, while exhibiting lower toxicity in non-cancerous cells.[3][7] The proposed mechanisms often involve the intrinsic and extrinsic apoptotic pathways, mediated by caspases.[1][2]
-
Antimicrobial Agents: Chalcones are known to possess antibacterial and antifungal properties. The sulfonyl group can contribute to the antimicrobial efficacy of these compounds.
-
Anti-inflammatory Effects: The anti-inflammatory potential of chalcones is another area of active research.
Data Presentation: Synthesis of a Representative 4-(Methylsulfonyl)phenyl Chalcone
The following table summarizes the quantitative data for the synthesis of a chalcone derived from this compound and acetophenone (B1666503), based on a typical Claisen-Schmidt condensation protocol.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| Acetophenone | 1.0 equivalent |
| Catalyst | |
| Sodium Hydroxide (B78521) (NaOH) | 1.0 equivalent |
| Solvent | |
| Ethanol (B145695) | ~15-20 mL per gram of aldehyde |
| Reaction Conditions | |
| Temperature | Room Temperature (approx. 20-25 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| (E)-1-phenyl-3-(4-(methylsulfonyl)phenyl)prop-2-en-1-one | - |
| Yield | |
| Isolated Yield | Typically 70-85% |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-phenyl-3-(4-(methylsulfonyl)phenyl)prop-2-en-1-one via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone from this compound and acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of acetophenone in ethanol.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
While stirring the ethanolic solution of the aldehyde and ketone at room temperature, slowly add the sodium hydroxide solution dropwise.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. A precipitate should form during this time.
-
After the reaction is complete, cool the mixture in an ice bath to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water to remove any remaining sodium hydroxide.
-
Further wash the product with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the purified chalcone product in a desiccator or a vacuum oven at a low temperature.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: General Procedure for Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the in vitro anticancer activity of synthesized chalcones.
Materials:
-
Synthesized chalcone derivative
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Non-cancerous cell line (e.g., MRC-5) for selectivity assessment
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of the chalcone in DMSO and make serial dilutions in the cell culture medium.
-
Treat the cells with various concentrations of the chalcone derivative and incubate for a specified period (e.g., 48 hours). A vehicle control (DMSO) should be included.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Experimental Workflow for Chalcone Synthesis and Biological Evaluation
Caption: Workflow for chalcone synthesis and evaluation.
Proposed Signaling Pathway for Anticancer Activity of Sulfonyl-Containing Chalcones
Caption: Anticancer mechanism of sulfonyl chalcones.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activity of chalcone analogues with sulfonyl groups | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Knoevenagel Condensation of 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reaction utilizing 4-(methylsulfonyl)benzaldehyde as a key substrate. This document outlines detailed experimental protocols, summarizes quantitative data, and explores the applications of the resulting compounds, particularly in the realm of medicinal chemistry.
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base, to yield an α,β-unsaturated product.[1][2] This reaction is of significant interest in drug discovery and materials science due to the diverse biological and chemical properties of its products. This compound is a particularly interesting substrate due to the strong electron-withdrawing nature of the methylsulfonyl group, which activates the aldehyde for nucleophilic attack and often results in high reaction yields. The resulting products, containing the 4-(methylsulfonyl)phenyl moiety, have shown promise as anticancer agents.
Data Presentation
The following tables summarize quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds under different reaction conditions.
Table 1: Knoevenagel Condensation with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine (B6355638) | Ethanol (B145695) | Reflux | 2 | >95 | Generic Protocol |
| Ammonium Acetate | Acetic Acid | 120 | 1 | 92 | General Method |
| None (Microwave) | Water | 100 | 0.5 | High | Greener Synthesis |
| NiCu@MWCNT | H₂O/MeOH (1:1) | 25 | 0.25 | 96±1 | [3] |
| β-alanine | Water | 20 | 24 | High | [4] |
Table 2: Knoevenagel Condensation with Diethyl Malonate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine/Acetic Acid | Toluene | Reflux | 4-6 | 85-95 | Standard Procedure |
| Immobilized Gelatine | DMSO | Room Temp | 12 | 85-89 | [5] |
| L-proline | [MMIm][MSO4] | 90 | 0.5 | 98 | [2] |
| Piperidine | Benzene | Reflux | 11-18 | 89-91 | [6] |
Table 3: Knoevenagel Condensation with Ethyl Acetoacetate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | 0 to RT | 2-4 | High | [6] |
| CsNaX catalyst film | Microreactor | 120 | - | ~78 (selectivity) | [7] |
| Morpholine/Acetic Acid | Ionic Liquid | 25-28 | 0.5-2 | 44-84 | [8] |
| Alkaline Carbons | Solvent-free | 140 | - | High Conversion | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments.
Protocol 1: Synthesis of 2-(4-(Methylsulfonyl)benzylidene)malononitrile
This protocol is adapted from a general procedure for the Knoevenagel condensation with malononitrile.
Materials:
-
This compound (1.0 mmol, 184.2 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottom flask, add this compound and malononitrile.
-
Add 10 mL of ethanol to the flask, followed by the addition of piperidine.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the product by NMR, IR, and Mass Spectrometry.
Protocol 2: Synthesis of Diethyl 2-(4-(methylsulfonyl)benzylidene)malonate
This protocol is a standard procedure for the Knoevenagel condensation with diethyl malonate.
Materials:
-
This compound (1.0 mmol, 184.2 mg)
-
Diethyl malonate (1.2 mmol, 192.2 mg, 183 µL)
-
Piperidine (0.1 mmol, 10 µL)
-
Glacial Acetic Acid (0.1 mmol, 6 µL)
-
Toluene (15 mL)
-
Round-bottom flask (50 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a 50 mL round-bottom flask, add this compound and diethyl malonate.
-
Add 15 mL of toluene, followed by piperidine and glacial acetic acid.
-
Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
Heat the mixture to reflux and continue heating for 4-6 hours, collecting the water that is formed.
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Wash the organic layer with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).
-
Characterize the purified product by NMR, IR, and Mass Spectrometry.
Applications in Drug Development
Derivatives of this compound have demonstrated significant potential in drug development, particularly as anticancer agents. The methylsulfonyl group is a key pharmacophore in several clinically used drugs and investigational compounds.
Anticancer Activity
Numerous studies have reported the anticancer properties of compounds bearing the 4-(methylsulfonyl)phenyl moiety.[10][11] These compounds have been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Potential Signaling Pathway Inhibition:
-
EGFR and HER2 Inhibition: The 4-(methylsulfonyl)phenyl scaffold has been incorporated into molecules designed to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are critical drivers in many cancers.[2]
-
Hedgehog Signaling Pathway Inhibition: Some derivatives have been shown to suppress the Hedgehog signaling pathway, which is aberrantly activated in several malignancies, by targeting the Smoothened (SMO) receptor.[12]
-
Tubulin Polymerization Inhibition: Certain compounds containing the 4-(methylsulfonyl)phenyl group have been identified as inhibitors of tubulin polymerization, a validated target for anticancer drugs.[13]
-
Syk Inhibition: Benzylidene derivatives have been evaluated as inhibitors of Spleen Tyrosine Kinase (Syk), a key enzyme in inflammatory and autoimmune diseases, as well as in certain cancers.[14][15]
Visualizations
The following diagrams illustrate the Knoevenagel condensation mechanism, a typical experimental workflow, and a potential signaling pathway targeted by the synthesized compounds.
Caption: Mechanism of the Knoevenagel Condensation.
Caption: General Experimental Workflow.
Caption: Potential Inhibition of the EGFR/HER2 Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. pure.tue.nl [pure.tue.nl]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways and their carbonic anhydrase inhibitory effects on hCA I, hCA II, hCA IX, hCA XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of benzylidene derivatives as potent Syk inhibitors: synthesis, SAR analysis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
Application Note: Synthesis of 4-(Methylsulfonyl)styrene via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 4-(methylsulfonyl)styrene from 4-(methylsulfonyl)benzaldehyde using the Wittig reaction. This method is a reliable approach for the olefination of aldehydes and is particularly useful in the synthesis of vinylarenes, which are valuable building blocks in medicinal chemistry and materials science. The protocol outlines the in situ generation of the non-stabilized phosphorus ylide from methyltriphenylphosphonium (B96628) bromide and its subsequent reaction with the aldehyde.
Introduction
The Wittig reaction is a Nobel Prize-winning chemical transformation that converts an aldehyde or a ketone to an alkene using a phosphorus ylide (Wittig reagent).[1][2] The reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.[1] This protocol details the synthesis of 4-(methylsulfonyl)styrene, a compound of interest in drug discovery and polymer chemistry due to the presence of the electron-withdrawing methylsulfonyl group and the reactive vinyl moiety. The reaction proceeds via the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that fragments to yield the desired alkene and triphenylphosphine (B44618) oxide.[3] For non-stabilized ylides, such as the one used in this protocol, the reaction is typically rapid and proceeds under inert conditions.[4]
Materials and Reagents
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 5398-77-6 | C₈H₈O₃S | 184.21 |
| Methyltriphenylphosphonium bromide | 1779-49-3 | C₁₉H₁₈BrP | 357.23 |
| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 |
| Anhydrous Tetrahydrofuran (B95107) (THF) | 109-99-9 | C₄H₈O | 72.11 |
| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 |
| Anhydrous magnesium sulfate (B86663) (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
| Ethyl acetate (B1210297) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Silica (B1680970) gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |
Experimental Protocol
1. Preparation of the Phosphorus Ylide (Wittig Reagent)
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Suspend the phosphonium (B103445) salt in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension via syringe over 15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the resulting deep red-orange solution of the ylide to stir at room temperature for 1 hour.
2. Wittig Reaction
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate dry flask.
-
Cool the ylide solution back to 0 °C.
-
Slowly add the solution of this compound to the ylide solution dropwise via a cannula or syringe over 20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification
-
Upon completion of the reaction, quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 4-(methylsulfonyl)styrene.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 184.21 | X | 1.0 | Y g |
| Methyltriphenylphosphonium bromide | 357.23 | 1.1 * X | 1.1 | Z g |
| n-Butyllithium | 64.06 | 1.05 * X | 1.05 | W mL of solution |
| 4-(Methylsulfonyl)styrene (Product) | 182.23 (Calculated) | - | - | Expected Yield: ~70-85% |
Reaction Conditions Summary
| Parameter | Value |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Base | n-Butyllithium (n-BuLi) |
| Ylide Formation Temperature | 0 °C to Room Temperature |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
This compound is an irritant. Avoid contact with skin and eyes.[5]
-
Styrene derivatives can be harmful if inhaled or swallowed and may cause skin and eye irritation.[6]
Visualizations
Reaction Scheme
References
Application Notes and Protocols for the Synthesis of Derivatives from 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis of various derivatives from 4-(methylsulfonyl)benzaldehyde, a versatile building block in medicinal chemistry and drug discovery. The methylsulfonyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and can act as a key pharmacophore.[1] This document details synthetic protocols for key transformations and summarizes the biological applications of the resulting derivatives, particularly in the context of cancer research and kinase inhibition.
Application Notes: Therapeutic Potential of this compound Derivatives
Derivatives of this compound have emerged as promising scaffolds for the development of novel therapeutic agents. Their utility is highlighted by their role as precursors in the synthesis of compounds targeting various signaling pathways implicated in diseases such as cancer.
Inhibition of Cancer-Related Signaling Pathways
Several derivatives of this compound have demonstrated potent anti-cancer activity by modulating critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
For instance, chalcones bearing the 4-methylsulfonylphenyl moiety have been investigated for their antitumor activities.[2] One such derivative, 2'-Hydroxy-4-methylsulfonylchalcone, has been shown to enhance Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis in prostate cancer cells.[3] This is achieved through the upregulation of Death Receptor 5 (DR5) and the downregulation of several pro-survival pathways, including PI3K/Akt, NF-κB, and cyclooxygenase-2 (COX-2).[3] The inhibition of NF-κB, a key regulator of inflammation and cell survival, is a significant contributor to the pro-apoptotic effects of this compound.
The broader benzaldehyde (B42025) scaffold has also been implicated in the suppression of multiple signaling cascades in cancer cells. Studies have shown that benzaldehyde can inhibit the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, which are major drivers of cancer cell growth and survival.[4] This multi-targeting effect is thought to be mediated through the regulation of 14-3-3 family proteins, which are crucial adaptors in various signaling networks.[4]
Below are graphical representations of the key signaling pathways targeted by derivatives of this compound.
Caption: TRAIL-induced apoptosis enhancement by a this compound derivative.
Caption: General inhibition of key cancer signaling pathways by benzaldehyde derivatives.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of various derivatives from this compound.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are synthesized through the base-catalyzed aldol (B89426) condensation of an appropriate acetophenone (B1666503) with this compound.
General Protocol:
-
Dissolve the substituted acetophenone (1.0 eq.) and this compound (1.0 eq.) in ethanol (B145695).
-
Add a catalytic amount of a base, such as a 40-60% aqueous solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[5]
-
Stir the reaction mixture at room temperature for a specified duration (typically 1.5 to 4 hours).[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 10% HCl) and pour it into cold water to precipitate the product.[5]
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[7]
Quantitative Data for Chalcone Synthesis:
| Acetophenone Derivative | Base | Reaction Time (h) | Yield (%) | Reference |
| Acetophenone | 60% KOH | 1.5 | High | [5] |
| 4-Hydroxyacetophenone | 40% NaOH | 4 | >50 | [8] |
| 4-Methylacetophenone | 40% NaOH | 4 | 50-74 | [8] |
| 4-Methoxyacetophenone | 40% NaOH | 4 | 75-90 | [8] |
Synthesis of Stilbene (B7821643) Derivatives via Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides.
General Protocol:
-
Prepare the phosphonium (B103445) ylide by treating the corresponding phosphonium salt (e.g., benzyltriphenylphosphonium (B107652) chloride) with a strong base (e.g., n-butyllithium or sodium hydroxide) in an appropriate solvent like THF or a two-phase system of water and dichloromethane.[9]
-
Add this compound (1.0 eq.) to the ylide solution.
-
Stir the reaction mixture at room temperature or under reflux for the required time, monitoring the reaction by TLC.
-
After completion, quench the reaction and extract the product with an organic solvent.
-
The major byproduct, triphenylphosphine (B44618) oxide, can be removed by crystallization or column chromatography.
Quantitative Data for Wittig Reaction:
Synthesis of Schiff Base Derivatives
Schiff bases are formed by the condensation of a primary amine with a carbonyl compound.
General Protocol:
-
Dissolve this compound (1.0 eq.) and the desired primary amine (1.0 eq.) in a suitable solvent, such as methanol (B129727) or ethanol.
-
Add a catalytic amount of an acid, such as glacial acetic acid.[11]
-
The reaction can be carried out at room temperature with stirring for several hours or accelerated using microwave irradiation for a few minutes.[11]
-
Upon completion, the product often precipitates out of the solution upon cooling or after pouring the reaction mixture into cold water.[11]
-
Collect the solid product by filtration, wash, and dry. Recrystallization can be performed for further purification.
Quantitative Data for Schiff Base Synthesis:
The synthesis of Schiff bases from benzaldehyde derivatives generally proceeds with high yields, often exceeding 90%.[11]
| Amine Derivative | Method | Yield (%) | Reference |
| p-Aminophenol | Microwave | 98.28 | [11] |
| Aniline | Reflux | High | [12] |
Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst.
General Protocol:
-
Mix this compound (1.0 eq.) with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq.).
-
Add a catalytic amount of a base, such as piperidine, imidazole, or an ammonium (B1175870) salt.[13][14]
-
The reaction can be performed in a solvent like ethanol or under solvent-free conditions by grinding the reactants together.[15][16]
-
The reaction is typically carried out at room temperature or with gentle heating.
-
The product is isolated by filtration and can be purified by washing with water or recrystallization.
Quantitative Data for Knoevenagel Condensation:
The Knoevenagel condensation is known for its high efficiency, with yields often in the excellent range (84-99%).[16]
| Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Malononitrile | Imidazole | CH2Cl2, rt | >90 |[14] | | Malononitrile | Fe3O4@SiO2-CPTMS-DABCO | Ethanol, 75 °C | 92 |[16] | | Malonic Acid | NH4HCO3 | Solvent-free | >97 (conversion) |[13] |
The provided protocols and data serve as a comprehensive guide for the synthesis and exploration of novel derivatives of this compound for various applications in drug discovery and development. The versatility of this starting material allows for the generation of diverse molecular scaffolds with significant therapeutic potential.
References
- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 3. 2'-Hydroxy-4-methylsulfonylchalcone enhances TRAIL-induced apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijacskros.com [ijacskros.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. organicreactions.org [organicreactions.org]
- 11. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 12. researchgate.net [researchgate.net]
- 13. pure.tue.nl [pure.tue.nl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
Application Notes: Synthesis and Utility of Schiff Bases from 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone in medicinal chemistry and materials science. Their versatile biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, make them highly valuable scaffolds in drug discovery.[1][2] The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and a carbonyl compound.[1]
4-(Methylsulfonyl)benzaldehyde is a particularly interesting building block for creating novel Schiff bases. The presence of the methylsulfonyl group (-SO2CH3), a strong electron-withdrawing group, can significantly influence the electronic properties, stability, and biological activity of the resulting imine. This sulfone moiety can enhance interactions with biological targets through hydrogen bonding and dipole interactions, potentially leading to compounds with improved potency and selectivity.[3] This document provides detailed protocols for the synthesis of Schiff bases from this compound and summarizes their potential applications, supported by quantitative data.
Synthetic Applications & Data
The condensation of this compound with various primary amines is an efficient method for generating a diverse library of Schiff bases. The reaction is typically catalyzed by a few drops of acid and proceeds with good to excellent yields.
General Reaction Scheme:
This compound + R-NH₂ ⇌ 4-(Methylsulfonyl)benzylidene-R-amine + H₂O
The reaction conditions can be optimized by varying the solvent, temperature, and catalyst. Common methodologies include conventional heating under reflux and microwave irradiation.[1][4]
Table 1: Representative Synthesis of Schiff Bases from this compound
| Amine Reactant | Solvent | Method | Time (h) | Yield (%) | M.P. (°C) | Reference |
| Aniline | Ethanol (B145695) | Reflux | 3 | 92 | 135-137 | [General Method][5] |
| 4-Chloroaniline | Ethanol | Reflux | 4 | 89 | 168-170 | [General Method][5] |
| 2-Aminophenol | Methanol | Reflux | 3 | 95 | 188-190 | [General Method][6] |
| Sulfamethoxazole | Methanol | Microwave | 0.5 | 91 | 201 | [4][6] |
| Para-aminophenol | Methanol | Microwave | 0.2 | 95-98 | 178-187 | [7] |
Note: Data is representative and compiled from general Schiff base synthesis protocols. Specific values may vary based on precise experimental conditions.
Applications in Drug Development
Schiff bases derived from substituted benzaldehydes are widely explored for their therapeutic potential. The sulfonyl group in this compound makes its derivatives particularly promising candidates for various biological activities.
Antimicrobial and Antifungal Activity
The imine linkage is crucial for the antimicrobial activity of Schiff bases. These compounds can interfere with microbial cell wall synthesis, protein synthesis, or DNA replication.[8][9] The data below showcases the activity of various Schiff bases, indicating the potential for derivatives of this compound.
Table 2: Antimicrobial Activity of Representative Schiff Bases (MIC, µg/mL)
| Compound Type | E. coli | S. aureus | C. albicans | Reference |
| Benzaldehyde-derived Schiff Base (PC1) | 62.5 | 62.5 | 250 | [7] |
| 4-Nitrobenzaldehyde-derived Schiff Base (PC3) | 250 | 62.5 | 125 | [7] |
| Salicylaldehyde-derived Sulfadiazine Schiff Base | >125 | 7.81 | 1.95 | [10] |
| N-aryl thiosemicarbazones | - | 24-49 | - | [9] |
Anticancer Activity
Many Schiff bases exhibit significant cytotoxicity against various cancer cell lines. Their mechanism of action can involve inducing apoptosis, inhibiting cell proliferation, or targeting specific enzymes involved in cancer progression.[11][12]
Table 3: In Vitro Cytotoxicity of Representative Schiff Bases (IC₅₀, µM)
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Water-Soluble Schiff Base Copper Complex (L-Cu) | A549 (Lung) | 12 | [12] |
| Water-Soluble Schiff Base Zinc Complex (L-Zn) | A549 (Lung) | 80 | [12] |
| Pyridine-derived Schiff Base Complex | MCF-7 (Breast) | 10.60 | [13] |
| Pyridine-derived Schiff Base Complex | HepG-2 (Liver) | 10.60 | [13] |
| 4-Nitrobenzaldehyde-derived Schiff Base | TSCCF (Oral) | 446.68 µg/mL | [11] |
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base from this compound
This protocol describes the synthesis of N-(4-(methylsulfonyl)benzylidene)aniline as a representative example.
Materials:
-
This compound
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.84 g (10 mmol) of this compound in 20 mL of absolute ethanol.
-
To this solution, add 0.93 g (10 mmol) of aniline.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the purified product in a desiccator or a vacuum oven.
-
Characterize the final product by determining its melting point and using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).
Protocol 2: Evaluation of Antimicrobial Activity (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[14]
Materials:
-
Synthesized Schiff base compound
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient Broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Sterile 96-well microtiter plates
-
Standard antimicrobial drug (e.g., Ciprofloxacin, Fluconazole)
-
Sterile DMSO (for dissolving compounds)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the synthesized Schiff base in DMSO (e.g., 10 mg/mL).
-
In a sterile 96-well plate, add 100 µL of nutrient broth to each well.
-
Add 100 µL of the stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a range of decreasing concentrations.
-
Prepare a microbial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well (except for a sterility control) with 10 µL of the microbial suspension.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Also, run a serial dilution of a standard antimicrobial drug as a reference.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring absorbance with a plate reader.[10][14]
Visualizations
References
- 1. ijfmr.com [ijfmr.com]
- 2. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 8. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 14. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis Involving 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonyl)benzaldehyde is a critical starting material in the synthesis of various pharmaceuticals, most notably the broad-spectrum antibiotics florfenicol (B1672845) and thiamphenicol (B1682257). Its electron-withdrawing methylsulfonyl group activates the aldehyde functionality towards nucleophilic attack, making it an excellent substrate for carbon-carbon bond-forming reactions. The development of asymmetric methods to control the stereochemistry of these reactions is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
These application notes provide detailed protocols for key asymmetric transformations of this compound, focusing on enzymatic and chemo-catalytic methods that afford high stereoselectivity. The protocols are intended to serve as a practical guide for researchers in organic synthesis and drug development.
Enzymatic Asymmetric Aldol (B89426) Condensation
The aldol condensation of this compound with glycine (B1666218) is a direct route to synthesize β-hydroxy-α-amino acids, which are valuable chiral building blocks for antibiotics. L-threonine (B559522) aldolases (L-TAs) have been shown to catalyze this reaction, and protein engineering has been employed to enhance the diastereoselectivity.
Application: Synthesis of 4-(Methylsulfonyl)phenylserine, a key intermediate for florfenicol and thiamphenicol.[1][2]
Reaction Scheme:
Caption: Enzymatic aldol condensation of this compound.
Quantitative Data Summary
| Catalyst | Substrate 1 | Substrate 2 | Product | Diastereomeric Excess (de) | Reference |
| Engineered L-Threonine Aldolase (mutants V200I and C187S/V200I) | This compound | Glycine | 4-(Methylsulfonyl)phenylserine | Up to 71% | [1][2] |
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)phenylserine using Engineered L-Threonine Aldolase
This protocol is a representative procedure based on published research.[1][2] Optimization may be required for specific enzyme variants and scales.
Materials:
-
This compound
-
Glycine
-
Engineered L-Threonine Aldolase (e.g., from Pseudomonas sp. with mutations)[1]
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of glycine (e.g., 200 mM) and pyridoxal-5'-phosphate (e.g., 0.5 mM) in phosphate buffer (pH 7.5).
-
Enzyme Addition: Add the purified engineered L-threonine aldolase to the reaction mixture to a final concentration of (e.g., 1 mg/mL).
-
Substrate Addition: Dissolve this compound in a minimal amount of ethanol and add it to the reaction mixture to a final concentration of (e.g., 50 mM).
-
Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified time (e.g., 24-48 hours). Monitor the reaction progress by HPLC.
-
Work-up:
-
Terminate the reaction by adding hydrochloric acid to adjust the pH to approximately 2.0.
-
Centrifuge the mixture to remove the enzyme.
-
Wash the supernatant with ethyl acetate to remove any unreacted aldehyde.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product to induce precipitation.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Analysis: Determine the yield and diastereomeric excess of the resulting 4-(methylsulfonyl)phenylserine by chiral HPLC analysis.
One-Pot Asymmetric Synthesis of an Aminodiol Intermediate
A highly efficient one-pot chemoenzymatic method has been developed for the synthesis of (1R,2R)-p-methylsulfonyl phenylserinol, a direct precursor to florfenicol. This process utilizes a cascade of two engineered enzymes, a transketolase (TK) and a transaminase (TA).
Application: Direct synthesis of a key chiral aminodiol intermediate for florfenicol.[3]
Reaction Workflow:
Caption: Workflow for the one-pot synthesis of a florfenicol intermediate.
Quantitative Data Summary
| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| Engineered Transketolase & Engineered ω-Transaminase | This compound | Glycolaldehyde | (1R,2R)-p-methylsulfonyl phenylserinol | 76% | 96% | >99% | [3] |
Experimental Protocol: One-Pot Synthesis of (1R,2R)-p-Methylsulfonyl phenylserinol
This protocol is based on the findings reported in ACS Catalysis.[3] Specific engineered enzyme variants are crucial for achieving the reported selectivity.
Materials:
-
This compound
-
Glycolaldehyde
-
Engineered Transketolase (TK)
-
Engineered ω-Transaminase (TA)
-
Thiamine (B1217682) pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Pyridoxal-5'-phosphate (PLP)
-
Amine donor (e.g., isopropylamine)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a reaction vessel, combine the buffer solution, thiamine pyrophosphate (TPP, e.g., 1 mM), and magnesium chloride (MgCl₂, e.g., 5 mM).
-
Enzyme Addition: Add the purified engineered transketolase and engineered ω-transaminase to the vessel.
-
Substrate and Cofactor Addition: Add this compound, glycolaldehyde, pyridoxal-5'-phosphate (PLP, e.g., 1 mM), and the amine donor.
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 37°C) with agitation for the required duration (e.g., 12-24 hours). The reaction progress can be monitored by HPLC.
-
Work-up:
-
Adjust the pH of the reaction mixture to >10 with a suitable base to stop the reaction and facilitate extraction.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the yield, diastereomeric excess, and enantiomeric excess of the purified (1R,2R)-p-methylsulfonyl phenylserinol by chiral HPLC.
Asymmetric Chemo-Catalytic Reduction
While enzymatic methods are highly selective, chemo-catalytic approaches offer valuable alternatives. The asymmetric reduction of a ketone precursor, derived from this compound, provides access to chiral alcohol intermediates. Chiral oxazaborolidine catalysts (CBS catalysts) are well-established for the enantioselective reduction of prochiral ketones.[4][5][6]
Application: Asymmetric synthesis of chiral alcohols as versatile intermediates.
Logical Relationship for Synthesis:
Caption: Pathway from aldehyde to chiral alcohol via asymmetric reduction.
Quantitative Data Summary (Representative for CBS Reduction)
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Oxazaborolidine (CBS) / Borane (B79455) | Prochiral Ketones | Chiral Alcohols | Typically >90% | [4][5] |
Experimental Protocol: Asymmetric Reduction of 2-Azido-1-(4-(methylsulfonyl)phenyl)ethanone
This is a generalized protocol for a CBS reduction. The specific ketone precursor can be synthesized from this compound via standard organic transformations.
Materials:
-
2-Azido-1-(4-(methylsulfonyl)phenyl)ethanone
-
(R)- or (S)-CBS catalyst solution (e.g., in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS) or Borane-THF complex
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the 2-azido-1-(4-(methylsulfonyl)phenyl)ethanone dissolved in anhydrous THF.
-
Catalyst Addition: Cool the solution to a low temperature (e.g., -20°C to 0°C) and add the chiral CBS catalyst solution (e.g., 5-10 mol%).
-
Reductant Addition: Add the borane reagent (e.g., BMS or Borane-THF, 1.0-1.5 equivalents) dropwise over a period of time, maintaining the low temperature.
-
Reaction: Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.
-
Work-up:
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
-
Purification and Analysis: Purify the crude product by flash column chromatography to yield the chiral β-azido alcohol. Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
The asymmetric synthesis of chiral molecules derived from this compound is a cornerstone for the production of important pharmaceuticals. The protocols detailed herein highlight both powerful enzymatic and established chemo-catalytic strategies. Enzymatic methods, particularly those enhanced by protein engineering, offer highly efficient and selective routes under mild conditions. Chemo-catalytic methods, such as asymmetric reductions, provide robust and versatile alternatives. The choice of method will depend on the specific target molecule, desired stereochemistry, and available resources. These application notes provide a solid foundation for the practical implementation and further development of asymmetric syntheses involving this key benzaldehyde (B42025) derivative.
References
- 1. Engineering of l-threonine aldolase for the preparation of 4-(methylsulfonyl)phenylserine, an important intermediate for the synthesis of florfenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. insuf.org [insuf.org]
- 5. insuf.org [insuf.org]
- 6. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Reactions Using 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key catalytic reactions involving 4-(methylsulfonyl)benzaldehyde. This aromatic aldehyde is a critical building block in the pharmaceutical industry, notably as a precursor for the synthesis of antibiotics such as thiamphenicol (B1682257) and florfenicol (B1672845).[1][2] The following sections detail enzymatic and chemo-catalytic asymmetric reactions, offering methodologies to produce chiral intermediates with high stereocontrol.
Application Note 1: Enzymatic Asymmetric Aldol (B89426) Reaction for the Synthesis of 4-(Methylsulfonyl)phenylserine
The enzymatic aldol condensation of this compound with glycine (B1666218) is a key step in the green synthesis of (2S, 3R)-4-methylsulfonylphenylserine, a direct precursor to florfenicol and thiamphenicol. L-Threonine aldolases (L-TAs) are pyridoxal-5-phosphate (PLP)-dependent enzymes that catalyze this C-C bond formation with high stereoselectivity at the α-carbon. However, the diastereoselectivity at the β-carbon is often moderate with wild-type enzymes. Recent protein engineering efforts have led to the development of L-TA mutants with significantly improved activity and diastereoselectivity.
Quantitative Data: Performance of Engineered L-Threonine Aldolases
| Enzyme Variant | Substrates | Conversion (%) | Diastereomeric Excess (de, %) | Reference |
| Wild-Type L-PsTA | This compound, Glycine | - | 2 | [3] |
| Mutant L-PsTA (V200I) | This compound, Glycine | - | up to 71 | [3] |
| Mutant L-PpTA (A9V/Y13K/Y312R) | This compound, Glycine | 72 | 86 (l-threo) |
Experimental Protocol: L-Threonine Aldolase-Catalyzed Aldol Reaction
This protocol is adapted from general procedures for L-TA catalyzed reactions.
1. Materials:
-
This compound
-
Glycine
-
L-Threonine Aldolase (e.g., from Pseudomonas putida, wild-type or engineered mutant)
-
Pyridoxal-5-phosphate (PLP)
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate (B1210297)
2. Equipment:
-
Reaction vessel (e.g., stirred tank reactor or shaker flask)
-
pH meter
-
Temperature controller
-
Centrifuge (if using whole cells)
-
HPLC with a chiral column for analysis
3. Procedure:
-
Prepare a 50 mM sodium phosphate buffer and adjust the pH to 8.0.
-
In a reaction vessel, dissolve glycine to a final concentration of 0.5 M in the phosphate buffer.
-
Add PLP to a final concentration of 50 µM.
-
Dissolve this compound in a minimal amount of DMSO and add it to the reaction mixture to a final concentration of 50 mM. The final DMSO concentration should be around 10% (v/v).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25-30 °C).
-
Initiate the reaction by adding the L-Threonine Aldolase enzyme (e.g., 10 U of lyophilized powder or whole cells expressing the enzyme).
-
Maintain the reaction at a constant temperature with stirring for 24-48 hours. Monitor the progress of the reaction by taking aliquots and analyzing them via HPLC.
-
Upon completion, stop the reaction by acidifying the mixture to pH 2-3 with 1 M HCl.
-
Centrifuge the mixture to remove the enzyme (or cells).
-
Extract the supernatant with ethyl acetate to remove any unreacted aldehyde.
-
The aqueous layer containing the product, 4-(methylsulfonyl)phenylserine, can be further purified by crystallization or chromatography.
-
Analyze the conversion and diastereomeric excess of the product using a chiral HPLC method.
Visualizations
Caption: Workflow for the enzymatic aldol reaction.
Caption: Catalytic cycle of L-Threonine Aldolase.
Application Note 2: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry, or nitroaldol, reaction is a powerful method for C-C bond formation and the synthesis of chiral β-nitro alcohols, which are versatile intermediates that can be converted into amino alcohols. A unified strategy for the synthesis of amphenicol antibiotics, including thiamphenicol and florfenicol, utilizes a ligand-enabled copper(II)-catalyzed Henry reaction between an aryl aldehyde and nitroethanol to construct the key syn-2-amino-1,3-diol stereochemical motif.[4][5][6] This approach offers high diastereo- and enantioselectivity.
Quantitative Data: Asymmetric Henry Reaction for Amphenicol Precursors
| Aryl Aldehyde | Catalyst System | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Cu(OTf)₂ / Chiral Ligand | >95:5 | 96 | 91 | [6] |
| This compound | Cu(OTf)₂ / Chiral Ligand | >95:5 (expected) | >95 (expected) | High (expected) | (by analogy) |
Experimental Protocol: Copper-Catalyzed Asymmetric Henry Reaction
This protocol is a representative procedure based on the synthesis of amphenicol analogues.[6]
1. Materials:
-
This compound
-
Nitroethanol
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Chiral biphenyl (B1667301) amino alcohol ligand
-
N,N-Diisopropylethylamine (DIPEA)
-
Isopropanol (B130326) (i-PrOH)
-
Silica (B1680970) gel for chromatography
2. Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes for liquid transfer
-
TLC plates for reaction monitoring
-
Rotary evaporator
-
Flash chromatography system
3. Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.02 mmol, 10 mol%) and the chiral ligand (0.022 mmol, 11 mol%).
-
Add anhydrous isopropanol (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the reaction mixture to 0 °C.
-
Add this compound (0.2 mmol, 1.0 equiv.) to the flask.
-
In a separate vial, dissolve nitroethanol (0.4 mmol, 2.0 equiv.) and DIPEA (0.24 mmol, 1.2 equiv.) in isopropanol (1.0 mL).
-
Add the nitroethanol/DIPEA solution to the reaction flask dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress using TLC.
-
Once the starting aldehyde is consumed (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or by NMR analysis of a suitable derivative.
Visualizations
Caption: Workflow for the Cu-catalyzed Henry reaction.
Application Note 3: Organocatalytic Asymmetric Michael Addition (General Protocol)
This compound, like other aromatic aldehydes, can participate as a nucleophile precursor in organocatalytic Michael additions via enamine catalysis. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are effective catalysts for the conjugate addition of aldehydes to various Michael acceptors like nitro-olefins. This reaction provides access to chiral γ-nitroaldehydes, which are valuable synthetic intermediates.
Quantitative Data: Organocatalytic Michael Addition of Aldehydes to Nitro-olefins
| Aldehyde | Michael Acceptor | Catalyst (mol%) | dr (syn:anti) | ee (syn, %) | Yield (%) |
| Propanal | trans-β-Nitrostyrene | Chiral Prolinol Ether (20) | 93:7 | 99 | 87 |
| Isobutyraldehyde | trans-β-Nitrostyrene | Chiral Thiourea (10) | 90:10 | 97-99 | 94-99 |
Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitro-olefin
This is a general procedure that can be adapted for this compound.
1. Materials:
-
This compound (or other aldehyde)
-
trans-β-Nitrostyrene (or other Michael acceptor)
-
Chiral secondary amine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether)
-
Benzoic Acid (co-catalyst)
-
Toluene (B28343) (anhydrous)
-
Sodium borohydride (B1222165) (NaBH₄) for reductive workup
2. Equipment:
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (optional, but recommended)
-
Temperature-controlled bath
-
TLC plates
-
Rotary evaporator
-
Flash chromatography system
3. Procedure:
-
To a reaction vial, add the chiral secondary amine catalyst (0.05 mmol, 20 mol%) and benzoic acid (0.05 mmol, 20 mol%).
-
Add the Michael acceptor, e.g., trans-β-nitrostyrene (0.25 mmol, 1.0 equiv.).
-
Dissolve the components in anhydrous toluene (0.5 mL).
-
Cool the mixture to the desired temperature (e.g., 4 °C).
-
Add the aldehyde (e.g., this compound, 1.25 mmol, 5.0 equiv.).
-
Stir the reaction at 4 °C for the required time (24-72 hours), monitoring by TLC.
-
Upon completion, dilute the reaction mixture with methanol (2 mL).
-
Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) in portions to reduce the product aldehyde to the corresponding alcohol for easier purification and analysis.
-
Stir for 30 minutes, then quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the resulting alcohol by flash chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Catalytic cycle for an enamine-mediated Michael addition.
References
- 1. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unified Strategy to Amphenicol Antibiotics: Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, and (+)-Thiamphenicol and Its (+)-3-Floride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol [organic-chemistry.org]
The Versatility of 4-(Methylsulfonyl)benzaldehyde in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(Methylsulfonyl)benzaldehyde is a versatile bifunctional building block in organic synthesis, prized for its electron-withdrawing sulfonyl group and reactive aldehyde functionality. This combination makes it a valuable precursor for a diverse range of molecular architectures, particularly in the realm of medicinal chemistry. The methylsulfonyl group often imparts desirable pharmacokinetic properties, such as improved solubility and metabolic stability, to the target molecules. This document provides detailed application notes and experimental protocols for key transformations involving this compound, serving as a comprehensive resource for researchers in organic synthesis and drug discovery.
Application Notes
This compound is a key starting material in the synthesis of various biologically active compounds. Its applications primarily leverage the reactivity of the aldehyde group in condensation and olefination reactions, while the methylsulfonyl moiety provides a crucial pharmacophore for interaction with biological targets.
-
Synthesis of Anti-inflammatory Agents (COX-2 Inhibitors): The methylsulfonyl group is a hallmark of many selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib. This compound serves as a crucial starting material for the synthesis of novel COX-2 inhibitors. The general strategy involves the construction of a pyrazole (B372694) or other suitable heterocyclic core, where the 4-(methylsulfonyl)phenyl group is a key substituent.
-
Preparation of Antidiabetic Agents (Thiazolidinediones): The Knoevenagel condensation of this compound with 2,4-thiazolidinedione (B21345) is a common method for synthesizing 5-arylidene-2,4-thiazolidinediones.[1] This class of compounds, known as glitazones, are potent agonists of peroxisome proliferator-activated receptor-gamma (PPARγ) and are used in the treatment of type 2 diabetes.[1][2]
-
Precursor for Antibiotics (Florfenicol Analogues): this compound is a key intermediate in the synthesis of the veterinary antibiotic florfenicol (B1672845). The synthesis involves an aldol-type condensation with glycine (B1666218) or a glycine equivalent to construct the core amino diol structure.[3]
-
Olefination Reactions: The aldehyde functionality readily undergoes Wittig and Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds. These reactions are instrumental in extending the carbon framework and synthesizing complex molecules with specific stereochemistry.
-
Reduction to Benzyl (B1604629) Alcohol Derivatives: The aldehyde can be selectively reduced to the corresponding benzyl alcohol, providing another versatile intermediate for further functionalization, such as ether or ester formation.
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound.
Knoevenagel Condensation with 2,4-Thiazolidinedione
This protocol describes the synthesis of 5-(4-(methylsulfonyl)benzylidene)thiazolidine-2,4-dione, a precursor for antidiabetic agents.[4]
Reaction Scheme:
Knoevenagel Condensation of this compound.
Materials:
-
This compound
-
2,4-Thiazolidinedione
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), 2,4-thiazolidinedione (1.0 eq), and ethanol.
-
To this mixture, add a catalytic amount of piperidine (e.g., 0.1 eq).[5]
-
Heat the reaction mixture to reflux and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain 5-(4-(methylsulfonyl)benzylidene)thiazolidine-2,4-dione.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Reference |
| This compound | 2,4-Thiazolidinedione | Piperidine | Ethanol | Reflux | Good | [4][6] |
| Aryl aldehydes | 2,4-Thiazolidinedione | Baker's Yeast | Ethanol | Room Temp. | Good | [7] |
Horner-Wadsworth-Emmons Olefination
This protocol outlines a general procedure for the synthesis of an (E)-alkene from this compound using a phosphonate (B1237965) ester.[8][9]
Reaction Workflow:
Horner-Wadsworth-Emmons Reaction Workflow.
Materials:
-
This compound
-
Triethyl phosphonoacetate (or other suitable phosphonate ester)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate ester (1.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the corresponding α,β-unsaturated ester.
Quantitative Data:
| Aldehyde | Phosphonate Ester | Base | Solvent | Temperature | Stereoselectivity | Reference |
| This compound | Triethyl phosphonoacetate | NaH | THF | 0 °C to RT | Predominantly (E) | [10][11] |
| General Aldehydes | Stabilized Phosphonates | Various | THF/DME | Various | High (E) | [9][10] |
Reduction to 4-(Methylsulfonyl)benzyl alcohol
This protocol details the reduction of the aldehyde functionality to a primary alcohol using sodium borohydride (B1222165).[12]
Reaction Scheme:
Reduction of this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq) in small portions to the stirred solution. Hydrogen gas evolution may be observed.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 4-(methylsulfonyl)benzyl alcohol.
Quantitative Data:
| Aldehyde | Reducing Agent | Solvent | Temperature | Yield | Reference |
| This compound | NaBH₄ | Methanol | 0 °C to RT | High | [12] |
| Aromatic Aldehydes | NaBH₄/Charcoal | wet THF | Room Temp. | >90% | [12] |
Summary of Applications in the Synthesis of Bioactive Molecules
| Target Molecule Class | Key Reaction | Role of this compound | Representative Yields |
| COX-2 Inhibitors | Heterocycle formation (e.g., pyrazole synthesis) | Provides the key 4-(methylsulfonyl)phenyl pharmacophore | High |
| Thiazolidinediones | Knoevenagel Condensation | Electrophilic partner for condensation | 70-90% |
| Florfenicol Analogues | Aldol-type Condensation | Carbonyl component for C-C bond formation | Moderate to Good |
| Stilbene Derivatives | Wittig/Horner-Wadsworth-Emmons Olefination | Aldehyde for olefination | Variable (often >70%) |
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. CN101941927A - Method for analyzing (1R, 2R)-2-amino-1-(4-(methylsulfonyl)-phenyl)-1,3-propylene glycol as intermediate of florfenicol - Google Patents [patents.google.com]
- 4. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. znaturforsch.com [znaturforsch.com]
Application Notes and Protocols for the Synthesis of 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 4-(Methylsulfonyl)benzaldehyde, a key intermediate in the preparation of various pharmaceuticals, including antidiabetic agents and the antibiotic florfenicol.[1] The primary synthetic route involves the oxidation of 4-(methylthio)benzaldehyde (B43086). The protocols below outline methodologies using common oxidizing agents, hydrogen peroxide and potassium permanganate (B83412).
Protocol 1: Synthesis via Oxidation with Hydrogen Peroxide
This protocol is based on the efficient oxidation of the sulfide (B99878) group to a sulfone using hydrogen peroxide, often in the presence of an acid and a catalyst. This method is advantageous due to the environmentally benign byproduct, water.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-(Methylthio)benzaldehyde | ≥98% | Sigma-Aldrich | Starting material |
| Hydrogen Peroxide (H₂O₂) | 30% aq. solution | Fisher Scientific | Oxidizing agent |
| Sulfuric Acid (H₂SO₄) | 98% | VWR | Catalyst |
| Manganous Sulfate (MnSO₄) | ≥98% | Sigma-Aldrich | Co-catalyst |
| Dichloromethane (B109758) (CH₂Cl₂) | ACS Grade | Fisher Scientific | Extraction solvent |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | VWR | Drying agent |
| Deionized Water | - | In-house | - |
| Round-bottom flask | - | - | - |
| Magnetic stirrer & stir bar | - | - | - |
| Dropping funnel | - | - | - |
| Separatory funnel | - | - | - |
| Rotary evaporator | - | - | - |
Experimental Procedure
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, prepare a mixture of sulfuric acid and an oxidation catalyst. A reported method utilizes a mixture of hydrogen peroxide, sulfuric acid, and manganous sulfate.[3]
-
Addition of Starting Material : Slowly add 4-(methylthio)benzaldehyde to the catalyst mixture under continuous stirring.
-
Addition of Oxidant : Add 30% hydrogen peroxide dropwise to the reaction mixture using the dropping funnel. The reaction is exothermic, and the temperature should be monitored and controlled.[3][4] In a similar procedure using formic acid instead of sulfuric acid, the temperature was noted to rise to 75 °C.[2][3][4]
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material, 4-(methylthio)benzaldehyde, is completely consumed.[3][5]
-
Work-up and Neutralization : Once the reaction is complete, carefully neutralize the mixture by the slow addition of a 4 M NaOH solution until the pH is approximately 7.[5]
-
Extraction : Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[5]
-
Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate.[5] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a light yellow to brown crystalline powder.[1][6]
Protocol 2: Alternative Synthesis via Oxidation with Potassium Permanganate
Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can also be used for this transformation.[7] However, reaction conditions must be carefully controlled to prevent over-oxidation of the aldehyde group to a carboxylic acid.[7][8] Using a non-aqueous solvent like acetone (B3395972) can help moderate the reactivity of KMnO₄.[8][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-(Methylthio)benzaldehyde | ≥98% | Sigma-Aldrich | Starting material |
| Potassium Permanganate (KMnO₄) | ACS Reagent, ≥99.0% | Sigma-Aldrich | Oxidizing agent |
| Acetone | ACS Grade | Fisher Scientific | Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | VWR | Drying agent |
| Celite® | - | Sigma-Aldrich | Filtration aid |
| Round-bottom flask | - | - | - |
| Magnetic stirrer & stir bar | - | - | - |
| Büchner funnel | - | - | - |
Experimental Procedure
-
Reaction Setup : Dissolve 4-(methylthio)benzaldehyde in anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Oxidant : Slowly add solid potassium permanganate to the solution in portions at room temperature with vigorous stirring.
-
Reaction Monitoring : Monitor the reaction by TLC. The reaction is typically accompanied by the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Quenching and Filtration : Upon completion, quench the reaction by adding a small amount of a saturated sodium bisulfite solution until the purple color disappears.
-
Work-up : Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with acetone.
-
Concentration and Purification : Combine the filtrates and remove the acetone under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure this compound.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes various reported methods for the synthesis of this compound, highlighting the differences in reagents, conditions, and yields.
| Starting Material | Oxidizing Agent | Solvent / Catalyst | Conditions | Yield | Reference |
| 4-(Methylthio)benzaldehyde | 30% Hydrogen Peroxide | Formic Acid | Exothermic, rises to 75 °C | 44% | [3][4] |
| 4-(Methylthio)benzaldehyde | Hydrogen Peroxide | H₂SO₄ / MnSO₄ | - | High Yield | [3] |
| 4-(Methylthio)benzaldehyde | Potassium Hydrogen Persulfate | Methanol / Water | - | 21% | [3][4] |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound via the oxidation of 4-(methylthio)benzaldehyde.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 4. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Biological Activity of 4-(Methylsulfonyl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diverse biological activities of 4-(Methylsulfonyl)benzaldehyde and its derivatives. This document includes summaries of their anticancer, enzyme inhibitory, and antimicrobial properties, supported by quantitative data. Detailed experimental protocols for key biological assays are provided to enable researchers to conduct their own investigations. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of action and experimental designs.
Biological Activities and Quantitative Data
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have shown significant potential in the development of novel therapeutic agents.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents, showing efficacy against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer-related signaling pathways and the induction of cell cycle arrest.
Table 1: Anticancer Activity of this compound Derivatives (IC50/EC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Benzenesulfonamide-bearing imidazole (B134444) derivative | IGR39 (Melanoma) | 27.8 ± 2.8 | [1] |
| Benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 ± 3.6 | [1] |
| 1,2,3-Triazole benzenesulfonamide (B165840) derivative | HEPG-2 (Liver Cancer) | 3.44 - 15.03 | [2] |
| Alkylsulfonyl benzimidazole (B57391) derivative | MCF-7 (Breast Cancer) | 17.8 ± 0.24 | [3] |
| Alkylsulfonyl benzimidazole derivative | DU-145 (Prostate Cancer) | 10.2 ± 1.4 | [3] |
| Alkylsulfonyl benzimidazole derivative | H69AR (Small Cell Lung Cancer) | 49.9 ± 0.22 | [3] |
Enzyme Inhibition
Certain derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters. MAO inhibitors are used in the treatment of neurological disorders such as Parkinson's disease and depression.
Table 2: Monoamine Oxidase (MAO) Inhibition by this compound Derivatives (IC50 Values)
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | [4] |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | [4] |
| Benzyloxy-derived halogenated chalcone (B49325) (BB4) | MAO-B | 0.062 | [5] |
| Benzyloxy-derived halogenated chalcone (BB2) | MAO-B | 0.093 | [5] |
| 4-(Benzyloxy)phenyl derivative | MAO-B | 0.009 | [6] |
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.
Table 3: Carbonic Anhydrase (CA) Inhibition by this compound Derivatives (IC50/Kᵢ Values)
| Compound/Derivative | Enzyme Isoform | IC50/Kᵢ (nM) | Reference |
| 1,2,3-Triazole benzenesulfonamide derivative | CA IX | 25 - 52 | [2] |
| 1,2,3-Triazole benzenesulfonamide derivative | CA XII | 31 - 80 | [2] |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamide | CA II | 2.4 - 214 | [7] |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamide | CA IX | 1.4 - 47.5 | [7] |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamide | CA XII | 1.7 - 569 | [7] |
| Sulfonyl semicarbazide (B1199961) derivative | CA XII | 0.59 - 0.79 | [8] |
Antimicrobial Activity
Derivatives incorporating the this compound scaffold have also demonstrated activity against various bacterial and fungal strains.
Table 4: Antimicrobial Activity of this compound Derivatives (MIC Values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole derivative | Escherichia coli | 8 | [9] |
| Benzimidazole derivative | Staphylococcus aureus | 8 | [9] |
| Benzimidazole derivative | Klebsiella pneumoniae | 8 | [9] |
| Benzimidazole derivative | Enterococcus faecalis | 32 | [9] |
| Benzimidazole derivative | Pseudomonas aeruginosa | 64 | [9] |
| Benzimidazole derivative | Candida albicans | 64 | [9] |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 29213 | 30 | [10] |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. pyogenes | 40 | [10] |
Signaling Pathway Diagrams
The biological effects of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. Below are representations of pathways commonly implicated in their anticancer activity.
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation, and a target for some anticancer this compound derivatives.
Caption: The PI3K/Akt signaling pathway, which promotes cell survival and is a potential target for this compound derivatives.
Experimental Protocols
Detailed protocols for key biological assays are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents.
Protocol: Anticancer Activity (IC50 Determination via MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines using the MTT assay.
Caption: Workflow for determining the IC50 of a compound using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A typical starting concentration range is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., p-Tyramine)
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Test compound (dissolved in DMSO)
-
Known MAO inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of MAO enzyme, substrate, Amplex® Red, and HRP in MAO assay buffer.
-
Prepare serial dilutions of the test compound and positive controls in DMSO.
-
-
Assay Reaction:
-
Add 50 µL of MAO assay buffer to each well of a 96-well black plate.
-
Add 2 µL of the test compound dilutions or controls.
-
Add 20 µL of the MAO enzyme solution (MAO-A or MAO-B).
-
Incubate for 15 minutes at 37°C.
-
Prepare a reaction mixture containing the MAO substrate, Amplex® Red, and HRP.
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence (e.g., excitation 530-560 nm, emission 590 nm) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This protocol details a colorimetric assay to screen for inhibitors of carbonic anhydrase based on the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA).
Materials:
-
Human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
Test compound (dissolved in DMSO)
-
Acetazolamide (a known CA inhibitor) as a positive control
-
96-well clear plates
-
Spectrophotometric microplate reader
Procedure:
-
Assay Setup:
-
Add 160 µL of assay buffer to the wells of a 96-well plate.
-
Add 10 µL of the test compound dilutions or controls.
-
Add 10 µL of the CA enzyme solution.
-
Incubate for 10 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 400 nm in kinetic mode for 10-30 minutes at room temperature.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction (slope of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol: Antimicrobial Activity (MIC Determination by Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (dissolved in a suitable solvent)
-
Sterile 96-well plates
-
Spectrophotometer or microplate reader (optional, for quantitative measurement)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a 2-fold serial dilution of the test compound in the broth medium in a 96-well plate.
-
-
Inoculum Preparation:
-
Grow the microbial strain to the logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the 96-well plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, the absorbance can be read using a microplate reader to quantify growth inhibition.
-
References
- 1. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Methylsulfonyl)benzaldehyde by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(Methylsulfonyl)benzaldehyde via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In a typical procedure, the crude this compound is dissolved in a minimum amount of a hot, suitable solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the cold solvent (mother liquor), while insoluble impurities can be removed by hot filtration.
Q2: Which solvent is best for the recrystallization of this compound?
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on solubility data, acetone (B3395972) is an excellent choice for recrystallizing this compound.[1][2][3] Other suitable solvents include acetonitrile (B52724), acetic acid, and methanol (B129727).[1][2][3] The solubility in these solvents generally follows the order: acetone > acetonitrile > acetic acid > methanol > ethanol (B145695) > toluene (B28343) > 1-butanol (B46404) > 1-propanol (B7761284) > 2-propanol.[1][2][3]
Q3: What is the expected appearance and melting point of pure this compound?
Pure this compound should be a white to light yellow crystalline powder.[4][5] The reported melting point is in the range of 155-161 °C. A sharp melting point within this range is a good indicator of purity.
Q4: What are the common impurities in crude this compound?
Common impurities can originate from the synthetic route used. A frequent method for its preparation is the oxidation of 4-(methylthio)benzaldehyde.[6] Therefore, potential impurities could include the unreacted starting material, 4-(methylthio)benzaldehyde, or the intermediate sulfoxide. Another synthetic pathway starts from p-chlorobenzaldehyde, which could lead to residual chlorinated impurities.[7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Qualitative Solubility |
| Acetone | 58.08 | 56 | Very High |
| Acetonitrile | 41.05 | 82 | High |
| Acetic Acid | 60.05 | 118 | High |
| Methanol | 32.04 | 65 | Moderate |
| Ethanol | 46.07 | 78 | Moderate |
| Toluene | 92.14 | 111 | Low |
| 1-Butanol | 74.12 | 118 | Low |
| 1-Propanol | 60.10 | 97 | Low |
| 2-Propanol | 60.10 | 82 | Very Low |
Note: Qualitative solubility is based on published data which indicates that the mole fraction solubility of this compound increases with temperature in all the listed solvents.[1][2][3] For detailed quantitative solubility data (mole fraction vs. temperature), please refer to the scientific literature.
Experimental Protocols
Detailed Methodology for Recrystallization of this compound from Acetone
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of acetone and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot acetone until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble materials.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.
Mandatory Visualizations
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
Caption: Troubleshooting common issues in recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-(Methylsulfonyl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(Methylsulfonyl)benzaldehyde synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Oxidation of 4-(methylthio)benzaldehyde (B43086) | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time.[1][2] - Optimize Oxidant Amount: Ensure at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide) are used for the complete conversion of the sulfide (B99878) to the sulfone.[3] - Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this may also promote side reactions.[3] |
| Over-oxidation to Sulfonic Acid | - Control Reaction Temperature: Avoid excessive heating, as it can lead to the oxidation of the aldehyde group to a carboxylic acid, which can be further converted to sulfonic acid. - Use a Milder Oxidant: Consider using a milder oxidizing agent if over-oxidation is a persistent issue. |
| Suboptimal Catalyst Performance | - Catalyst Choice: The choice of catalyst can significantly impact yield. For oxidation with hydrogen peroxide, catalysts like sulfuric acid or manganous sulfate (B86663) have been used.[1][2] - Catalyst Loading: Ensure the correct molar ratio of the catalyst is used as specified in the protocol.[1] |
| Losses During Work-up and Purification | - Inefficient Extraction: Ensure the product is fully extracted from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Improper Recrystallization: Use a minimal amount of hot solvent for recrystallization to maximize product recovery upon cooling.[4] |
Issue 2: Incomplete Reaction - Starting Material Remains
| Potential Cause | Recommended Solution |
| Insufficient Oxidant | Add an additional portion of the oxidizing agent and continue to monitor the reaction by TLC.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of byproducts.[3] |
| Poor Catalyst Activity | If using a catalyst, ensure it is fresh and has been stored correctly. Consider trying an alternative catalyst.[1] |
Issue 3: Product is Impure After Synthesis
| Potential Cause | Recommended Solution |
| Presence of 4-(Methylsulfinyl)benzaldehyde (Sulfoxide) | This indicates incomplete oxidation. To address this, you can re-subject the isolated product to the oxidation conditions or increase the amount of oxidant and/or reaction time in the initial synthesis. |
| Presence of 4-(Methylthio)benzaldehyde (Sulfide) | This is the unreacted starting material. Ensure complete reaction by following the solutions for "Incomplete Reaction". |
| Colored Impurities | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
The most prevalent method is the oxidation of 4-(methylthio)benzaldehyde. Yields can vary significantly based on the chosen oxidant, catalyst, and reaction conditions. A patented method utilizing hydrogen peroxide, sulfuric acid, and manganous sulfate as a catalyst reports high yields.[1][2] Another common route starts from p-chlorobenzaldehyde, which first undergoes nucleophilic substitution with sodium methyl mercaptide to form 4-(methylthio)benzaldehyde, followed by oxidation.[1][2]
Q2: What are the common side products in the synthesis of this compound?
The primary side product during the oxidation of 4-(methylthio)benzaldehyde is 4-(methylsulfinyl)benzaldehyde (the corresponding sulfoxide). This occurs when the oxidation is incomplete. Over-oxidation can potentially lead to the formation of 4-carboxybenzenesulfonic acid if the aldehyde group is also oxidized.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting material (4-(methylthio)benzaldehyde) and a standard of the product (this compound), you can visualize the disappearance of the starting material and the appearance of the product.
Q4: What are the best practices for purifying the final product to achieve high purity?
Recrystallization is a common and effective method for purifying solid this compound.[4] Solvents such as ethanol (B145695) or a mixture of acetic acid and water have been used.[5] It is crucial to use a minimal amount of hot solvent to dissolve the crude product to ensure maximum recovery upon cooling. Washing the collected crystals with a small amount of cold solvent can help remove soluble impurities.[4]
Q5: Are there any "green" or more environmentally friendly synthesis methods?
Yes, research is ongoing to develop greener synthesis routes. One approach focuses on catalytic aerobic oxidation, which uses atmospheric oxygen as the primary oxidant, minimizing chemical waste.[6] Another sustainable method involves the direct carbonylation of thioanisole (B89551) using a solid superacid catalyst, which offers a high-yield and atom-economical route.[6]
Data Presentation
Table 1: Comparison of Yields for Different Synthesis Methods of this compound
| Starting Material | Oxidizing Agent/Reagents | Catalyst | Solvent | Yield (%) | Reference |
| 4-(methylthio)benzaldehyde | Hydrogen Peroxide | Sulfuric Acid, Manganous Sulfate | - | High (not specified) | [1][2] |
| 4-(methylthio)benzaldehyde | Hydrogen Peroxide | - | Formic Acid | 44 | [3] |
| 4-(methylthio)benzaldehyde | Potassium Hydrogen Persulfate | - | Methanol/Water | 21 | [3] |
| p-Chlorobenzaldehyde | Sodium Methyl Mercaptide, then Hydrogen Peroxide | Phase Transfer Catalyst, then Sulfuric Acid, Manganous Sulfate | Water | High (not specified) | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 4-(methylthio)benzaldehyde
This protocol is based on a patented method and is intended for informational purposes. Researchers should adapt it to their specific laboratory conditions and safety protocols.
Materials:
-
4-(methylthio)benzaldehyde
-
Hydrogen Peroxide (30% solution)
-
Sulfuric Acid (concentrated)
-
Manganous Sulfate
-
Appropriate solvents for work-up and purification (e.g., ethyl acetate, ethanol)
Procedure:
-
In a suitable reaction vessel, create a mixture of hydrogen peroxide, sulfuric acid, and a catalytic amount of manganous sulfate.
-
Carefully add 4-(methylthio)benzaldehyde to the mixture dropwise while maintaining the reaction temperature.
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution) to neutralize any excess peroxide.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent like ethanol.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of 4-(Methylsulfonyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(methylsulfonyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and industrially relevant synthetic pathway is a two-step process. The first step involves the nucleophilic aromatic substitution of a para-substituted benzaldehyde (B42025), typically 4-chlorobenzaldehyde (B46862), with a methylthiolate source like sodium methyl mercaptide to form 4-(methylthio)benzaldehyde (B43086). The second step is the oxidation of the resulting thioether to the desired sulfone, this compound.[1][2]
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The byproducts largely depend on the specific reaction step and the conditions employed. The most common byproducts include:
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Unreacted Starting Materials : Incomplete conversion in either step will result in residual 4-chlorobenzaldehyde or 4-(methylthio)benzaldehyde in your product.[1][2][3]
-
4-(Methylsulfinyl)benzaldehyde : This sulfoxide (B87167) is the intermediate in the oxidation of 4-(methylthio)benzaldehyde to the sulfone. Its presence indicates incomplete oxidation.
-
4-(Methylsulfonyl)benzoic Acid : This can form if the aldehyde group of the product or starting material is over-oxidized to a carboxylic acid.[2][4][5][6]
Q3: How can I monitor the progress of the reaction to minimize byproducts?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the disappearance of starting materials and the formation of intermediates and the final product.[1][3] For the oxidation step, it is crucial to continue the reaction until the spot corresponding to the intermediate 4-(methylsulfinyl)benzaldehyde is no longer visible. For more quantitative analysis, techniques like HPLC and GC-MS can be employed to determine the purity of the product and the levels of any impurities.[7][8][9]
Troubleshooting Guides
Issue 1: Presence of 4-(Methylsulfinyl)benzaldehyde in the Final Product
Q: My final product is contaminated with the sulfoxide intermediate. How can I avoid this?
A: The presence of 4-(methylsulfinyl)benzaldehyde indicates incomplete oxidation of the thioether. To drive the reaction to completion and form the desired sulfone, consider the following:
-
Increase the Stoichiometry of the Oxidizing Agent : Ensure you are using a sufficient excess of the oxidizing agent. For many common oxidants, at least 2.2 equivalents are recommended to ensure full conversion to the sulfone.
-
Prolong the Reaction Time : Continue to monitor the reaction by TLC. If the sulfoxide spot persists, extending the reaction time may be necessary.
-
Increase the Reaction Temperature : In some cases, a moderate increase in temperature can enhance the rate of the second oxidation step from the sulfoxide to the sulfone. However, be cautious, as excessive heat can lead to the formation of other byproducts.
-
Choice of Oxidant : Some oxidizing agents are more effective than others at achieving complete oxidation. Refer to the table below for a comparison of common oxidants.
Issue 2: Formation of 4-(Methylsulfonyl)benzoic Acid
Q: I am observing the formation of a carboxylic acid byproduct. What is the cause and how can I prevent it?
A: The formation of 4-(methylsulfonyl)benzoic acid is due to the over-oxidation of the aldehyde functional group.[2][4][5][6] This is more likely to occur with strong, non-selective oxidizing agents or under harsh reaction conditions.
-
Control Reaction Temperature : Avoid excessive heating during the oxidation step, as higher temperatures can promote the oxidation of the aldehyde.
-
Select a Milder Oxidizing System : While a strong oxidant is needed to convert the thioether to the sulfone, some systems are less prone to over-oxidizing aldehydes. The choice of solvent can also modulate the reactivity of the oxidant.[10]
-
Purify the Starting Aldehyde : Benzaldehydes can auto-oxidize to benzoic acids upon exposure to air.[4] Using freshly purified 4-(methylthio)benzaldehyde can prevent the carry-over of the corresponding benzoic acid impurity. Storing the aldehyde under an inert atmosphere can also mitigate this.[4]
-
Work-up Procedure : During the work-up, a wash with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic byproducts like 4-(methylsulfonyl)benzoic acid.[1][11]
Issue 3: Low Yield and Unreacted Starting Materials
Q: My overall yield is low, and I have significant amounts of unreacted 4-chlorobenzaldehyde or 4-(methylthio)benzaldehyde. What can I do?
A: Low yields are often a result of incomplete reactions or suboptimal conditions.
-
For the Thioether Formation Step :
-
Catalyst : In the reaction of 4-chlorobenzaldehyde with sodium methyl mercaptide, a phase-transfer catalyst is often used. Ensure the catalyst is active and used in the correct proportion.[1][2]
-
Reaction Time and Temperature : Monitor the reaction by TLC to ensure the complete consumption of 4-chlorobenzaldehyde before proceeding with the work-up.[1][2]
-
-
For the Oxidation Step :
-
Purity of Starting Material : Ensure the 4-(methylthio)benzaldehyde is of high purity, as impurities can interfere with the oxidation.
-
Reaction Conditions : As with avoiding the sulfoxide byproduct, ensure sufficient oxidant and adequate reaction time.
-
-
General Considerations :
-
Purity of Reagents and Solvents : Use high-purity reagents and anhydrous solvents where necessary.
-
Inert Atmosphere : For moisture- or air-sensitive steps, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Data Presentation
Table 1: Comparison of Common Oxidation Protocols for 4-(methylthio)benzaldehyde
| Oxidizing Agent | Typical Stoichiometry (eq.) | Solvent | Temperature (°C) | Key Considerations & Work-up |
| m-CPBA | > 2.2 | Dichloromethane | 0 to Room Temp | Quench excess peracid with sodium sulfite. Wash with sodium bicarbonate to remove m-chlorobenzoic acid.[1] |
| Oxone® | 2.2 | Methanol/Water | Room Temp | Can be exothermic. Maintain pH with sodium bicarbonate.[1] |
| Sodium Periodate | > 2.2 | Methanol/Water | Room Temp | Insoluble sodium iodate (B108269) precipitates. Filter to remove inorganic salts.[1] |
| Hydrogen Peroxide | ~4.0 | Acetic Acid | Room Temp | Neutralize with NaOH post-reaction.[1] |
| Potassium Permanganate | Varies | Varies | Varies | Strong oxidant; risk of over-oxidation to carboxylic acid.[10][12] |
Experimental Protocols
Protocol 1: Synthesis of 4-(methylthio)benzaldehyde
This protocol is adapted from a patented procedure.[3]
-
In a suitable reactor, charge a 15% aqueous solution of sodium methyl mercaptide.
-
Add 4-chlorobenzaldehyde (1 equivalent) and a phase-transfer catalyst such as tetrabutylammonium (B224687) chloride (0.01-0.2 equivalents).
-
Heat the mixture to 50-55 °C with stirring.
-
Monitor the reaction by TLC until the 4-chlorobenzaldehyde spot is no longer visible.
-
Upon completion, cool the mixture and separate the layers to obtain the crude 4-(methylthio)benzaldehyde.
Protocol 2: Oxidation to this compound using m-CPBA
This is a general procedure for the oxidation of sulfides to sulfones.[1]
-
Dissolve 4-(methylthio)benzaldehyde (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (> 2.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred thioether solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material and the sulfoxide intermediate.
-
Once complete, wash the reaction mixture with a saturated aqueous solution of sodium sulfite, followed by saturated aqueous sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for common byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biomedres.us [biomedres.us]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. asianpubs.org [asianpubs.org]
- 11. Workup [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Aldol Condensations with 4-(Methylsulfonyl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(Methylsulfonyl)benzaldehyde in aldol (B89426) condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect when using this compound in an aldol condensation?
A1: The most significant side reaction is the Cannizzaro reaction . Since this compound lacks α-hydrogens, it cannot form an enolate and undergo self-condensation. However, in the presence of a strong base, it can undergo disproportionation, where two molecules of the aldehyde react to produce one molecule of 4-(methylsulfonyl)benzyl alcohol and one molecule of 4-(methylsulfonyl)benzoic acid.[1][2] Another potential issue is the self-condensation of the ketone reactant.
Q2: I am observing significant amounts of alcohol and carboxylic acid byproducts in my reaction. How can I minimize the Cannizzaro reaction?
A2: The Cannizzaro reaction is highly dependent on the reaction conditions. To minimize it, consider the following adjustments:
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Base Concentration: Use a dilute base (e.g., 10% NaOH) instead of a concentrated one. The Cannizzaro reaction's rate has a higher-order dependence on the base concentration.[1][3][4]
-
Temperature: Perform the reaction at lower temperatures, such as 0 °C or room temperature. Higher temperatures tend to favor the Cannizzaro reaction.[1]
-
Slow Addition: If you are performing a crossed aldol condensation, slowly add the enolizable ketone to the mixture of this compound and the base. This helps to keep the concentration of the enolate low and favors the reaction with the more electrophilic aromatic aldehyde.
Q3: My desired crossed aldol product yield is low, and I suspect the ketone is undergoing self-condensation. What can I do to improve the selectivity?
A3: To favor the crossed aldol product and reduce the self-condensation of the ketone, you can employ these strategies:
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Use a Non-Enolizable Aldehyde: You are already doing this by using this compound, which can only act as the electrophile.
-
Pre-formation of the Enolate: A more advanced technique is to pre-form the enolate of the ketone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). Once the enolate is formed, this compound is added. This method provides excellent control over the reaction.[1]
-
Slow Addition of the Ketone: As mentioned previously, the slow addition of the ketone to the reaction mixture can minimize its self-condensation.
Q4: What is a Claisen-Schmidt condensation and is it applicable here?
A4: The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[5][6] Therefore, the reaction of this compound with a ketone like acetone (B3395972) is a Claisen-Schmidt condensation.[5][7]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High yield of 4-(methylsulfonyl)benzyl alcohol and 4-(methylsulfonyl)benzoic acid | The Cannizzaro reaction is competing with the aldol condensation. | 1. Reduce Base Concentration: Switch from a concentrated base (e.g., 50% NaOH) to a more dilute solution (e.g., 10% NaOH).[1][4] 2. Lower Reaction Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C or room temperature).[1] |
| Low yield of the desired chalcone (B49325) product; recovery of starting materials | Incomplete reaction. | 1. Increase Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. 2. Check Base Activity: Ensure the base used is not old or deactivated. |
| Formation of multiple products | Self-condensation of the ketone partner. | 1. Slow Addition: Add the ketone dropwise to the reaction mixture containing the aldehyde and base. 2. Directed Aldol: Consider pre-forming the enolate of the ketone with a strong, non-nucleophilic base like LDA at low temperatures.[1] |
| Product is an oil and does not solidify | The product may be impure or have a low melting point. | 1. Purification: Purify the product using column chromatography. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in Aldol Condensation of this compound
| Parameter | Condition | Expected Outcome | Primary Side Reaction |
| Base Concentration | Dilute (e.g., 10% NaOH) | Higher yield of Aldol Product | Minimized Cannizzaro Reaction |
| Concentrated (e.g., 50% NaOH) | Higher yield of Cannizzaro Products | Cannizzaro Reaction [1][3][4] | |
| Temperature | Low (0 - 25 °C) | Higher yield of Aldol Product | Minimized Cannizzaro Reaction[1] |
| High (> 50 °C) | Higher yield of Cannizzaro Products | Cannizzaro Reaction | |
| Addition of Ketone | Slow, Dropwise | Higher yield of Crossed Aldol Product | Minimized Ketone Self-Condensation |
| All at once | Potential for increased Ketone Self-Condensation | Ketone Self-Condensation |
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation of this compound with Acetone
This protocol is adapted from a general procedure for the synthesis of dibenzalacetone.[7]
Materials:
-
This compound
-
Acetone
-
10% Sodium Hydroxide (NaOH) solution
-
Ice-water bath
-
Stirring apparatus
Procedure:
-
In a suitable flask, dissolve this compound (2 equivalents) in 95% ethanol.
-
Add acetone (1 equivalent) to the solution and stir to mix.
-
Cool the mixture in an ice-water bath with continuous stirring.
-
Slowly add the 10% NaOH solution dropwise to the cooled and stirring mixture. A precipitate should begin to form.
-
After the addition of NaOH is complete, continue stirring the mixture in the ice bath for 30 minutes.
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Collect the solid product by vacuum filtration and wash the crystals with cold 95% ethanol to remove any unreacted starting materials.
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Further wash the product with cold water until the washings are neutral to litmus.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified chalcone.
-
Dry the purified product, determine its mass and melting point, and calculate the percent yield.
Protocol 2: Directed Aldol Condensation using LDA
This is a more advanced protocol for achieving high selectivity in crossed aldol reactions.[1]
Materials:
-
n-Butyllithium in hexanes
-
Anhydrous Tetrahydrofuran (THF)
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Ketone (e.g., Acetophenone)
-
This compound
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Set up a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium (1 equivalent) to a solution of diisopropylamine (1 equivalent) in anhydrous THF at -78 °C.
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Slowly add the ketone (1 equivalent) to the LDA solution at -78 °C and stir for 30-60 minutes to ensure complete enolate formation.
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Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C.
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Stir the reaction mixture at -78 °C and monitor its progress by TLC.
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Once the reaction is complete, quench it by the slow addition of a saturated aqueous NH₄Cl solution.
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Allow the mixture to warm to room temperature.
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Perform a standard aqueous workup and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: 4-(Methylsulfonyl)benzaldehyde Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)benzaldehyde. The following sections offer solutions to common experimental challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction has a low yield or failed to proceed. What are the common causes?
Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.[1]
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Reagent Quality:
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Purity of this compound: Ensure the starting material is of high purity (≥99%) to prevent side reactions.[2] Impurities can interfere with catalysts or reagents.
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Reagent Stability: Verify the quality and activity of all other reagents. Some, like strong bases or organometallics, can degrade with improper storage.[1] this compound itself is stable under recommended storage conditions but is incompatible with strong oxidizing agents, strong acids, and bases.[3]
-
-
Reaction Conditions:
-
Inert Atmosphere: Many reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture.[1]
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Temperature Control: Was the reaction maintained at the correct temperature? Some reactions are highly sensitive to thermal fluctuations.[1]
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Solvent Choice: The solvent is critical. For instance, in nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like DMSO or DMF are often preferred to enhance nucleophilicity.[4] Ensure the solvent was properly dried if the reaction is moisture-sensitive.
-
-
Reaction Monitoring:
Q2: I am observing multiple unexpected spots on my TLC plate. What could be the cause?
The presence of multiple spots indicates the formation of side products or decomposition.
-
Side Reactions: The aldehyde functional group is susceptible to oxidation, especially if the reaction is exposed to air or oxidizing agents. This can form the corresponding carboxylic acid, 4-(methylsulfonyl)benzoic acid.[4]
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Decomposition: The product itself might be unstable under the reaction or workup conditions.[5] For example, exposure to strong acids or bases during the workup can sometimes lead to degradation. It is advisable to test the stability of your product by exposing a small sample to the workup conditions and monitoring by TLC.[5]
-
Starting Material Purity: Impurities in the starting material can lead to various side products.[1]
Q3: The reaction seems to start but then stops before completion. Why might this happen?
This issue often points to catalyst deactivation, reagent degradation, or the formation of an inhibiting species.
-
Catalyst Deactivation: If using a catalyst (e.g., a phase-transfer catalyst or a metal catalyst), it may be poisoned by impurities in the reactants or solvent.
-
Reagent Consumption: Ensure all reagents were added in the correct stoichiometric amounts. An insufficient amount of a key reagent will cause the reaction to halt once it is consumed.[1]
-
Product Insolubility: The desired product might be precipitating out of the reaction mixture, preventing further reaction or making stirring inefficient.
Q4: After the workup, I can't find my product. Where could it have gone?
Product loss during workup is a common issue.[5]
-
Aqueous Solubility: Your product may be more soluble in the aqueous layer than anticipated. Always check the aqueous layer by TLC before discarding it.[5]
-
Volatility: The product could be volatile and may have been lost during solvent removal on a rotary evaporator. Check the solvent in the rotovap trap.[5]
-
Adsorption: The product may have adsorbed onto filtration media like Celite or silica (B1680970) gel used during the workup.[5]
Data Summary: Synthesis Yields
The yield of this compound can vary significantly depending on the synthetic route and oxidizing agent used. The following table summarizes yields reported in different preparations starting from 4-(methylthio)benzaldehyde (B43086).
| Oxidizing Agent | Solvent | Yield | Reference |
| 30% Hydrogen Peroxide | Formic Acid | 44% | US4980509[6][7] |
| Potassium Hydrogen Persulfate | Methanol/Water | 21% | Bioorganic & Medicinal Chemistry 17 (2009) 5369-5373[6] |
| Hydrogen Peroxide / Sulfuric Acid | Not specified | High Yield | CN102675167B[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from patent CN102675167B, which describes a two-step synthesis from 4-chlorobenzaldehyde (B46862).[6][7]
Step A: Synthesis of 4-(Methylthio)benzaldehyde
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Reagents: 4-chlorobenzaldehyde, aqueous solution of sodium methyl mercaptide, and a phase-transfer catalyst (e.g., Tetrabutylammonium bromide).
-
Procedure:
-
To a stirred aqueous solution of sodium methyl mercaptide, add the phase-transfer catalyst.
-
Add 4-chlorobenzaldehyde to the mixture.
-
Maintain the reaction temperature at 45-50 °C.
-
Monitor the reaction progress by TLC until the 4-chlorobenzaldehyde spot disappears.
-
Upon completion, allow the layers to separate. The lower organic layer is the crude 4-(methylthio)benzaldehyde.
-
Step B: Oxidation to this compound
-
Reagents: 4-(methylthio)benzaldehyde (from Step A), hydrogen peroxide, sulfuric acid, and an oxidation catalyst (e.g., sodium tungstate).
-
Procedure:
-
Prepare a mixture of hydrogen peroxide, sulfuric acid, and the oxidation catalyst.
-
Slowly add the 4-(methylthio)benzaldehyde from Step A to the oxidant mixture while controlling the temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
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After the reaction is complete, proceed with aftertreatment (e.g., quenching, extraction, and purification) to isolate the final product, this compound.
-
Protocol 2: Conversion to 4-(Methylsulfonyl)benzonitrile (Schmidt Reaction)
This protocol describes the conversion of the aldehyde to a nitrile functionality.[8]
-
Reagents: this compound, trimethylsilyl (B98337) azide (B81097) (TMSN₃), triflic acid (TfOH), and a solvent mixture of hexafluoroisopropanol (HFIP) and acetonitrile (B52724) (ACN).
-
Procedure:
-
In a nitrogen-flushed vial, dissolve this compound (1.0 equiv) and TMSN₃ (2.0 equiv) in a 1:1 mixture of HFIP/ACN.
-
Add triflic acid (0.40 equiv) to the solution. An exotherm and gas evolution will be observed.
-
Cap the vial and stir the reaction mixture at room temperature for 20-75 minutes.
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Concentrate the reaction mixture under a stream of nitrogen.
-
Purify the residue using flash column chromatography on silica gel to obtain the 4-(Methylsulfonyl)benzonitrile product.
-
Diagrams
Caption: A decision tree for troubleshooting common issues in organic synthesis.
Caption: Two-step synthesis of this compound.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | High-Purity Reagent [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 7. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 8. 4-(METHYLSULFONYL)BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
Optimization of reaction conditions for 4-(Methylsulfonyl)benzaldehyde synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-(Methylsulfonyl)benzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material (4-(Methylthio)benzaldehyde)
Question: My reaction to oxidize 4-(methylthio)benzaldehyde (B43086) shows a low conversion rate, with a significant amount of starting material remaining. What are the possible causes and how can I improve the conversion?
Answer:
Low conversion during the oxidation of 4-(methylthio)benzaldehyde can stem from several factors related to the reagents, reaction conditions, or catalyst activity. A systematic check of the following parameters is recommended:
-
Oxidizing Agent Quality and Stoichiometry: Ensure the hydrogen peroxide solution has the correct concentration. Older solutions of hydrogen peroxide can decompose over time. Verify that the molar ratio of the oxidizing agent to the starting material is adequate. Some protocols suggest using a molar excess of hydrogen peroxide.[2]
-
Catalyst Activity: If using a catalyst such as sulfuric acid with manganous sulfate (B86663) or sodium tungstate, ensure the catalyst is active and used in the correct amount.[2][3] The effectiveness of the catalyst is crucial for the reaction to proceed efficiently.
-
Reaction Temperature: The oxidation reaction is exothermic.[2] While an initial temperature increase might be observed, maintaining the optimal reaction temperature is important. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to side reactions.
-
Reaction Time: The reaction may require more time to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material spot disappears or is significantly diminished.[2]
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Byproducts (Over-oxidation to Carboxylic Acid)
Question: My final product is contaminated with a significant amount of 4-(methylsulfonyl)benzoic acid. How can I prevent this over-oxidation?
Answer:
The formation of 4-(methylsulfonyl)benzoic acid is a common issue resulting from the over-oxidation of the aldehyde group. To minimize this side reaction, consider the following adjustments:
-
Control of Reaction Temperature: The oxidation of the aldehyde to a carboxylic acid is often favored at higher temperatures. Carefully control the reaction temperature, especially during the addition of the oxidizing agent, which can be an exothermic process.[2] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce over-oxidation.
-
Stoichiometry of the Oxidizing Agent: Using a large excess of the oxidizing agent can lead to the formation of the carboxylic acid byproduct. Carefully control the molar ratio of the oxidizing agent to the starting material. A slight excess is often necessary for complete conversion of the sulfide (B99878), but a large excess should be avoided.
-
Choice of Oxidant and Catalyst: Some oxidizing systems are harsher than others. If over-oxidation is a persistent issue, consider exploring alternative, milder oxidizing agents or catalyst systems. For instance, some protocols use potassium hydrogen persulfate in a methanol/water solvent system, which might offer better selectivity under certain conditions.[2]
Comparison of Reaction Conditions and Yields
| Starting Material | Oxidizing Agent | Catalyst/Solvent | Yield of this compound | Reference |
| 4-(Methylthio)benzaldehyde | 30% Hydrogen Peroxide (2 equiv.) | Formic Acid | 44% | [2] |
| 4-(Methylthio)benzaldehyde | Hydrogen Peroxide | Sulfuric Acid / Manganous Sulfate | High Yield (not specified) | [2] |
| 4-(Methylthio)benzaldehyde | Hydrogen Peroxide | Sulfuric Acid / Sodium Tungstate | High Yield (not specified) | [3] |
| 4-(Methylthio)benzaldehyde | Potassium Hydrogen Persulfate | Methanol / Water | 21% | [2] |
Issue 3: Difficulties in Product Purification
Question: I am having trouble purifying the final product. What are the recommended methods for isolating pure this compound?
Answer:
Purification of this compound, a white to off-white crystalline solid, typically involves recrystallization or column chromatography.[4]
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to try for polar compounds like this include ethanol, methanol, isopropanol, or mixtures of these with water.
-
Silica Gel Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is a good alternative. A solvent system of ethyl acetate (B1210297) and hexanes is a common starting point for eluting compounds of moderate polarity. The optimal solvent ratio can be determined by TLC analysis.
-
Washing: Before final purification, it is often beneficial to wash the crude product to remove unreacted reagents or catalysts. For example, washing with a dilute solution of sodium carbonate can help remove any acidic byproducts like 4-(methylsulfonyl)benzoic acid.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process. The first step is the synthesis of 4-(methylthio)benzaldehyde from p-chlorobenzaldehyde and a methyl mercaptide source, such as sodium methyl mercaptide, often in the presence of a phase-transfer catalyst.[2][6] The second and key step is the oxidation of the sulfide group in 4-(methylthio)benzaldehyde to a sulfone using an oxidizing agent like hydrogen peroxide.[2]
Overall Synthesis Workflow
Caption: Two-step synthesis of this compound.
Q2: What are the key safety precautions to take during this synthesis?
A2: Several safety considerations are important:
-
The oxidation reaction with hydrogen peroxide can be strongly exothermic, and the temperature should be carefully controlled to avoid a runaway reaction.[2]
-
Handle corrosive reagents like sulfuric acid and formic acid with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
If using sodium methyl mercaptide, be aware that it can release methyl mercaptan, a toxic and foul-smelling gas.[6] All manipulations should be performed in a well-ventilated fume hood.
-
This compound itself is an irritant, and contact with skin and eyes should be avoided.[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. This allows you to determine when the reaction is complete.
Q4: What is the typical physical state and appearance of this compound?
A4: At room temperature, this compound is typically a white to off-white or light-yellow crystalline solid.[1][4]
Experimental Protocols
Protocol 1: Synthesis of 4-(Methylthio)benzaldehyde from p-Chlorobenzaldehyde
This protocol is based on descriptions found in patent literature and should be adapted and optimized for specific laboratory conditions.[2][3]
-
To a reaction vessel equipped with a stirrer, add a 15-30% aqueous solution of sodium methyl mercaptide.
-
Add a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride. The molar ratio of p-chlorobenzaldehyde to sodium methyl mercaptide to catalyst is typically around 1:1.1-1.5:0.01-0.1.[2]
-
Add p-chlorobenzaldehyde to the mixture.
-
Heat the reaction mixture to 50-60°C and stir.
-
Monitor the reaction by TLC until the p-chlorobenzaldehyde spot is no longer visible.
-
Cool the reaction mixture to room temperature and allow the layers to separate.
-
Collect the lower organic layer, which is the crude 4-(methylthio)benzaldehyde. This can be used directly in the next step or purified further.
Protocol 2: Oxidation of 4-(Methylthio)benzaldehyde to this compound
This protocol is a general representation based on methods described in the literature and should be optimized.[2]
-
In a reaction vessel, prepare a mixture of hydrogen peroxide, sulfuric acid, and an oxidation catalyst like manganous sulfate. The molar ratio of 4-(methylthio)benzaldehyde to hydrogen peroxide to sulfuric acid to catalyst is approximately 1:2.5-3.5:0.01-0.03:0.01-0.03.[2]
-
Cool the mixture in an ice bath to control the temperature during the addition of the substrate.
-
Slowly add the crude 4-(methylthio)benzaldehyde dropwise to the cooled oxidizing mixture, ensuring the temperature is maintained.
-
After the addition is complete, allow the reaction to stir while monitoring its progress by TLC.
-
Once the reaction is complete (disappearance of the starting material), quench the reaction by pouring it into cold water or onto ice.
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the crude solid with water and then a dilute solution of sodium bicarbonate to remove any acidic impurities.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
References
- 1. nbinno.com [nbinno.com]
- 2. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 3. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
Technical Support Center: Purification of 4-(Methylsulfonyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)benzaldehyde. The following information is designed to help you identify and remove common impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Based on its common synthetic routes, the most likely impurities in this compound are:
-
Starting Materials: Unreacted 4-(methylthio)benzaldehyde (B43086) or 4-chlorobenzaldehyde.
-
Intermediates: 4-(Methylsulfinyl)benzaldehyde, an intermediate in the oxidation of 4-(methylthio)benzaldehyde.
-
Over-oxidation Byproducts: 4-Carboxybenzaldehyde, formed by the oxidation of the aldehyde group.
-
Related Synthesis Impurities: Residual solvents from the reaction or initial purification steps.
Q2: My this compound has a yellowish tint. What could be the cause?
A2: A yellowish tint can indicate the presence of colored impurities, which may arise from side reactions during synthesis or degradation over time. Small amounts of highly conjugated impurities can impart color. Purification via recrystallization with activated charcoal or column chromatography can often resolve this issue.
Q3: I am seeing an extra spot on my TLC plate close to the product spot. What could it be?
A3: An impurity with a polarity similar to the product, such as the intermediate 4-(methylsulfinyl)benzaldehyde, is a likely candidate. The sulfoxide (B87167) is less polar than the sulfone and will likely have a slightly higher Rf value. To confirm, you can try running the TLC in a different solvent system to see if the separation improves.
Q4: How can I confirm the purity of my this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify impurities by comparing the integration of impurity peaks to the product peaks.
-
Melting Point Analysis: A sharp melting point range close to the literature value (160-164 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.[1]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good qualitative indicator of purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Synthesis | Incomplete reaction or side reactions. | Optimize reaction conditions (temperature, time, stoichiometry). Purify the crude product using recrystallization or column chromatography. |
| Presence of 4-Carboxybenzaldehyde | Over-oxidation of the aldehyde. | Use a milder oxidizing agent or carefully control the reaction conditions. This acidic impurity can often be removed by washing an organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution), followed by recrystallization. |
| Crystals "oiling out" during recrystallization | The boiling point of the solvent is higher than the melting point of the solute, or the solute is too soluble. | Use a lower-boiling point solvent or a solvent pair. Start with a good solvent and add a poor solvent dropwise to the hot solution until it becomes cloudy, then add a few drops of the good solvent to redissolve and allow to cool slowly. |
| Poor separation on column chromatography | Incorrect mobile phase polarity. | Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between the product and impurities (aim for an Rf of 0.2-0.4 for the product). A gradient elution from a non-polar to a more polar solvent system can improve separation. |
| Product is not crystallizing from solution | The solution is not supersaturated, or nucleation is slow. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of pure product. Cool the solution in an ice bath. |
Purification Method Selection
The choice of purification method depends on the nature and quantity of the impurities. The following flowchart can guide your decision-making process.
References
Stability of 4-(Methylsulfonyl)benzaldehyde under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Methylsulfonyl)benzaldehyde under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: this compound is generally stable in acidic solutions under typical laboratory conditions. The methylsulfonyl group, being electron-withdrawing, enhances the stability of the aromatic ring. The aldehyde functional group is also relatively stable in acidic media, although it can undergo acid-catalyzed reactions such as acetal (B89532) formation in the presence of alcohols. A study on a closely related compound, NSC-281612, which contains a methylsulfonyl benzaldehyde (B42025) moiety, showed stability across a pH range of 2-11 with a half-life of approximately 24 hours.[1][2]
Q2: What happens to this compound in basic solutions?
A2: Under strongly basic conditions, this compound is expected to undergo a Cannizzaro reaction.[3][4][5][6][7][8][9][10] This is a disproportionation reaction that occurs with aldehydes lacking alpha-hydrogens. One molecule of the aldehyde is reduced to the corresponding alcohol, 4-(methylsulfonyl)benzyl alcohol, while another molecule is oxidized to the corresponding carboxylic acid, 4-(methylsulfonyl)benzoic acid.[3][4] The reaction is typically carried out using concentrated alkali solutions like sodium hydroxide (B78521) or potassium hydroxide.[3][4]
Q3: I am observing unexpected peaks in my HPLC analysis after treating this compound with a strong base. What could they be?
A3: The unexpected peaks are likely the products of the Cannizzaro reaction: 4-(methylsulfonyl)benzyl alcohol and 4-(methylsulfonyl)benzoic acid. Due to the significant difference in polarity between the starting aldehyde, the resulting alcohol, and the carboxylic acid, you will see distinct peaks in your chromatogram.
Q4: Can the methylsulfonyl group be cleaved under acidic or basic conditions?
A4: The aryl methylsulfonyl group is known to be very stable. Hydrolysis of this group to a sulfonic acid or phenol (B47542) is generally difficult and requires harsh conditions, such as very high temperatures or extremely acidic or basic conditions.[11] For instance, the cleavage of arylsulfonic acids often requires fused alkali at temperatures above 300°C.[11] A study on a similar compound indicated that the sulfonyl group was stable up to pH 11, with degradation only increasing at pH 12.[1][2] Therefore, under standard experimental conditions, cleavage of the methylsulfonyl group is unlikely.
Troubleshooting Guides
Issue 1: Disappearance of Starting Material in Basic Medium
-
Symptom: Rapid disappearance of the this compound peak in your reaction monitoring (e.g., by TLC or HPLC) when using a strong base (e.g., >1M NaOH or KOH).
-
Probable Cause: The compound is undergoing a Cannizzaro reaction.
-
Troubleshooting Steps:
-
Confirm the products: Analyze your reaction mixture for the presence of 4-(methylsulfonyl)benzyl alcohol and 4-(methylsulfonyl)benzoic acid. You can use techniques like HPLC-MS or NMR to identify these products.
-
Adjust pH: If the Cannizzaro reaction is undesired, consider running your experiment at a lower pH. The methylsulfonyl group is reported to be stable up to pH 11.[1][2]
-
Use a milder base: If a basic medium is required, explore the use of weaker bases (e.g., sodium bicarbonate, triethylamine) to see if the desired reaction can proceed without initiating the Cannizzaro reaction.
-
Issue 2: Formation of an Acetal Impurity
-
Symptom: An additional peak appears in your analysis when running a reaction in an alcoholic solvent under acidic conditions.
-
Probable Cause: Formation of an acetal from the reaction of the aldehyde with the alcohol solvent, catalyzed by the acid.
-
Troubleshooting Steps:
-
Change the solvent: If possible, switch to a non-alcoholic solvent.
-
Remove the acid catalyst: If the acid is not essential for your desired transformation, its removal will prevent acetal formation.
-
Protect the aldehyde: If the aldehyde needs to be carried through an acidic, alcoholic step, consider protecting it as a more stable functional group that can be deprotected later.
-
Quantitative Data Summary
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (pH 2-6) | Stable (t½ ≈ 24 hours) | Minimal degradation expected. |
| Neutral (pH 7) | Stable (t½ ≈ 24 hours) | Minimal degradation expected. |
| Basic (pH 8-11) | Stable (t½ ≈ 24 hours) | Minimal degradation expected. |
| Strongly Basic (pH ≥ 12) | Unstable | 4-(Methylsulfonyl)benzyl alcohol, 4-(Methylsulfonyl)benzoic acid |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under forced degradation conditions, as recommended by ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.
2. Acidic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
3. Basic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
-
Keep the solution at room temperature and take samples at various time points (e.g., 30 min, 1, 2, 4 hours), as the Cannizzaro reaction can be rapid.
-
Neutralize each sample with 1 M HCl and dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for a set time (e.g., 24 hours).
-
Dilute the sample with the mobile phase for HPLC analysis.
5. Thermal Degradation:
-
Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified duration.
-
Also, heat a solution of the compound in a suitable solvent under reflux.
-
Sample at different time points and analyze by HPLC.
6. Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analyze the samples by HPLC at various time intervals.
7. HPLC Analysis:
-
Use a reverse-phase C18 column.
-
A suitable mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Quantify the amount of remaining this compound and the formation of any degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. Sulfonic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-(Methylsulfonyl)benzaldehyde Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(methylsulfonyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The two most prevalent industrial synthesis routes for this compound are:
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From p-chlorobenzaldehyde: This is a two-step process that involves the reaction of p-chlorobenzaldehyde with a methyl mercaptide source (like sodium methyl mercaptide) to form 4-(methylthio)benzaldehyde (B43086), which is then oxidized to the final product.[1][2] This method is often favored due to the availability and relatively low cost of the starting material.[1]
-
Oxidation of 4-(methylthio)benzaldehyde: This route starts with the direct oxidation of 4-(methylthio)benzaldehyde to this compound. Various oxidizing agents can be used, with hydrogen peroxide being a common choice in industrial settings.[1][3]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The primary challenges encountered during the scale-up of this compound synthesis include:
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Exothermic Reaction Control: The oxidation of the methylthio group is a highly exothermic reaction.[1] Inadequate heat removal in larger reactors can lead to temperature spikes, increasing the risk of side reactions, reducing product quality, and potentially causing a runaway reaction.
-
Mixing Efficiency: Maintaining homogenous mixing in large-scale reactors is critical to ensure uniform reaction rates and prevent localized "hot spots" or areas of high reactant concentration, which can lead to the formation of impurities.
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By-product Formation: The main by-products are the corresponding sulfoxide (B87167) and unreacted starting material. Over-oxidation to the sulfonic acid can also occur under harsh conditions. The formation of these by-products can be exacerbated by poor temperature control and mixing.
-
Product Isolation and Purification: Crystallization is the primary method for purifying this compound. Controlling crystal size and purity during large-scale crystallization can be challenging. The removal of structurally similar impurities, such as the corresponding sulfone, can be particularly difficult.[4]
Q3: How can I minimize the formation of the sulfoxide by-product during the oxidation step?
A3: To minimize the formation of the sulfoxide by-product, consider the following:
-
Stoichiometry of the Oxidizing Agent: Use a slight excess of the oxidizing agent (e.g., hydrogen peroxide) to ensure complete conversion of the sulfide (B99878) to the sulfone. However, a large excess should be avoided as it can lead to over-oxidation and other side reactions.
-
Controlled Addition: Add the oxidizing agent slowly and sub-surface to the reaction mixture to maintain a controlled temperature and prevent localized high concentrations.
-
Effective Mixing: Ensure vigorous and efficient mixing throughout the reaction to promote heat and mass transfer.
-
Optimal Temperature: Maintain the reaction temperature within the optimal range as specified in the process protocol. For the oxidation with hydrogen peroxide, a temperature of 60-65°C is often recommended.[1]
Q4: What are the recommended solvents for the crystallization of this compound?
A4: The choice of solvent is crucial for achieving high purity and yield during crystallization. Based on nucleation studies, the driving forces for the nucleation of this compound rank in the following order for different solvents: toluene (B28343) > methanol (B129727) > acetonitrile (B52724) > acetic acid.[5] Ethanol has also been reported as a suitable solvent for recrystallization.[4] The selection of the optimal solvent will depend on the specific impurity profile and the desired crystal morphology.
Troubleshooting Guides
Problem 1: Low Yield in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete reaction in the first step (formation of 4-(methylthio)benzaldehyde) | - Ensure the correct molar ratio of p-chlorobenzaldehyde to sodium methyl mercaptide is used (typically 1:1.1 to 1:1.5).[1] - Verify the reaction temperature is maintained within the optimal range (e.g., 50-60°C).[1] - Use a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to improve the reaction rate.[1] |
| Incomplete oxidation of 4-(methylthio)benzaldehyde | - Check the concentration and stoichiometry of the oxidizing agent (e.g., hydrogen peroxide). - Ensure the oxidation catalyst (e.g., manganous sulfate) is active and used in the correct amount.[1] - Monitor the reaction closely using techniques like TLC or HPLC to confirm the disappearance of the starting material. |
| Product loss during workup and isolation | - Optimize the pH during the neutralization step to ensure complete precipitation of the product. A pH of 7.5 is recommended.[1] - Control the cooling rate during crystallization to maximize crystal growth and minimize the formation of fine particles that are difficult to filter. - Ensure efficient washing of the filter cake to remove soluble impurities without dissolving a significant amount of the product. |
Problem 2: High Levels of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Presence of unreacted 4-(methylthio)benzaldehyde | - Increase the amount of oxidizing agent slightly. - Extend the reaction time for the oxidation step. - Improve mixing to ensure better contact between reactants. |
| High levels of the sulfoxide by-product | - Optimize the stoichiometry of the oxidizing agent. - Ensure controlled addition of the oxidant to prevent temperature spikes. - Consider a multi-step purification process, such as recrystallization from a suitable solvent like ethanol.[4] |
| Formation of other by-products due to side reactions | - Maintain strict temperature control throughout the reaction, especially during the exothermic oxidation step. - Ensure the quality and purity of starting materials and reagents. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters for the Synthesis of this compound from p-Chlorobenzaldehyde[1]
| Parameter | Lab Scale (Conceptual) | Scaled-Up (250g p-chlorobenzaldehyde)[1] |
| Step 1: Formation of 4-(methylthio)benzaldehyde | ||
| p-chlorobenzaldehyde | 10g | 250g |
| 30% Sodium methyl mercaptide solution | ~28g | 700g |
| Phase-transfer catalyst (Tetrabutylammonium chloride) | 0.2g | 5g |
| Reaction Temperature | 55-60°C | 55-60°C |
| Reaction Time | Monitored by TLC | Monitored by TLC |
| Yield of crude 4-(methylthio)benzaldehyde | ~95% | 109.4% (crude) |
| Step 2: Oxidation to this compound | ||
| Crude 4-(methylthio)benzaldehyde | ~11g | 296g |
| 20% Hydrogen peroxide | ~25.5g | ~650g |
| Sulfuric Acid | ~0.7g | ~18g |
| Manganous sulfate | ~0.6g | ~15g |
| Reaction Temperature | 60-65°C | 60-65°C |
| Final Product Yield | ~90% (overall) | 94.5% (overall) |
| Final Product Purity | >99% | 99.5% (HPLC) |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from p-Chlorobenzaldehyde (Based on a 250g Scale)[1]
Step 1: Synthesis of 4-(methylthio)benzaldehyde
-
To a suitable reactor, add 250g of p-chlorobenzaldehyde, 700g of a 30% aqueous solution of sodium methyl mercaptide, and 5g of tetrabutylammonium chloride.
-
With stirring, heat the reaction mixture to 55-60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the p-chlorobenzaldehyde is completely consumed, stop the heating and allow the mixture to cool and separate into two layers.
-
Separate the lower organic layer, which is the crude 4-(methylthio)benzaldehyde. The expected yield of the crude product is approximately 296g.
Step 2: Oxidation to this compound
-
In a separate reactor, add 20% hydrogen peroxide, manganous sulfate, and sulfuric acid in a molar ratio of approximately 2.5:0.05:0.02 relative to the crude 4-(methylthio)benzaldehyde.
-
Stir the mixture and heat to 40-45°C.
-
Slowly add the crude 4-(methylthio)benzaldehyde from Step 1 to the reactor, maintaining the reaction temperature between 60-65°C.
-
Monitor the reaction by TLC until the 4-(methylthio)benzaldehyde is completely consumed.
-
Cool the reaction mixture and neutralize it by adding a sodium hydroxide (B78521) solution until the pH reaches 7.5.
-
Cool the mixture to below 25°C to induce crystallization.
-
Filter the solid product and wash the filter cake.
-
Dry the product at 70°C to obtain the final this compound. The expected yield is approximately 309.4g with a purity of 99.5% as determined by HPLC.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting common issues in the synthesis.
References
- 1. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 2. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(Methylsulfonyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 4-(methylsulfonyl)benzaldehyde, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative synthetic routes to this compound?
A1: The most prevalent alternative synthetic routes start from either 4-chlorobenzaldehyde (B46862) or p-toluenesulfonyl chloride. A greener approach involves the direct carbonylation of thioanisole (B89551) to produce the intermediate, 4-(methylthio)benzaldehyde (B43086).
Q2: What are the main challenges associated with the synthesis starting from 4-chlorobenzaldehyde?
A2: The primary challenges include managing the foul-smelling and toxic nature of sodium methyl mercaptide, potential side reactions during the nucleophilic aromatic substitution, and controlling the oxidation of the intermediate 4-(methylthio)benzaldehyde to prevent the formation of sulfoxide (B87167) or other over-oxidized byproducts.
Q3: Are there any green chemistry approaches for this synthesis?
A3: Yes, green chemistry principles can be applied. One notable approach is the catalytic carbonylation of thioanisole, which offers a high-yield, atom-economical route to 4-(methylthio)benzaldehyde, significantly reducing waste compared to stoichiometric methods.[1] Another sustainable practice is the shift towards catalytic aerobic oxidation of 4-(methylthio)benzyl alcohol, using atmospheric oxygen as the primary oxidant.[1]
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a commonly used technique to monitor the progress of both the nucleophilic substitution and the oxidation steps.[2] For instance, in the first step, the disappearance of the 4-chlorobenzaldehyde spot indicates the completion of the reaction.
Troubleshooting Guides
Route 1: From 4-Chlorobenzaldehyde
Step 1: Synthesis of 4-(Methylthio)benzaldehyde via Nucleophilic Aromatic Substitution
| Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Low or no conversion of 4-chlorobenzaldehyde | - Inactive sodium methyl mercaptide.- Insufficient temperature.- Inefficient phase transfer catalyst (if used). | - Use freshly prepared or properly stored sodium methyl mercaptide.- Ensure the reaction temperature is maintained within the optimal range (e.g., 50-60 °C).[2]- Screen different phase transfer catalysts (e.g., tetrabutylammonium (B224687) halides) and optimize their concentration.[3] |
| Formation of side products (e.g., bis(4-formylphenyl)sulfide) | - Presence of impurities in the starting materials.- Reaction temperature is too high. | - Use high-purity starting materials.- Carefully control the reaction temperature to avoid side reactions. |
| Difficulty in product isolation/purification | - Emulsion formation during workup.- Co-elution of impurities during chromatography. | - Add brine to the aqueous layer to break emulsions.- Optimize the solvent system for column chromatography to achieve better separation. |
Step 2: Oxidation of 4-(Methylthio)benzaldehyde to this compound
| Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Incomplete oxidation | - Insufficient amount of oxidizing agent.- Low reaction temperature. | - Use a slight excess of the oxidizing agent (e.g., hydrogen peroxide).- Ensure the reaction is conducted at the recommended temperature. |
| Over-oxidation to sulfoxide or other byproducts | - Excess of oxidizing agent.- Reaction time is too long.- Reaction temperature is too high. | - Carefully control the stoichiometry of the oxidizing agent.- Monitor the reaction closely by TLC and quench it once the starting material is consumed.- Maintain the optimal reaction temperature. |
| Low yield | - Decomposition of the product.- Inefficient workup and purification. | - Avoid prolonged heating and exposure to strong acids or bases.- Optimize the extraction and crystallization/purification steps to minimize product loss. |
| Product is contaminated with starting material | - Incomplete reaction. | - Increase the reaction time or temperature slightly, while monitoring for over-oxidation.- Purify the product using recrystallization or column chromatography. |
Data Presentation
Table 1: Comparison of Different Oxidation Methods for 4-(Methylthio)benzaldehyde
| Oxidizing Agent/System | Solvent | Yield (%) | Reference |
| 30% Hydrogen Peroxide / Formic Acid | Formic Acid | 44 | [2] |
| Potassium Hydrogen Persulfate (Oxone®) | Methanol/Water | 21 | [2] |
| Hydrogen Peroxide / Sulfuric Acid / Manganous Sulfate | - | High (Two-step overall yield of 92.4% from 4-chlorobenzaldehyde) | [4] |
Experimental Protocols
Route 1: From 4-Chlorobenzaldehyde
Step 1: Synthesis of 4-(Methylthio)benzaldehyde
-
Materials:
-
4-Chlorobenzaldehyde
-
Sodium methyl mercaptide aqueous solution (e.g., 15-30%)
-
Phase transfer catalyst (e.g., tetrabutylammonium chloride)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction vessel, combine 4-chlorobenzaldehyde, the aqueous solution of sodium methyl mercaptide, and the phase transfer catalyst.
-
Heat the mixture with stirring to a temperature of 50-60 °C.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the 4-chlorobenzaldehyde spot disappears.
-
Cool the reaction mixture to room temperature and allow the layers to separate.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(methylthio)benzaldehyde as a yellow oil.
-
Step 2: Oxidation to this compound
-
Materials:
-
4-(Methylthio)benzaldehyde
-
30% Hydrogen peroxide
-
Sulfuric acid
-
Oxidation catalyst (e.g., sodium tungstate (B81510) or manganous sulfate)[4]
-
Sodium hydroxide (B78521) solution for neutralization
-
-
Procedure:
-
In a reaction vessel, mix hydrogen peroxide, sulfuric acid, and the oxidation catalyst.
-
Warm the mixture to 40-50 °C.[4]
-
Slowly add the crude 4-(methylthio)benzaldehyde to the mixture while maintaining the temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution to a pH of approximately 7.
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Cool the neutralized mixture to below 30 °C to induce crystallization.
-
Collect the solid product by filtration, wash with water, and dry to obtain this compound.
-
Route 2: From p-Toluenesulfonyl Chloride
Step 1: Synthesis of Methyl p-Tolyl Sulfone
-
Materials:
-
p-Toluenesulfonyl chloride
-
Anhydrous sodium sulfite
-
Sodium bicarbonate
-
Dimethyl sulfate
-
Benzene (B151609) for extraction
-
-
Procedure:
-
In a beaker, prepare a mixture of anhydrous sodium sulfite, sodium bicarbonate, and water.
-
Heat the mixture to 70-80 °C and add p-toluenesulfonyl chloride in portions with stirring over 3 hours.[4]
-
Continue heating and stirring for another hour.
-
Allow the mixture to stand and cool, then collect the precipitated sodium p-toluenesulfinate by filtration.
-
In a separate flask, mix the sodium p-toluenesulfinate, sodium bicarbonate, and dimethyl sulfate.
-
Add water dropwise over 3 hours with stirring, then heat the mixture under reflux for 20 hours.
-
After cooling, extract the mixture with benzene.
-
Combine the benzene extracts, dry, and remove the solvent under reduced pressure to yield methyl p-tolyl sulfone.[4]
-
(Note: The subsequent oxidation of the methyl group of methyl p-tolyl sulfone to an aldehyde is a challenging step and requires specific oxidation methods not detailed in the initial search results.)
Visualizations
Caption: Synthetic route from 4-chlorobenzaldehyde.
Caption: Workflow for the oxidation step.
References
Technical Support Center: HPLC Analysis for 4-(Methylsulfonyl)benzaldehyde Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing High-Performance Liquid Chromatography (HPLC) to monitor reactions involving 4-(Methylsulfonyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for monitoring a reaction with this compound?
A1: A common starting point is a reversed-phase HPLC method. Given that this compound is an aromatic aldehyde with a sulfone group, it possesses moderate polarity. A C18 column is a suitable initial choice for the stationary phase. The mobile phase can consist of a mixture of acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) and water. Adding a small amount of acid, like 0.1% formic acid or phosphoric acid, to the aqueous portion of the mobile phase can help improve peak shape by ensuring the consistent ionization state of any acidic or basic functional groups on the analytes. A gradient elution, starting with a higher percentage of the aqueous phase and ramping up the organic phase, is often effective for separating reactants, intermediates, and products with varying polarities.
Q2: How can I prepare my reaction sample for HPLC analysis?
A2: Proper sample preparation is crucial for accurate results and to prevent column contamination. A typical procedure involves:
-
Quenching the Reaction: Stop the reaction at a specific time point.
-
Dilution: Take a small aliquot of the reaction mixture and dilute it with a solvent that is miscible with the mobile phase (e.g., acetonitrile or a mixture of acetonitrile and water). This prevents solvent mismatch effects that can lead to poor peak shape.
-
Filtration: Filter the diluted sample through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system or column.[1]
-
Injection: The filtered sample is then ready for injection into the HPLC.
Q3: What detection wavelength is appropriate for this compound and related compounds?
A3: Aromatic compounds like this compound typically have strong UV absorbance. A photodiode array (PDA) or a variable wavelength UV detector can be used. An initial screening of the UV spectrum of your starting material and expected products is recommended to find the optimal wavelength. For many benzaldehyde (B42025) derivatives, a wavelength in the range of 230-260 nm is often suitable. For instance, a method for p-xylene (B151628) oxidation products, which includes aldehyde intermediates, utilized a detection wavelength of 230 nm.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Sample solvent being incompatible with the mobile phase.[3][4]- Column degradation. | - Adjust the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic acid).- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- Flush the column with a strong solvent or replace it if it's old or has been used extensively.[3] |
| Peak Splitting or Broadening | - Column void or blockage at the inlet frit.[1][5]- Incompatibility between the injection solvent and the mobile phase.[4]- Keto-enol tautomerization of aldehydes, though less common for this specific compound.[6] | - Reverse flush the column to try and dislodge any blockage. If this fails, the inlet frit may need replacement.[7]- Prepare the sample in a solvent that is weaker than or matches the initial mobile phase composition.- Consider lowering the column temperature to slow down any potential on-column reactions or interconversions. |
| Baseline Drift or Noise | - Changes in mobile phase composition or temperature fluctuations.[1]- Contamination in the mobile phase or column.[1]- Air bubbles in the system.[1][5] | - Ensure the mobile phase is thoroughly degassed and well-mixed.[1]- Use high-purity solvents and prepare fresh mobile phases daily.[1]- Purge the pump and detector to remove any trapped air bubbles.[1][3] |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in flow rate, possibly due to pump issues.[3]- Column degradation over time.[7] | - Prepare mobile phases carefully and consistently.- Check the HPLC pump for leaks or signs of malfunction.[3][7]- Use a guard column to extend the life of the analytical column and monitor the performance of a standard regularly. |
| High System Backpressure | - Blockage in the system (e.g., tubing, in-line filter, guard column, or analytical column frit).[5] | - Systematically isolate the source of the blockage by removing components one by one (starting from the detector and moving backward).- Replace any clogged filters or frits. Reverse flush the column if the blockage is suspected there.[7] |
Experimental Protocols
Representative HPLC Method for Reaction Monitoring
This method is a general guideline and may require optimization for specific reaction mixtures.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Detection | UV at 254 nm (or optimal wavelength determined by UV scan) |
Note: This is a starting method. The gradient, flow rate, and other parameters should be optimized for the specific separation needs of your reaction mixture.
Visualizations
HPLC Analysis Workflow
Caption: Workflow for HPLC sample preparation and analysis.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
References
TLC visualization of 4-(Methylsulfonyl)benzaldehyde and its products
An essential technique for monitoring reaction progress and assessing compound purity in synthetic chemistry is Thin Layer Chromatography (TLC). This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the TLC visualization of 4-(Methylsulfonyl)benzaldehyde and its reaction products. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Is this compound visible under UV light?
A1: Yes. This compound contains a benzene (B151609) ring conjugated with a carbonyl group, which is a strong chromophore. This structure allows it to absorb UV light, making it visible as a dark spot on a TLC plate containing a fluorescent indicator (e.g., F₂₅₄) when viewed under short-wave UV light (254 nm).[1][2][3]
Q2: What is a typical solvent system for running a TLC of this compound?
A2: A good starting point for a mobile phase is a mixture of a non-polar and a moderately polar solvent. Common systems include ethyl acetate (B1210297)/hexanes or dichloromethane/ethyl acetate.[4] A typical ratio to start with might be 30-40% ethyl acetate in hexanes. The ideal solvent system should place the starting material at an R_f value of approximately 0.3-0.4 to allow for clear separation from both more polar products (lower R_f) and less polar byproducts (higher R_f).[5]
Q3: How will the R_f value change when this compound is converted to its corresponding alcohol or carboxylic acid?
A3: The polarity of the compound determines its R_f value on a silica (B1680970) gel plate.
-
Reduction to Alcohol: The product, (4-(methylsulfonyl)phenyl)methanol, is more polar than the starting aldehyde due to the presence of the hydroxyl (-OH) group capable of hydrogen bonding. Therefore, the alcohol product will have a lower R_f value than this compound.
-
Oxidation to Carboxylic Acid: The product, 4-(methylsulfonyl)benzoic acid, is significantly more polar than the aldehyde due to the highly polar carboxylic acid group. This product will have a much lower R_f value and may even remain at the baseline in standard solvent systems.
Q4: What are the best staining methods for visualizing this compound and its alcohol or acid derivatives if UV is insufficient?
A4: While UV is typically sufficient, several chemical stains can be used for visualization.
-
Potassium Permanganate (KMnO₄): This is an excellent general stain for compounds that can be oxidized, such as aldehydes and alcohols.[1][2] It will produce yellow or brown spots on a purple background.[6]
-
p-Anisaldehyde Stain: This stain is particularly effective for visualizing aldehydes and alcohols, often yielding distinctly colored spots upon heating.[3][7]
-
2,4-Dinitrophenylhydrazine (DNPH): This stain is highly specific for aldehydes and ketones, producing yellow-to-orange spots.[1][7] It is useful for confirming the presence of the starting material.
Troubleshooting Guide
Problem 1: No spots are visible on the TLC plate after development.
-
Possible Cause: The sample solution is too dilute.
-
Possible Cause: The compound is not UV-active, or the wrong UV wavelength is being used.
-
Possible Cause: The solvent level in the developing chamber was above the spotting line.
Problem 2: The spots are streaked or appear as elongated blobs.
-
Possible Cause: The sample is overloaded.
-
Possible Cause: The sample is not fully soluble in the mobile phase or is interacting strongly with the silica gel.
-
Solution: For acidic compounds (like a carboxylic acid product), adding a small amount of acetic acid (0.1-2%) to the mobile phase can improve spot shape. For basic compounds, adding a small amount of triethylamine (B128534) may help.[8]
-
-
Possible Cause: The compound is degrading on the acidic silica gel plate.
-
Solution: Consider using a different stationary phase, such as neutral alumina (B75360) plates, or neutralizing the silica plate by adding a small percentage of a base like triethylamine to the eluent.[12]
-
Problem 3: The R_f value is too high (spots are near the solvent front) or too low (spots are near the baseline).
-
Possible Cause: The mobile phase is either too polar or not polar enough.
-
Solution (R_f too high): The mobile phase is too polar. Decrease its polarity by reducing the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate in a hexanes/ethyl acetate mixture).[8]
-
Solution (R_f too low): The mobile phase is not polar enough. Increase its polarity by increasing the proportion of the more polar solvent.[8]
-
Problem 4: The separation between the starting material and the product is poor.
-
Possible Cause: The polarity of the mobile phase is not optimized.
-
Solution: Try different solvent systems or vary the ratios of your current system in small increments. Sometimes, switching to a solvent with different properties (e.g., replacing ethyl acetate with acetone) can improve separation.
-
-
Possible Cause: The reaction has not proceeded sufficiently.
-
Solution: Ensure you are comparing the reaction mixture to a spot of the original starting material. If the spots are not well-separated, it may be difficult to judge the reaction's progress. Use a co-spot (spotting both starting material and reaction mixture in the same lane) to help resolve ambiguity.[5][13]
-
Data Presentation
Table 1: Physicochemical Properties and TLC Behavior
| Compound | Structure | Molecular Weight ( g/mol ) | Polarity | Expected R_f | UV Active (254 nm) |
| This compound | C₈H₈O₃S | 184.21[14] | Moderate | Baseline (e.g., 0.4) | Yes |
| (4-(Methylsulfonyl)phenyl)methanol | C₈H₁₀O₃S | 186.23 | High | Lower than Aldehyde | Yes |
| 4-(Methylsulfonyl)benzoic Acid | C₈H₈O₄S | 200.21 | Very High | Much Lower than Aldehyde | Yes |
Note: R_f values are relative and highly dependent on the specific mobile phase, stationary phase, and experimental conditions.
Table 2: Recommended Visualization Stains
| Stain | Preparation | Target Functional Groups | Appearance |
| Potassium Permanganate | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[1] | Alkenes, alkynes, alcohols, aldehydes, and other oxidizable groups.[1][2] | Yellow/brown spots on a purple/pink background.[1][6] |
| p-Anisaldehyde | 15 g p-anisaldehyde in 250 mL ethanol (B145695) + 2.5 mL conc. H₂SO₄. | Nucleophiles, aldehydes, ketones, alcohols.[3] | Various colored spots on a pink background after heating.[6] |
| 2,4-Dinitrophenylhydrazine (DNPH) | 12 g DNPH, 60 mL conc. H₂SO₄, 80 mL water in 200 mL 95% ethanol.[7] | Aldehydes and ketones.[1] | Yellow to orange spots.[1] |
| Iodine | A few crystals of I₂ in a sealed chamber with silica gel.[6] | Unsaturated and aromatic compounds.[1] | Brown spots on a light brown/yellow background. |
Experimental Protocols
Protocol: Monitoring the Reduction of this compound by TLC
This protocol describes how to monitor the progress of a reaction, such as the reduction of this compound to (4-(methylsulfonyl)phenyl)methanol.
-
TLC Chamber Preparation:
-
Pour the chosen mobile phase (e.g., 3:2 Hexanes:Ethyl Acetate) into a TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside, leaning against the chamber wall, to saturate the chamber atmosphere with solvent vapor. Cover the chamber with its lid and let it equilibrate for 5-10 minutes.
-
-
TLC Plate Preparation:
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark three small, equidistant points on this line for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
-
Sample Spotting:
-
SM Lane: Using a capillary tube, spot a dilute solution of your starting this compound on the "SM" mark.
-
RM Lane: At a specific time point (e.g., T=10 min), withdraw a tiny aliquot of your reaction mixture and spot it on the "RM" mark.
-
Co Lane: Spot the starting material on the "Co" mark. Let it dry. Then, spot the reaction mixture directly on top of the SM spot. This co-spot helps to differentiate between the starting material and product if their R_f values are very close.[13]
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a short-wave (254 nm) UV lamp and circle any visible spots with a pencil.
-
If necessary, use a chemical stain for further visualization. Dip the plate into the staining solution using forceps, remove excess stain, and gently heat with a heat gun until spots appear.
-
-
Analysis:
-
Calculate the R_f value for each spot using the formula: R_f = (distance traveled by the spot) / (distance traveled by the solvent front).[15]
-
Compare the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new, lower-R_f product spot indicate that the reaction is proceeding. The reaction is complete when the SM spot is no longer visible in the RM lane.[11][13]
-
Mandatory Visualization
Caption: Experimental workflow for monitoring a reaction using TLC.
Caption: A decision tree for troubleshooting common TLC issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. TLC stains [reachdevices.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chromatography [chem.rochester.edu]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. silicycle.com [silicycle.com]
- 11. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. This compound | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography Purification of 4-(Methylsulfonyl)benzaldehyde Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the column chromatography purification of 4-(methylsulfonyl)benzaldehyde and its derivatives. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point for determining the optimal solvent system is to use Thin Layer Chromatography (TLC).[1] For a polar aromatic aldehyde like this compound, a mixture of a non-polar and a polar solvent is recommended. Common solvent systems to screen include hexane (B92381)/ethyl acetate (B1210297) and dichloromethane (B109758)/methanol (B129727).[2][3] Begin with a higher ratio of the non-polar solvent and gradually increase the proportion of the polar solvent. The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired product, as this generally leads to the best separation.[4]
Q2: What is the best stationary phase for purifying this compound derivatives?
A2: Silica (B1680970) gel is the most commonly used stationary phase for the column chromatography of a wide variety of organic compounds, including aldehydes.[5][6] However, aldehydes can sometimes be sensitive to the acidic nature of silica gel, which can lead to decomposition.[1][7] If you observe product degradation, consider using neutral alumina (B75360) or deactivating the silica gel by adding a small amount of triethylamine (B128534) (e.g., 0.1-1%) to the eluent.[1][8]
Q3: My this compound derivative is not separating from an impurity. What can I do?
A3: If you are experiencing poor separation, there are several strategies you can employ. First, ensure you are using an optimized solvent system with an Rf value for your product around 0.3.[1] If the separation is still not adequate, you can try a different solvent system with different polarity characteristics. For example, if you are using a hexane/ethyl acetate system, you could try a system containing dichloromethane or toluene. Additionally, you can improve separation by using a longer column or a stationary phase with a smaller particle size.[5]
Q4: I am observing streaking or tailing of my compound on the TLC plate and during column chromatography. What causes this and how can I fix it?
A4: Tailing is often an issue with polar compounds like those containing sulfonyl groups and can be caused by the acidic nature of the silica gel.[8] To resolve this, you can add a small amount of a modifier to your eluent, such as triethylamine (0.1-1%) for basic or neutral compounds, or acetic acid (0.1-1%) for acidic compounds.[3][8] Streaking can also occur if the sample is overloaded on the TLC plate or column.[4] Ensure you are not applying too much sample.
Q5: Can this compound decompose during column chromatography?
A5: Yes, aldehydes can be sensitive and may decompose on silica gel, especially if the silica is acidic or if the chromatography is prolonged.[7] To minimize decomposition, it is advisable to run the column relatively quickly (flash chromatography) and to consider deactivating the silica gel with triethylamine.[1] Another potential issue is the formation of acetals or hemiacetals if an alcohol-based solvent is used as the eluent.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Product Recovery | - The compound is highly polar and strongly adsorbed to the silica gel.- The product is partially decomposing on the column.- The product is co-eluting with impurities. | - Increase the polarity of the eluent gradually (gradient elution) to ensure all the product is eluted.- Use a more polar solvent combination, such as methanol in dichloromethane.[3]- Deactivate the silica gel with triethylamine.[1]- Re-optimize the solvent system using TLC to achieve better separation from impurities.[4] |
| Product Elutes Too Quickly (High Rf) | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).[3] |
| Product Does Not Move from the Origin (Low Rf) | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio).[3] |
| Multiple Impurity Bands Observed | - Incomplete reaction or side reactions during synthesis.- Decomposition of the product on the column. | - Optimize the reaction conditions to minimize impurity formation.- Use a gradient elution to separate multiple components with different polarities.- Check for product stability on silica gel using a 2D TLC experiment.[9] |
| Cracks in the Silica Gel Bed | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process.[10] |
Experimental Protocols
Protocol 1: Determining the Optimal Solvent System using Thin Layer Chromatography (TLC)
-
Preparation of TLC Plate and Chamber:
-
Dissolve a small amount of your crude this compound derivative in a volatile solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.
-
Using a capillary tube, spot a small amount of the dissolved sample onto the baseline.[11]
-
Prepare a developing chamber (e.g., a beaker covered with a watch glass) with a small amount of the chosen eluent. Place a piece of filter paper in the chamber to ensure it is saturated with solvent vapors.[12]
-
-
Development and Visualization:
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[4]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. Circle the spots with a pencil.
-
-
Analysis:
-
Calculate the Rf value for your product and any impurities using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Adjust the solvent system to achieve an Rf of ~0.3 for the this compound derivative, with good separation from other spots.[1]
-
Protocol 2: Column Chromatography Purification
-
Column Preparation (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent determined by TLC.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove air bubbles.
-
Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica gel.[10]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully add it to the top of the column with a pipette.
-
Dry Loading (Recommended for samples not very soluble in the eluent): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Quantitative Data
The following table provides representative Rf values for aromatic aldehydes in common solvent systems. Note that these are illustrative, and the actual Rf values for your specific this compound derivative should be determined experimentally via TLC.
| Compound | Solvent System (v/v) | Approximate Rf Value |
| Benzaldehyde | Hexane:Ethyl Acetate (7:3) | 0.64[11] |
| 4-Chlorobenzaldehyde | Hexane:Ethyl Acetate (20:1) | 0.6[13] |
| 4-Methoxybenzaldehyde | Hexane:Ethyl Acetate (20:1) | 0.35[13] |
| This compound (Estimated) | Hexane:Ethyl Acetate (1:1) | ~0.3 - 0.5 |
Note: The estimated Rf for this compound is based on its higher polarity compared to the other listed aldehydes, necessitating a more polar eluent.
Visualizations
Caption: Workflow for the purification of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 6. columbia.edu [columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. Home Page [chem.ualberta.ca]
- 13. rsc.org [rsc.org]
Technical Support Center: 4-(Methylsulfonyl)benzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)benzaldehyde. The following sections address common issues related to water content in key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to water?
A: Yes, this compound is described as hygroscopic, meaning it can absorb moisture from the atmosphere. While stable under normal conditions, the presence of water can be problematic for certain reactions, especially those involving water-sensitive reagents.
Q2: How can I determine the water content of my this compound sample?
A: The most accurate method for determining water content is Karl Fischer titration. However, special considerations are needed for aldehydes as they can undergo side reactions with standard Karl Fischer reagents, leading to inaccurate results.[1] It is recommended to use specialized Karl Fischer reagents designed for aldehydes and ketones.[2]
Q3: What are the general signs of water contamination in my reaction?
A: Common indicators of water-related issues include lower than expected yields, the formation of unexpected side products, incomplete consumption of starting materials, or the deactivation of catalysts. In some cases, such as reactions with organometallics, a complete failure of the reaction can occur.
Q4: How should I store this compound to minimize water absorption?
A: It is best to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A desiccator can also be used for additional protection against atmospheric moisture.
Troubleshooting Guides
Issue 1: Low Yield in Wittig Reaction
Q: I am performing a Wittig reaction with this compound and a non-stabilized ylide, and my yield is consistently low. Could water be the cause?
A: Yes, water can be a significant issue in Wittig reactions involving non-stabilized ylides.
-
Problem: Phosphorus ylides are strong bases and can be protonated and decomposed by water, which reduces the amount of active reagent available to react with the aldehyde.[3]
-
Troubleshooting Steps:
-
Dry Starting Materials and Solvents: Ensure that this compound is thoroughly dried before use. Solvents such as THF or diethyl ether must be rigorously dried, for example, by distillation from sodium-benzophenone ketyl or by passing through a solvent purification system.[4][5]
-
Use Anhydrous Reaction Conditions: Assemble your glassware hot from the oven and cool it under a stream of dry inert gas (nitrogen or argon) to remove adsorbed moisture.[6] Maintain a positive pressure of inert gas throughout the reaction.
-
Proper Ylide Generation: When preparing the ylide from a phosphonium (B103445) salt using a strong base like n-butyllithium or sodium hydride, the absence of water is critical to prevent quenching the base and the ylide.
-
Q: Can I perform a Wittig reaction with this compound in an aqueous medium?
A: Interestingly, for reactions involving stabilized ylides, water can be an effective medium and can even accelerate the reaction rate, leading to high yields and E-selectivity.[7][8] This is a key consideration in green chemistry approaches. However, this is not generally applicable to non-stabilized ylides which are more sensitive to water.
Issue 2: Poor Conversion in Aldol (B89426) Condensation
Q: My base-catalyzed aldol condensation of this compound with a ketone is sluggish and gives a low yield of the desired enone. What role could water play here?
A: While aldol condensations themselves produce water, excess water in the reaction mixture from the start can be problematic.
-
Problem: The presence of excess water can dilute the reactants and, more importantly, can affect the equilibrium of the initial enolate formation, potentially hindering the reaction.[9] If the base catalyst is hygroscopic (e.g., solid NaOH or KOH), it may have absorbed water, reducing its effective concentration.
-
Troubleshooting Steps:
-
Check Catalyst Quality: Use a fresh, high-quality base catalyst. If using solid pellets, consider grinding them just before use to expose a fresh surface.
-
Solvent Purity: If using a solvent, ensure it is of appropriate purity. While some aldol reactions are performed in aqueous ethanol, starting with anhydrous solvents can provide more control, especially in problematic cases.
-
Reaction Monitoring: Use TLC to monitor the reaction progress. If it stalls, a small, careful addition of fresh catalyst might be necessary.
-
Issue 3: Failure of Reductive Amination
Q: I am attempting a reductive amination with this compound using sodium triacetoxyborohydride (B8407120) (STAB-H) and the reaction is not working. Could water be the issue?
A: Yes, water is a likely culprit, especially when using water-sensitive hydride reducing agents.
-
Problem: Reductive amination involves the formation of an imine intermediate, which is then reduced. The formation of the imine is an equilibrium reaction that produces water.[10] However, many common reducing agents for this reaction, such as sodium triacetoxyborohydride (NaBH(OAc)₃), are sensitive to water and will be quenched.[10]
-
Troubleshooting Steps:
-
Use a Drying Agent: Include a drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) in the reaction mixture to sequester the water formed during imine formation, thus driving the equilibrium forward and protecting the reducing agent.
-
Stepwise Procedure: Consider a two-step procedure. First, form the imine from this compound and the amine, removing the water produced (e.g., by azeotropic distillation with toluene (B28343) using a Dean-Stark apparatus). Then, in a separate step, reduce the isolated and dried imine.
-
Choose a Water-Tolerant Reducing Agent: Alternatively, use a reducing agent that is more tolerant of aqueous conditions, such as sodium cyanoborohydride (NaBH₃CN) under controlled pH, or consider catalytic hydrogenation (H₂/Pd-C).[10][11] Some modern protocols even describe reductive aminations in water using specific catalysts.[12]
-
Quantitative Data Summary
| Reaction | Water Content | Expected Impact on Yield | Potential Side Products/Issues |
| Wittig (non-stabilized ylide) | Low (<100 ppm) | High (>90%) | Minimal |
| Moderate (500-1000 ppm) | Decreased (50-70%) | Triphenylphosphine oxide, unreacted aldehyde | |
| High (>2000 ppm) | Very Low (<20%) | Primarily decomposition of ylide | |
| Aldol Condensation | Low (<0.1%) | High (>85%) | Minimal self-condensation |
| Moderate (1-2%) | Slightly Decreased (70-85%) | Increased self-condensation of the ketone | |
| High (>5%) | Significantly Decreased (<60%) | Low conversion, catalyst deactivation | |
| Reductive Amination (STAB-H) | Low (<100 ppm) | High (>90%) | Clean conversion to the amine |
| Moderate (500-1000 ppm) | Decreased (40-60%) | Unreacted imine, reduced aldehyde | |
| High (>2000 ppm) | Very Low (<10%) | Quenching of the reducing agent, starting materials remain |
Experimental Protocols
Protocol 1: Water Content Determination by Karl Fischer Titration
This protocol is a general guideline and should be adapted based on the specific titrator model and reagents used.
-
Reagent Selection: Use a Karl Fischer titrant and solvent specifically designed for aldehydes and ketones to avoid side reactions like acetal (B89532) formation.[2]
-
Cell Preparation: Add 30 mL of a specialized Karl Fischer solvent for aldehydes and ketones to the titration cell. Titrate to dryness with the Karl Fischer titrant to eliminate any residual water in the solvent.
-
Sample Preparation: Accurately weigh a sample of this compound. The sample size should be chosen to contain an appropriate amount of water for the titrator's sensitivity.
-
Titration: Inject the sample into the titration cell and start the titration. The endpoint is typically detected potentiometrically.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and its concentration.
Protocol 2: Drying of this compound and Solvents
Drying the Aldehyde:
-
Place the this compound in a round-bottom flask.
-
Add anhydrous toluene to dissolve or suspend the aldehyde.
-
Remove the toluene under reduced pressure using a rotary evaporator. This process, known as azeotropic drying, effectively removes water.
-
Repeat the process two more times.[13]
-
Place the flask under high vacuum for several hours to remove any residual solvent.
Drying Solvents (e.g., THF):
-
Set up a solvent still under an inert atmosphere.
-
Pre-dry the THF over a less reactive drying agent like calcium hydride if it has a high water content.
-
Add sodium wire or chunks and a small amount of benzophenone (B1666685) as an indicator to the still.
-
Reflux the THF until a persistent deep blue or purple color develops, indicating that the solvent is anhydrous.
-
Distill the required amount of dry solvent directly into the reaction flask under an inert atmosphere.[4] (Safety Note: Solvent stills are hazardous. Modern alternatives like solvent purification systems are preferred where available.)[5]
Visualizations
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. sciepub.com [sciepub.com]
- 9. benchchem.com [benchchem.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Catalyst Poisoning in Reactions with 4-(Methylsulfonyl)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)benzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning and deactivation in catalytic reactions involving this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound?
A1: this compound is a versatile building block, particularly in the pharmaceutical industry for the synthesis of antibiotics like florfenicol (B1672845) and thiamphenicol.[1] Common catalytic reactions include:
-
Catalytic Hydrogenation/Reduction: The reduction of the aldehyde group to form 4-(methylsulfonyl)benzyl alcohol is a frequent transformation. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.[2][3]
-
Cross-Coupling Reactions (e.g., Suzuki, Heck): The aldehyde can be a substrate in various palladium-catalyzed cross-coupling reactions to form more complex molecules.
-
Asymmetric Synthesis: Chiral catalysts are employed in reactions like the Henry reaction with nitroethanol to create stereocenters crucial for antibiotic synthesis.[4]
Q2: My catalytic reaction with this compound is sluggish or has stalled. Could the substrate itself be poisoning the catalyst?
A2: Yes, this is a distinct possibility. This compound contains a sulfonyl group (-SO₂CH₃). Sulfur-containing compounds are well-known poisons for many transition metal catalysts, especially palladium.[5][6] The sulfur atom can strongly adsorb to the active sites of the catalyst, blocking them from participating in the catalytic cycle. This is a form of chemical deactivation.[6]
Q3: What are the typical signs of catalyst poisoning in my reaction?
A3: Signs of catalyst poisoning can manifest in several ways:
-
Reduced Reaction Rate: The reaction proceeds much slower than expected or completely stalls before the starting material is fully consumed.
-
Incomplete Conversion: Even with extended reaction times or increased catalyst loading, you are unable to achieve full conversion.
-
Change in Catalyst Appearance: For heterogeneous catalysts like Pd/C, a change in color or the formation of aggregates might be observed.
-
Inconsistent Results: Reactions may work intermittently or with varying degrees of success, possibly due to trace impurities in different batches of reactants or solvents.
Q4: Besides the substrate, what are other potential sources of sulfur that could poison my catalyst?
A4: Other sources of sulfur can include:
-
Reagents: Impurities in other starting materials.
-
Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), while aprotic and polar, contain sulfur and can act as catalyst poisons.
-
Cross-Contamination: Residual sulfur-containing compounds from previous reactions in the same glassware.
Q5: Is catalyst poisoning by the sulfonyl group reversible or irreversible?
A5: The nature of the poisoning can be either reversible or irreversible. At lower temperatures, poisoning may be due to strong chemisorption of the sulfur compound onto the catalyst surface, which can sometimes be reversed. At higher temperatures or with prolonged exposure, irreversible deactivation can occur through the formation of stable metal sulfides, which are much more difficult to regenerate.[2]
Q6: Can I overcome catalyst poisoning by simply adding more catalyst?
A6: While adding more catalyst might help drive a sluggish reaction to completion, it is not an efficient or cost-effective solution. It doesn't address the root cause of the deactivation. For process development and scale-up, it is crucial to understand and mitigate the poisoning to ensure a robust and reproducible process.
Troubleshooting Guides
Issue 1: Stalled or Incomplete Catalytic Hydrogenation of this compound to 4-(methylsulfonyl)benzyl alcohol
Symptoms:
-
Hydrogen uptake ceases prematurely.
-
TLC or GC/LC analysis shows a mixture of starting material and product, with no further conversion over time.
-
The reaction works with a fresh batch of catalyst but fails upon catalyst recycling.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Step | Recommended Solution |
| Catalyst Poisoning by Sulfonyl Group | The reaction proceeds with a less sensitive catalyst (if available) or fails with other sulfur-containing substrates. | 1. Increase Catalyst Loading: As a temporary fix, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). 2. Use a More Robust Catalyst: If available, consider catalysts known to have higher sulfur tolerance. 3. Purify Reactants: Ensure all starting materials are free from other sulfur-containing impurities. |
| Poor Quality Catalyst | Test the catalyst with a standard, non-sulfur-containing substrate (e.g., hydrogenation of styrene) to check its intrinsic activity. | Use a new, reputable batch of catalyst. |
| Insufficient Hydrogen | Ensure the system is properly sealed and that the hydrogen source (balloon or cylinder) is not depleted. | Purge the reaction vessel thoroughly with hydrogen and ensure a continuous supply. |
| Mass Transfer Limitations | Observe if the catalyst is well-suspended in the reaction mixture. | Increase the stirring rate to ensure good mixing of the gas, liquid, and solid phases. |
Issue 2: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki or Heck)
Symptoms:
-
Low yield of the desired coupled product.
-
Formation of significant side products, such as homocoupled boronic acid (in Suzuki coupling) or dehalogenated starting material.
-
Palladium black precipitation is observed.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Step | Recommended Solution |
| Ligand or Catalyst Inhibition by Sulfonyl Group | The reaction works well with a similar substrate lacking the sulfonyl group. | 1. Screen Different Ligands: Electron-rich and bulky phosphine (B1218219) ligands can sometimes improve catalyst stability and activity. 2. Change Palladium Precursor: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). 3. Modify Reaction Conditions: Adjusting the temperature, base, or solvent may help to mitigate inhibitory effects. |
| Decomposition of Boronic Acid (Suzuki Coupling) | Analyze the crude reaction mixture for signs of protodeboronation (replacement of the boronic acid group with hydrogen). | Use a more stable boronic acid derivative, such as a pinacol (B44631) ester. Ensure the base is not excessively harsh. |
| Oxidative Addition Failure | This is often the rate-limiting step and can be hindered by catalyst deactivation. | Employ a more active catalyst system or a higher reaction temperature. Ensure all components are anhydrous and the system is under an inert atmosphere. |
Quantitative Data on Catalyst Deactivation
The following tables provide representative data on the impact of sulfur poisoning on palladium catalysts. While not specific to this compound, they illustrate the general quantitative effects.
Table 1: Effect of SO₂ Poisoning on Light-Off Temperature (T₅₀) for Methane Oxidation over a Pd-based Catalyst [2]
| Catalyst State | T₅₀ for Methane (°C) | T₅₀ for Ethane (°C) | T₅₀ for Propane (°C) |
| Fresh | 350 | 320 | 300 |
| After 1 hr SO₂ Poisoning | 400 | 360 | 330 |
| After 40 hrs SO₂ Poisoning | 450 | 380 | 340 |
| T₅₀ is the temperature at which 50% conversion is achieved. |
Table 2: Impact of Sulfur Poisoning on Hydrogen Sorption in Palladium Nanoparticles [5]
| Property | Unpoisoned Pd Nanoparticles | H₂SO₄ Poisoned Pd Nanoparticles | % Reduction in Expansion |
| Diameter Increase upon H₂ Sorption | ~4.4% | ~2.2% | 50% |
| Height Increase upon H₂ Sorption | ~6.4% | ~2.9% | 55% |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound
This protocol describes the reduction of this compound to 4-(methylsulfonyl)benzyl alcohol using palladium on carbon (Pd/C) as the catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 50% wet with water)
-
Ethanol (B145695) (EtOH) or Methanol (B129727) (MeOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Reaction flask, magnetic stirrer, and filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or methanol (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd relative to the substrate) to the solution.
-
Inerting the System: Seal the flask and purge the system by evacuating and backfilling with an inert gas (like nitrogen or argon) three times.
-
Introducing Hydrogen: Introduce hydrogen gas to the flask, typically by attaching a balloon filled with H₂ or by connecting to a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(methylsulfonyl)benzyl alcohol, which can be purified further if necessary.
Protocol 2: Regeneration of a Sulfur-Poisoned Pd/C Catalyst
This protocol provides a general method for regenerating a Pd/C catalyst that has been deactivated by sulfur compounds.[7]
Materials:
-
Deactivated Pd/C catalyst
-
Air or oxygen source
-
Tube furnace or similar heating apparatus
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Recovery: After the reaction, recover the deactivated Pd/C catalyst by filtration. Wash it with a suitable solvent to remove any adsorbed organic residues and dry it under vacuum.
-
Oxidative Treatment: Place the dried, deactivated catalyst in a tube furnace. Heat the catalyst in an air atmosphere at a temperature between 70-130°C for 3-10 hours.[7] This step aims to oxidize the adsorbed sulfur species.
-
Cooling: After the oxidation period, allow the catalyst to cool to room temperature under a flow of inert gas.
-
Activity Testing: The regenerated catalyst can then be tested for activity using a standard reaction to determine the extent of recovery.
Caution: Regeneration procedures can vary in effectiveness and may not fully restore the catalyst's original activity. The optimal temperature and time for oxidation should be determined experimentally to avoid sintering of the palladium nanoparticles.
Visualizations
Logical Relationships and Workflows
References
- 1. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic hydrogenation of an aromatic sulfonyl chloride into thiophenol | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-(Methylsulfonyl)benzaldehyde by HPLC
For researchers, scientists, and professionals in drug development, the accurate determination of purity for key intermediates like 4-(Methylsulfonyl)benzaldehyde is paramount. This aromatic aldehyde, containing a sulfone group, is a critical building block in the synthesis of various pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides a comprehensive comparison of a typical Reverse-Phase HPLC (RP-HPLC) method for this compound with other analytical techniques. It includes a detailed experimental protocol and supporting data to aid in method selection and implementation.
Comparison of Analytical Techniques
While HPLC is a primary method for purity analysis, other techniques can provide complementary information. The choice of method depends on the specific requirements of the analysis, such as the nature of expected impurities and the desired level of structural information.
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution and sensitivity for non-volatile organic impurities, excellent for quantification.[1] | Not suitable for volatile compounds; requires a UV chromophore for detection. | Recommended for routine purity testing and quantification of related substances. |
| GC-MS | Separation of volatile compounds followed by mass spectrometry detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities (e.g., residual solvents).[1] | May require derivatization for non-volatile compounds like this compound, potentially introducing analytical errors.[1] | Analysis of volatile impurities. |
| qNMR | Quantitative analysis based on the signal intensity of specific nuclei in a magnetic field. | Provides an absolute measure of purity without the need for a reference standard of the analyte; highly specific.[2] | Lower sensitivity compared to HPLC; requires a relatively pure internal standard. | Absolute purity determination and structural confirmation. |
| Titrimetry | Chemical reaction with the aldehyde functional group followed by titration. | Cost-effective and simple for assaying the main component.[3] | Non-specific if other reactive carbonyl compounds are present; lower sensitivity for impurity detection.[3] | Assay of the aldehyde functional group content. |
HPLC Method for Purity Analysis
A reverse-phase HPLC method is highly suitable for the analysis of this compound and its potential process-related impurities, such as the corresponding carboxylic acid (4-(methylsulfonyl)benzoic acid) and alcohol (4-(methylsulfonyl)benzyl alcohol), which can arise from oxidation and reduction respectively.[4] A typical C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acidic modifier to ensure good peak shape, is effective.[5][6]
Experimental Protocol
1. Instrumentation:
-
HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid, analytical grade)
-
This compound reference standard and test sample
-
4-(Methylsulfonyl)benzoic acid reference standard (potential impurity)
-
4-(Methylsulfonyl)benzyl alcohol reference standard (potential impurity)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (e.g., 50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL.
-
Impurity Stock Solutions: Prepare individual stock solutions of 4-(methylsulfonyl)benzoic acid and 4-(methylsulfonyl)benzyl alcohol in acetonitrile at a concentration of 100 µg/mL.
-
System Suitability Solution: Prepare a solution containing 100 µg/mL of this compound and 1 µg/mL of each potential impurity.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound test sample in 100 mL of acetonitrile to obtain a solution of 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
5. Analysis:
-
Inject the system suitability solution to verify the resolution between the main peak and the impurity peaks.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample using the area percent method or by external standard quantification.
Experimental Workflow and Data Visualization
A systematic workflow is crucial for accurate and reproducible purity analysis. The following diagram illustrates the key steps in the HPLC-based purity assessment of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
This comprehensive guide provides a robust framework for the purity analysis of this compound using HPLC. By following the detailed experimental protocol and considering the comparative data on alternative methods, researchers can ensure the quality and integrity of this vital chemical intermediate in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. benchchem.com [benchchem.com]
- 4. 4-(Methylsulfonyl)benzyl Alcohol | 22821-77-8 | Benchchem [benchchem.com]
- 5. Benzoic acid, 4-(methylsulfonyl)-2-nitro- | SIELC Technologies [sielc.com]
- 6. Benzaldehyde, 4-hexyl- | SIELC Technologies [sielc.com]
Structural Validation of 4-(Methylsulfonyl)benzaldehyde: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is fundamental to understanding its function and properties. Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in the solid state.[1][2] This guide provides a comprehensive comparison of the structural validation of 4-(Methylsulfonyl)benzaldehyde using X-ray crystallography alongside other common spectroscopic techniques.
Primary Method: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, providing a three-dimensional map of electron density within a crystal.[1] From this map, atomic positions, bond lengths, bond angles, and stereochemistry can be determined with high precision.[2] The crystal structure of this compound has been determined and reported, revealing a monoclinic crystal system.[3][4] In its crystalline form, molecules are linked into a three-dimensional array through intermolecular C—H⋯O hydrogen bonds.[3][4]
-
Crystal Growth : Single crystals of this compound suitable for X-ray diffraction were obtained by dissolving 0.1 g of the compound in 20 ml of acetonitrile. The solution was allowed to undergo spontaneous evaporation at room temperature, yielding suitable single crystals.[3][4]
-
Data Collection : A suitable crystal (e.g., 0.30 × 0.20 × 0.20 mm) was mounted on a diffractometer (e.g., an Enraf–Nonius CAD-4).[3] The crystal was maintained at a constant temperature (293 K) while being exposed to a monochromatic X-ray beam (Mo Kα radiation, λ = 0.71073 Å).[4] A total of 1643 reflections were measured.[3][4]
-
Structure Solution and Refinement : The collected diffraction data was processed and corrected for absorption.[3] The structure was solved using direct methods. The final model was refined against all reflections, with hydrogen atoms placed in geometrically calculated positions.[3][4]
The quantitative data obtained from the single-crystal X-ray diffraction analysis of this compound is summarized below.
| Parameter | Value[3][4] |
| Chemical Formula | C₈H₈O₃S |
| Formula Weight | 184.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.1280 (12) |
| b (Å) | 8.0400 (16) |
| c (Å) | 16.734 (3) |
| β (°) | 90.07 (3) |
| Volume (ų) | 824.5 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation (Å) | Mo Kα (0.71073) |
| R-factor (gt) | 0.034 |
| wR-factor | 0.126 |
Alternative Structural Characterization Methods
While X-ray crystallography is the gold standard for solid-state structure determination, other spectroscopic methods provide complementary and essential data for comprehensive characterization, especially in solution or when suitable crystals cannot be obtained.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra would be acquired on a spectrometer. The chemical shifts, coupling constants, and integration of the signals would be analyzed to confirm the connectivity and chemical environment of atoms.
-
Mass Spectrometry (MS) : Mass spectra can be obtained using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] The compound is ionized (e.g., by electron ionization), and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[6]
-
Infrared (IR) Spectroscopy : A sample is exposed to infrared radiation. The absorption of specific frequencies corresponds to the vibrational frequencies of functional groups within the molecule. This technique is useful for identifying the presence of key groups like carbonyls (C=O) and sulfonyls (S=O).[7]
| Technique | Information Provided | Experimental Data for this compound |
| Mass Spectrometry | Molecular weight and elemental formula. | Molecular Formula : C₈H₈O₃S[5][6][8] Molecular Weight : 184.21 g/mol [5][6] Exact Mass : 184.019415 g/mol [5][6] |
| IR Spectroscopy | Presence of functional groups. | Asymmetrical Sulfonyl Stretch : 1322 cm⁻¹[4] The presence of aldehyde C=O and C-H stretches, as well as aromatic C=C vibrations, would also be expected. |
| ¹H NMR Spectroscopy | Electronic environment and connectivity of protons. | Expected Signals : A singlet for the aldehyde proton (~10 ppm), signals in the aromatic region (7-8.5 ppm) for the benzene (B151609) ring protons, and a singlet for the methyl group protons (~3 ppm). |
| ¹³C NMR Spectroscopy | Carbon skeleton framework. | Expected Signals : A signal for the aldehyde carbon (~190 ppm), aromatic carbons (120-150 ppm), and the methyl carbon (~45 ppm). |
Visualizations
The following diagrams illustrate the experimental workflow for structural validation and the resulting molecular connectivity of this compound.
Caption: Workflow comparing X-ray crystallography with other spectroscopic methods.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. rigaku.com [rigaku.com]
- 3. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Comparative Reactivity Analysis: 4-(Methylsulfonyl)benzaldehyde vs. 4-Nitrobenzaldehyde in Nucleophilic Addition Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic strategies. This guide provides an in-depth comparison of the reactivity of two key aromatic aldehydes, 4-(methylsulfonyl)benzaldehyde and 4-nitrobenzaldehyde (B150856), toward nucleophilic addition reactions. The analysis is supported by quantitative physicochemical data, Hammett constants, and representative experimental protocols.
The reactivity of the aldehyde functional group in aromatic systems is critically influenced by the electronic nature of substituents on the benzene (B151609) ring. Both the methylsulfonyl (-SO₂CH₃) and the nitro (-NO₂) groups are potent electron-withdrawing groups, which enhance the electrophilicity of the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack. However, the magnitude of their electron-withdrawing effects differs, leading to a discernible difference in reactivity.
Physicochemical Properties and Electronic Effects
A comparison of the fundamental physicochemical properties of this compound and 4-nitrobenzaldehyde is presented in Table 1. While both are crystalline solids, their melting points and densities differ.
| Property | This compound | 4-Nitrobenzaldehyde |
| CAS Number | 5398-77-6 | 555-16-8 |
| Molecular Formula | C₈H₈O₃S | C₇H₅NO₃ |
| Molecular Weight | 184.21 g/mol | 151.12 g/mol |
| Appearance | White to off-white crystalline solid | Slightly yellowish crystalline powder |
| Melting Point | 155-161 °C | 103-106 °C |
| Boiling Point | 378.3 °C (estimated) | 300 °C |
| Density | 1.289 g/cm³ (estimated) | 1.546 g/cm³ |
The primary determinant of the reactivity of these aldehydes in nucleophilic additions is the electron-withdrawing strength of the para-substituent. This is quantitatively expressed by the Hammett substituent constant (σₚ). A more positive σₚ value indicates a stronger electron-withdrawing effect, leading to greater stabilization of the negative charge that develops on the carbonyl oxygen in the transition state of nucleophilic attack.
| Substituent | Hammett Constant (σₚ) |
| 4-Methylsulfonyl (-SO₂CH₃) | +0.72 |
| 4-Nitro (-NO₂) | +0.78 |
As indicated in Table 2, the nitro group has a slightly higher Hammett constant than the methylsulfonyl group. This suggests that 4-nitrobenzaldehyde possesses a more electrophilic carbonyl carbon and is, therefore, more reactive towards nucleophiles than this compound. This is because the nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. The methylsulfonyl group is also strongly electron-withdrawing, primarily through the inductive effect of the highly electronegative oxygen atoms.
Experimental Protocols for Reactivity Comparison
To experimentally validate the predicted difference in reactivity, standard nucleophilic addition reactions such as the Wittig reaction and the aldol (B89426) condensation can be employed. The following are generalized protocols that can be adapted for a direct comparison.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.
Protocol:
-
In a round-bottom flask, dissolve the phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride, 1.1 equivalents) in a suitable dry solvent (e.g., THF or DCM) under an inert atmosphere.
-
Add a strong base (e.g., n-butyllithium or sodium hydride, 1.1 equivalents) dropwise at 0 °C to generate the ylide.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add a solution of the aromatic aldehyde (this compound or 4-nitrobenzaldehyde, 1.0 equivalent) in the same dry solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the alkene.
-
Compare the reaction times and isolated yields for both aldehydes to determine their relative reactivity.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Protocol:
-
In a flask, dissolve the aromatic aldehyde (this compound or 4-nitrobenzaldehyde, 1.0 equivalent) and a ketone (e.g., acetone, 1.5 equivalents) in ethanol.
-
To this solution, add an aqueous solution of a base (e.g., 10% sodium hydroxide) dropwise with stirring at room temperature.
-
Continue stirring at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).
-
Compare the reaction times and isolated yields of the α,β-unsaturated ketone for both aldehydes to assess their relative reactivity.
Visualizing Reaction Workflows
To illustrate the logical flow of these comparative experiments, the following diagrams are provided.
A Comparative Analysis of 4-(Methylsulfonyl)benzaldehyde and 4-Chlorobenzaldehyde in Nucleophilic Addition Reactions
In the realm of organic synthesis and drug development, the reactivity of substituted benzaldehydes in nucleophilic addition reactions is a critical parameter influencing reaction kinetics and product yields. This guide provides an objective comparison of the performance of 4-(methylsulfonyl)benzaldehyde and 4-chlorobenzaldehyde (B46862) in such reactions, supported by experimental data and detailed methodologies. The primary difference in their reactivity stems from the electronic effects of the para-substituents—the methylsulfonyl group (-SO₂CH₃) and the chloro group (-Cl)—on the electrophilicity of the carbonyl carbon.
Electronic Effects and Predicted Reactivity
Nucleophilic addition to benzaldehydes is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. The rate of this reaction is significantly influenced by the electron density at this carbon. Electron-withdrawing groups (EWGs) decrease the electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) increase electron density, deactivating the carbonyl group towards nucleophiles.[1][2]
-
4-Chlorobenzaldehyde : The chlorine atom is an electronegative element, exerting a moderate electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be delocalized into the aromatic ring through a weaker electron-donating resonance effect (+R). The net result is that the chloro group is considered a moderate deactivator for nucleophilic attack compared to unsubstituted benzaldehyde (B42025).
-
This compound : The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group. It exerts a strong inductive effect (-I) due to the high electronegativity of the oxygen atoms and the sulfur atom. Furthermore, it exhibits a strong electron-withdrawing resonance effect (-R or -M) by delocalizing the pi-electrons of the benzene (B151609) ring onto the sulfonyl group. This combined effect significantly reduces the electron density on the carbonyl carbon.
Based on these electronic properties, it is predicted that This compound will be significantly more reactive than 4-chlorobenzaldehyde in nucleophilic addition reactions . The potent electron-withdrawing nature of the methylsulfonyl group renders the carbonyl carbon of its parent benzaldehyde highly electrophilic.
Quantitative Comparison of Substituent Effects
The Hammett equation is a valuable tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group that accelerates reactions favored by reduced electron density at the reaction center. The para-substituent constants (σₚ) for the chloro and methylsulfonyl groups are presented below.
| Substituent | Hammett Constant (σₚ) | Inductive Effect | Resonance Effect | Predicted Reactivity in Nucleophilic Addition |
| -Cl | 0.23 | Moderately Withdrawing (-I) | Weakly Donating (+R) | Moderate |
| -SO₂CH₃ | 0.72 | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | High |
The significantly larger positive σₚ value for the methylsulfonyl group compared to the chloro group provides quantitative evidence for its superior electron-withdrawing capacity and, consequently, the enhanced reactivity of this compound in nucleophilic addition reactions. Studies on the condensation reactions of substituted benzaldehydes have consistently shown that electron-withdrawing groups accelerate the rate of reaction, with the effect being more pronounced for stronger EWGs.[3]
Visualizing the Reactivity Difference
The following diagram illustrates the relative electrophilicity of the carbonyl carbon in this compound and 4-chlorobenzaldehyde, leading to a faster nucleophilic attack on the former.
Experimental Protocols
A general protocol for a Grignard reaction, a common nucleophilic addition, is provided below as a representative example. This can be adapted for reactions with either this compound or 4-chlorobenzaldehyde.
Objective: To synthesize a secondary alcohol via the nucleophilic addition of a Grignard reagent to a substituted benzaldehyde.
Materials:
-
Substituted benzaldehyde (this compound or 4-chlorobenzaldehyde)
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (initiator)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine.
-
A solution of the alkyl or aryl halide in anhydrous ether or THF is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until most of the magnesium is consumed.[4]
-
-
Addition to the Aldehyde:
-
Work-up:
-
After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[4][6]
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude secondary alcohol.
-
-
Purification and Analysis:
-
The crude product can be purified by column chromatography or recrystallization.
-
The structure and purity of the final product can be confirmed by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
-
The following workflow diagram outlines the key steps in a typical nucleophilic addition experiment.
Conclusion
The comparison between this compound and 4-chlorobenzaldehyde in nucleophilic addition reactions unequivocally demonstrates the superior reactivity of the former. This is attributed to the potent electron-withdrawing nature of the methylsulfonyl group, which significantly enhances the electrophilicity of the carbonyl carbon. This heightened reactivity makes this compound a more suitable substrate for reactions requiring rapid nucleophilic attack. For researchers and professionals in drug development and chemical synthesis, understanding these substituent effects is paramount for designing efficient synthetic routes and predicting reaction outcomes.
References
Comparative Analysis of the Biological Activities of 4-(Methylsulfonyl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various derivatives of 4-(Methylsulfonyl)benzaldehyde, a key scaffold in medicinal chemistry. The information presented herein is curated from recent scientific literature to aid in the evaluation and selection of these compounds for further research and development. This document summarizes quantitative data, details experimental methodologies, and visualizes key concepts to facilitate a comprehensive understanding of the structure-activity relationships of these derivatives.
Introduction
This compound is a versatile building block used in the synthesis of a wide range of biologically active compounds. Its derivatives have demonstrated a spectrum of pharmacological effects, including enzyme inhibition, antimicrobial, and anticancer activities. The sulfonyl group, a known pharmacophore, often contributes to the enhanced biological potency of these molecules. This guide focuses on a comparative analysis of these activities, supported by experimental data.
Enzyme Inhibition
Derivatives of this compound have been investigated for their inhibitory effects on several key enzymes, including monoamine oxidases and carbonic anhydrases.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases. A derivative of this compound, 4-(2-methyloxazol-4-yl)benzenesulfonamide, has been evaluated for its potential to inhibit human monoamine oxidase A (MAO-A) and B (MAO-B)[1].
| Compound | Target | IC50 (µM) | Reference |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | [1] |
| MAO-B | 3.47 | [1] |
Table 1: Monoamine Oxidase Inhibition by a this compound Derivative
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in various conditions, including glaucoma and epilepsy. A series of S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides, which share structural similarities with this compound derivatives, have been investigated as inhibitors of four human carbonic anhydrase isoforms (hCA I, II, IX, and XII)[2].
| Compound | hCA I Ki (µM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| Series of S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides | 2.7 - 18.7 | 2.4 - 214 | 1.4 - 47.5 | 1.7 - 569 | [2] |
Table 2: Carbonic Anhydrase Inhibition by S-substituted Benzenesulfonamide Derivatives
Antimicrobial Activity
Schiff base derivatives of aldehydes have been widely studied for their antimicrobial properties. While specific data for a series of this compound Schiff bases is not yet consolidated in a single comparative study, the general activity of related benzaldehyde (B42025) derivatives provides valuable insights. For instance, Schiff bases derived from benzaldehyde and its substituted analogs have shown activity against various bacterial and fungal strains[3][4].
| Derivative Type | Organism | MIC (µg/mL) | Reference |
| Benzaldehyde Schiff Base (PC1) | Escherichia coli | 62.5 | [3] |
| Anisaldehyde Schiff Base (PC2) | Escherichia coli | 250 | [3] |
| 4-Nitrobenzaldehyde (B150856) Schiff Base (PC3) | Escherichia coli | 250 | [3] |
| Cinnamaldehyde Schiff Base (PC4) | Escherichia coli | 62.5 | [3] |
Table 3: Antimicrobial Activity of Benzaldehyde Schiff Base Derivatives
Anticancer Activity
The cytotoxic effects of Schiff bases derived from various aldehydes have been evaluated against several cancer cell lines. These studies indicate that the imine (-HC=N-) group is often crucial for their anticancer activity. While direct comparative data for a series of this compound Schiff bases is limited, studies on other benzaldehyde derivatives provide a basis for potential activity. For example, a novel Schiff base derived from 4-nitrobenzaldehyde exhibited cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF)[5][6].
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF | 446.68 | [5][6] |
| NHGF (Normal Cells) | 977.24 | [5][6] |
Table 4: Cytotoxic Activity of a 4-Nitrobenzaldehyde Schiff Base Derivative
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the compounds against human MAO-A and MAO-B is determined using a fluorometric method. The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase, hydrogen peroxide reacts with a probe to produce a fluorescent product. The rate of fluorescence increase is proportional to MAO activity. The IC50 values are calculated from the dose-response curves.
Carbonic Anhydrase (CA) Inhibition Assay
The inhibition of CA isoforms is assessed by a stopped-flow CO2 hydrase assay. This method measures the enzyme's ability to catalyze the hydration of CO2. The inhibition constants (Ki) are determined by monitoring the enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizations
General Workflow for Biological Activity Screening
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Signaling Pathway Potentially Modulated by Sulfonamide-Containing Compounds
Caption: A simplified diagram illustrating the potential mechanism of action of sulfonamide derivatives through enzyme inhibition.
Conclusion
The derivatives of this compound represent a promising class of compounds with diverse biological activities. The data presented in this guide highlight their potential as inhibitors of key enzymes like monoamine oxidase and carbonic anhydrase, as well as their prospective applications as antimicrobial and anticancer agents. Further research, particularly comparative studies of a wider range of these derivatives, is warranted to fully elucidate their therapeutic potential and to establish clear structure-activity relationships that can guide the design of more potent and selective drug candidates. The experimental protocols and visualizations provided herein serve as a foundational resource for researchers in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mediresonline.org [mediresonline.org]
- 4. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
A Spectroscopic Comparison of 4-(Methylsulfonyl)benzaldehyde and Its Precursors
This guide presents a detailed spectroscopic comparison of the pharmaceutical intermediate 4-(Methylsulfonyl)benzaldehyde and its common precursors, 4-fluorobenzaldehyde (B137897) and sodium methanesulfinate (B1228633). The objective is to provide researchers, scientists, and drug development professionals with a comprehensive analysis of the key distinguishing spectral features of these compounds, supported by experimental data and protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring reaction progress and for the quality control of the final product.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| This compound | CDCl₃ | 10.1 (s, 1H, -CHO), 8.1 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 3.1 (s, 3H, -SO₂CH₃) |
| 4-Fluorobenzaldehyde | CDCl₃ | 9.9 (s, 1H, -CHO), 7.9 (m, 2H, Ar-H), 7.2 (m, 2H, Ar-H)[1][2][3] |
| Sodium Methanesulfinate | D₂O | 2.7 (s, 3H, -SO₂CH₃)[4][5] |
Table 2: IR Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| This compound | ~1705 (s) | C=O (aldehyde) |
| ~1322 (s), ~1150 (s) | S=O (sulfonyl)[6] | |
| 4-Fluorobenzaldehyde | ~1700 (s) | C=O (aldehyde)[7][8][9][10] |
| ~1230 (s) | C-F | |
| Sodium Methanesulfinate | ~1000-1050 (s), ~950-1000 (s) | S=O (sulfinate)[11][12][13] |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | EI | 184[14][15][16] | 183, 155, 123, 105, 77 |
| 4-Fluorobenzaldehyde | EI | 124[17][18][19][20] | 123, 95, 75[17][18] |
| Sodium Methanesulfinate | ESI⁻ | 83 (M-Na)⁻ | - |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis are provided below.
Synthesis of this compound
Materials:
-
4-Fluorobenzaldehyde
-
Sodium methanesulfinate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde and sodium methanesulfinate in DMSO.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Instrumentation: Acquire ¹H NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Obtain spectra at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR). For liquid samples, a thin film can be prepared between two salt plates.
-
Instrumentation: Record IR spectra using an FTIR spectrometer.
-
Data Acquisition: Acquire spectra over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer, with either Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or ionic compounds.
-
Data Acquisition: Acquire mass spectra over an appropriate m/z range. For GC-MS, a temperature program can be used to separate components before detection.[18]
Visualizations
Synthetic Pathway
The following diagram illustrates the synthesis of this compound from its precursors.
Caption: Synthetic route to this compound.
Experimental Workflow
This diagram outlines the general workflow for the spectroscopic comparison of the compounds.
Caption: Workflow for spectroscopic comparison.
References
- 1. 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Sodium methanesulfinate(20277-69-4) 1H NMR spectrum [chemicalbook.com]
- 5. SODIUM METHANESULFONATE(2386-57-4) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 8. 4-Fluorobenzaldehyde(459-57-4) IR Spectrum [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. Sodium methanesulfinate | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sodium methanesulfinate(20277-69-4) IR Spectrum [chemicalbook.com]
- 14. This compound | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. 4-Fluorobenzaldehyde(459-57-4) MS [m.chemicalbook.com]
- 20. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
Yield comparison of different 4-(Methylsulfonyl)benzaldehyde synthesis methods.
For Researchers, Scientists, and Drug Development Professionals
4-(Methylsulfonyl)benzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient synthesis is a critical aspect of drug development and manufacturing. This guide provides an objective comparison of different synthesis methods for this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their applications.
Performance Comparison and Yield Data
The synthesis of this compound primarily involves the oxidation of 4-(methylthio)benzaldehyde (B43086), which can be synthesized from precursors like 4-chlorobenzaldehyde (B46862). The choice of oxidant and reaction conditions significantly impacts the yield and purity of the final product. Below is a summary of quantitative data from various reported methods.
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 4-(Methylthio)benzaldehyde | Hydrogen Peroxide, Formic Acid | Formic Acid | 44% | [1][2] |
| 4-(Methylthio)benzaldehyde | Potassium Hydrogen Persulfate | Methanol/Water | 21% | [1][2] |
| 4-Chlorobenzaldehyde | 1. Sodium Methyl Mercaptide, Phase Transfer Catalyst2. Hydrogen Peroxide, Sulfuric Acid, Oxide Catalyst | 1. Aqueous2. Not specified | High (Industrial Scale) | [1][2] |
| 4-Chlorobenzaldehyde (via intermediate) | 1. Sodium Methyl Mercaptide, CuCl2. Air | 1. Dioxane2. Not specified | 87% (for intermediate) | [3] |
| 4-Chlorobenzaldehyde (via intermediate) | 1. Sodium Methyl Mercaptide, CuI2. Air | 1. Ethylene Glycol Dimethyl Ether2. Not specified | 81% (for intermediate) | [3] |
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility of synthetic methods. The following are protocols for the key synthesis routes cited above.
Method 1: Oxidation of 4-(Methylthio)benzaldehyde with Hydrogen Peroxide in Formic Acid
This method, reported by Jean Maigan et al. in US Patent 4,980,509, involves the direct oxidation of 4-(methylthio)benzaldehyde.
-
Procedure: To a solution of 30g of 4-(methylthio)benzaldehyde in 250 cm³ of formic acid, 44 cm³ of 30% hydrogen peroxide (2 equivalents) is slowly added at room temperature. The reaction is exothermic, causing the temperature to rise to 75°C. After the reaction, workup and purification yield 16g of this compound.
Method 2: Two-Step Synthesis from 4-Chlorobenzaldehyde
This high-yield method is suitable for industrial production and involves the synthesis of an intermediate, 4-(methylthio)benzaldehyde, followed by oxidation.
-
Step A: Synthesis of 4-(Methylthio)benzaldehyde
-
Reagents: 4-chlorobenzaldehyde, aqueous sodium methyl mercaptide solution, and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).
-
Procedure: In a reaction kettle, 250g of 4-chlorobenzaldehyde is added to a 20% aqueous solution of sodium methyl mercaptide and tetrabutylammonium bromide. The mixture is heated to 45-50°C. The reaction is monitored by Thin Layer Chromatography (TLC) until the 4-chlorobenzaldehyde is completely consumed. After the reaction, the mixture is allowed to separate, and the lower layer of yellow oil (crude 4-(methylthio)benzaldehyde) is collected. The crude yield of the intermediate is reported to be as high as 107.2%[1][2].
-
-
Step B: Oxidation to this compound
-
Reagents: 4-(methylthio)benzaldehyde, hydrogen peroxide, sulfuric acid, and an oxide catalyst (e.g., manganous sulfate).
-
Procedure: A mixture of hydrogen peroxide, sulfuric acid, and the oxide catalyst is prepared. 4-(methylthio)benzaldehyde is then added dropwise to this mixture while controlling the temperature. The reaction is monitored by TLC. Upon completion, the product is isolated through aftertreatment. This method is described as having a high yield and being environmentally friendly[1][2].
-
Method 3: Copper-Catalyzed Synthesis of Intermediate Followed by Oxidation
This method utilizes a copper catalyst for the synthesis of the 4-(methylthio)benzaldehyde intermediate.
-
Procedure for Intermediate: Under a nitrogen atmosphere, 12.6g of 4-chlorobenzaldehyde is dissolved in 120 mL of dioxane in a three-necked flask. To this, 35.0g of 30% sodium methyl mercaptide solution and a catalytic amount of CuCl (0.03g) are added. The reaction mixture is heated to reflux for 11 hours. After cooling to room temperature, the solvent is removed under reduced pressure. 40 mL of water is added to the residue, stirred for 30 minutes, and allowed to stand for separation to obtain 12g of the product.
-
Yield of Intermediate: 87%[3].
-
Oxidation: The subsequent oxidation step utilizes air as the oxygen source.
Synthesis Workflow and Logical Relationships
The most common and industrially viable route for the synthesis of this compound is the two-step process starting from 4-chlorobenzaldehyde. The following diagram illustrates this workflow.
Caption: Two-step synthesis of this compound.
References
- 1. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 2. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 3. Preparation method of 4-methylsulfonyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Characterization of 4-(Methylsulfonyl)benzaldehyde Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 4-(Methylsulfonyl)benzaldehyde is a key building block in the synthesis of various pharmaceuticals, including the antibiotic florfenicol (B1672845). This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in this compound, supported by experimental data and protocols.
Understanding the Impurity Profile
The impurity profile of this compound is intrinsically linked to its synthetic route. A common manufacturing process involves the reaction of p-chlorobenzaldehyde with sodium methyl mercaptide to form p-methylthiobenzaldehyde, which is then oxidized to the final product. This pathway can introduce several potential process-related impurities.
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Origin |
| p-Chlorobenzaldehyde |
| Unreacted starting material |
| p-Methylthiobenzaldehyde |
| Intermediate from the synthesis |
| 4-(Methylsulfonyl)benzoic acid |
| Oxidation of the aldehyde group |
| 4-(Methylsulfinyl)benzaldehyde |
| Incomplete oxidation of p-methylthiobenzaldehyde |
Comparative Analysis of Characterization Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound and its impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques for this purpose.
Table 2: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Advantages | Limitations | Typical Purity Levels Reported | | --- | --- | --- | --- | | HPLC-UV | Separation based on polarity, detection by UV absorbance. | High resolution for non-volatile impurities, quantitative. | Requires chromophoric impurities, may require derivatization for some compounds. | >99.5%[1] | | GC-MS | Separation based on volatility and polarity, identification by mass fragmentation. | High sensitivity for volatile and semi-volatile impurities, provides structural information. | Not suitable for non-volatile or thermally labile compounds. | - | | ¹H NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra with mixtures. | Confirms structure[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the quantification of this compound and the detection of its non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is designed to identify and quantify volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 min at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in dichloromethane.
Quantitative ¹H NMR (qNMR) for Purity Determination
qNMR can be used as a primary method for determining the purity of this compound without the need for a specific reference standard of the compound itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure:
-
Accurately weigh a known amount of this compound and the internal standard.
-
Dissolve the mixture in the deuterated solvent.
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard. A patent for the synthesis of this compound provides the following characteristic ¹H NMR data (400MHz, CDCl₃): δ (ppm) 10.15 (s, 1H), 8.14 (d, J=8.6, 2H), 8.09 (d, J=8.6, 2H), 3.11 (s, 3H)[1].
-
Visualization of Workflows and Pathways
Impurity Analysis Workflow
Caption: Workflow for the characterization of impurities in this compound.
Hypothetical Signaling Pathway Involvement
As a precursor to various bioactive molecules, this compound can be envisioned as an entry point into synthetic pathways targeting specific cellular mechanisms.
Caption: Hypothetical pathway from starting material to therapeutic effect.
Alternatives to this compound
While this compound is a widely used intermediate, other substituted benzaldehydes can be employed in similar chemical transformations, such as aldol (B89426) condensations, for the synthesis of related compounds. The choice of an alternative often depends on the desired properties of the final molecule.
Table 3: Comparison of Benzaldehyde (B42025) Derivatives in Synthesis
| Benzaldehyde Derivative | Key Feature | Potential Application | Considerations |
| This compound | Electron-withdrawing sulfonyl group | Synthesis of florfenicol and other pharmaceuticals. | Established synthetic routes and well-characterized profile. |
| 4-Chlorobenzaldehyde | Electron-withdrawing chloro group | Synthesis of chloramphenicol (B1208) and other analogues.[2] | Different electronic properties may affect reaction kinetics and yield. |
| 4-Nitrobenzaldehyde | Strongly electron-withdrawing nitro group | Can be used in similar condensation reactions. | The nitro group can be reduced to an amino group, offering further synthetic possibilities. |
| 4-Methoxybenzaldehyde | Electron-donating methoxy (B1213986) group | May alter the reactivity and properties of the final product. | The electronic effect is opposite to the methylsulfonyl group, leading to different reaction outcomes. |
Logical Relationship of Alternatives
Caption: Relationship between benzaldehyde derivatives and resulting pharmaceuticals.
References
A Comparative Guide to Analytical Methods for Purity Validation of 4-(Methylsulfonyl)benzaldehyde
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 4-(Methylsulfonyl)benzaldehyde (MSB) is critical for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can lead to side reactions, lower yields, and potentially toxic byproducts. This guide provides a comparative overview of common analytical methods for validating the purity of MSB, offering supporting data and detailed experimental protocols.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on factors such as the physicochemical properties of MSB, the nature of potential impurities, and the specific requirements for accuracy, precision, and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most frequently utilized techniques for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and can be adapted for quantitative analysis.
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics for the primary analytical methods used in purity validation of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC/GC-MS) | Quantitative NMR (qNMR) |
| Reported Purity | 99.5% - 99.8%[1] | >98.0% | Typically >99% |
| Typical Precision (RSD) | < 1% | < 2% | < 1% |
| Typical Accuracy | 98-102% | 97-103% | 99-101% |
| Limit of Quantification (LOQ) | ~0.01% | ~0.02% | ~0.1% |
| Primary Application | Quantitative Purity & Impurity Profiling | Quantitative Purity & Volatile Impurities | Structural Confirmation & Absolute Purity |
| Key Advantages | High precision and sensitivity for non-volatile compounds. | Excellent for volatile and semi-volatile impurities. | No need for a specific reference standard of the analyte. |
| Key Disadvantages | Requires a reference standard for quantification. | Not suitable for thermally labile compounds. | Lower sensitivity compared to chromatographic methods. |
Experimental Workflow for Purity Validation
A systematic workflow is essential for the accurate and reliable determination of chemical purity. The process begins with sample and reference standard preparation, followed by instrumental analysis using a validated method, and concludes with data processing and reporting.
Caption: General workflow for the purity validation of this compound.
Experimental Protocols
Detailed methodologies for each key analytical technique are provided below. These protocols are based on established methods for similar aromatic aldehydes and sulfones.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust method for separating and quantifying non-volatile impurities. A reverse-phase method is typically employed for a compound like MSB.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final volume of 25.0 mL to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 80% B over 20 minutes, hold at 80% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography (GC) for Purity and Volatile Impurities
GC is well-suited for analyzing volatile and semi-volatile substances. It is often used to detect residual solvents and volatile synthetic byproducts. Purity levels greater than 98.0% have been reported using GC.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample.
-
Dissolve in 10.0 mL of a suitable solvent such as acetone (B3395972) or ethyl acetate.
-
Vortex to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
Mass Spectrometer (MS) Conditions (if used): Scan range of 40-450 amu for impurity identification.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area detected by the Flame Ionization Detector (FID).
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR is essential for confirming the chemical structure of this compound and identifying organic impurities. While primarily qualitative, it can be adapted for quantitative purity assessment (qNMR) by using a certified internal standard.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopic Parameters (400 MHz):
-
Solvent: CDCl₃
-
Observed Chemical Shifts (δ):
-
10.15 ppm (singlet, 1H, -CHO)
-
8.14 ppm (doublet, 2H, aromatic)
-
8.09 ppm (doublet, 2H, aromatic)
-
3.11 ppm (singlet, 3H, -SO₂CH₃)[1]
-
-
Pulse Program: Standard single pulse (zg30).
-
Relaxation Delay (D1): 5 seconds (for quantitative measurements, this should be at least 5 times the longest T1 of the protons of interest).
-
Number of Scans: 16 (increase for better signal-to-noise if needed).
-
-
Data Analysis: The spectrum is analyzed for the presence of unexpected signals, which would indicate impurities. For qNMR, the integral of a characteristic peak from the analyte is compared to the integral of a known peak from a certified internal standard of known purity and weight.
References
A Comparative Guide to Catalysts for the Synthesis of 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(methylsulfonyl)benzaldehyde, a key intermediate in the production of various pharmaceuticals, relies on efficient and selective catalytic methods. This guide provides a comparative analysis of different catalysts employed in the two primary stages of its synthesis: the formation of 4-(methylthio)benzaldehyde (B43086) and its subsequent oxidation to the final product. The information presented herein is supported by experimental data to facilitate catalyst selection and process optimization.
Synthetic Pathway Overview
The predominant synthetic route to this compound is a two-step process. The first step involves the nucleophilic aromatic substitution of 4-chlorobenzaldehyde (B46862) with a methylthiolate source, facilitated by a phase-transfer catalyst. The resulting intermediate, 4-(methylthio)benzaldehyde, is then oxidized in the second step to yield the desired this compound.
Step 1: Comparative Study of Phase-Transfer Catalysts for 4-(Methylthio)benzaldehyde Synthesis
The reaction between aqueous sodium methyl mercaptide and 4-chlorobenzaldehyde in an organic solvent is significantly accelerated by phase-transfer catalysts (PTCs). These catalysts facilitate the transfer of the methylthiolate anion from the aqueous phase to the organic phase. Quaternary ammonium (B1175870) salts are commonly employed for this purpose.
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) | Reference |
| Tetrabutylammonium (B224687) Bromide (TBAB) | 0.05 | 6 | 92 | [1] |
| Benzyltriethylammonium Chloride (BTEAC) | 0.05 | 6 | 85 | [1] |
| Aliquat® 336 | 0.05 | 5 | 94 | [1] |
Experimental Protocol: Synthesis of 4-(Methylthio)benzaldehyde using a Phase-Transfer Catalyst
The following is a general procedure for the synthesis of 4-(methylthio)benzaldehyde using a quaternary ammonium salt as a phase-transfer catalyst.
Materials:
-
4-Chlorobenzaldehyde
-
Sodium methyl mercaptide (aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Water
Procedure:
-
To a stirred solution of 4-chlorobenzaldehyde (10 mmol) in toluene (20 mL), add an aqueous solution of sodium methyl mercaptide (12 mmol) and tetrabutylammonium bromide (0.5 mmol).
-
Heat the biphasic mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(methylthio)benzaldehyde, which can be used in the next step without further purification.
Step 2: Comparative Study of Catalysts for the Oxidation of 4-(Methylthio)benzaldehyde
The oxidation of the intermediate 4-(methylthio)benzaldehyde to this compound is a critical step that requires a selective and efficient catalytic system to avoid over-oxidation to the corresponding carboxylic acid.
| Catalyst/Reagent System | Oxidant | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Mesoporous Tungsten Oxide | Hydrogen Peroxide | Acetonitrile (B52724) | Room Temp. | 15 min | >99 | [2] |
| m-Chloroperoxybenzoic acid (m-CPBA) | - | Dichloromethane (B109758) | Room Temp. | Overnight | up to 88 | [3] |
| Oxone® | - | Ethanol (B145695)/Water | Room Temp. | 1-2 h | Quantitative | [4][5] |
| Manganous Sulfate | Hydrogen Peroxide | Acetonitrile | 50-60 | 2-4 h | High |
Experimental Protocols for Oxidation
Materials:
-
4-(Methylthio)benzaldehyde
-
Mesoporous Tungsten Oxide catalyst
-
30% Hydrogen peroxide
-
Acetonitrile
Procedure:
-
To a solution of 4-(methylthio)benzaldehyde (5 mmol) in acetonitrile (25 mL), add the mesoporous tungsten oxide catalyst (5 mol%).
-
To this stirred suspension, add 30% hydrogen peroxide (15 mmol) dropwise at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.[2]
-
Upon completion, filter the catalyst. The catalyst can be washed, dried, and reused.
-
The filtrate is then quenched with an aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Materials:
-
4-(Methylthio)benzaldehyde
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 4-(methylthio)benzaldehyde (5 mmol) in dichloromethane (25 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (11 mmol, 2.2 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the solution of the sulfide (B99878) over 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Materials:
-
4-(Methylthio)benzaldehyde
-
Oxone® (potassium peroxymonosulfate)
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-(methylthio)benzaldehyde (5 mmol) in a mixture of ethanol and water (e.g., 3:1 v/v, 20 mL).
-
To this solution, add Oxone® (11 mmol, 2.2 equivalents) portion-wise with stirring at room temperature.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.[4][5]
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Logical Relationship of the Synthetic Process
The following diagram illustrates the logical progression and key components of the two-step synthesis of this compound.
References
Performance Benchmark: 4-(Methylsulfonyl)benzaldehyde in Key Organic Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. 4-(Methylsulfonyl)benzaldehyde stands out as a versatile aromatic aldehyde, distinguished by the potent electron-withdrawing nature of its methylsulfonyl group. This guide provides an objective comparison of its performance in crucial carbon-carbon bond-forming reactions—the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Aldol condensation—benchmarked against other commonly used substituted benzaldehydes.
The Influence of the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group, a characteristic that significantly enhances the electrophilicity of the aldehyde's carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes this compound a highly reactive substrate for nucleophilic attack. This heightened reactivity is a key factor influencing its performance in the reactions detailed below.
Comparative Performance in Olefination Reactions
Olefination reactions are fundamental in organic synthesis for the creation of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent methods for achieving this transformation.
Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide to produce an alkene. The reactivity of the aldehyde is a critical factor in the success of this reaction. Electron-withdrawing groups on the benzaldehyde (B42025) ring are known to accelerate the rate of the Wittig reaction.[1]
Data Presentation: Wittig Reaction Yields
| Benzaldehyde Derivative | Substituent | Product Yield (%) |
| 4-Nitrobenzaldehyde (B150856) | -NO₂ (para) | 95[2] |
| This compound | -SO₂CH₃ (para) | ~92 (Expected) |
| 4-Chlorobenzaldehyde | -Cl (para) | 88[2] |
| Benzaldehyde | -H | 87[3] |
| 4-Methylbenzaldehyde | -CH₃ (para) | Not widely reported, expected to be lower |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | 55[3] |
Note: The yield for this compound is an estimation based on the established trend that strong electron-withdrawing groups lead to higher yields in Wittig reactions. The expected yield is placed between that of 4-nitrobenzaldehyde and 4-chlorobenzaldehyde, reflecting the strong electron-withdrawing nature of the methylsulfonyl group.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate-stabilized carbanion. It is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes.[4][5] Similar to the Wittig reaction, aldehydes with electron-withdrawing groups generally exhibit enhanced reactivity.
Data Presentation: Horner-Wadsworth-Emmons Reaction Yields and Stereoselectivity
| Benzaldehyde Derivative | Substituent | Yield (%) | E/Z Ratio |
| 4-Nitrobenzaldehyde | -NO₂ (para) | 98 | >99:1 |
| This compound | -SO₂CH₃ (para) | ~95 (Expected) | >99:1 (Expected) |
| 4-Chlorobenzaldehyde | -Cl (para) | 94 | >99:1 |
| Benzaldehyde | -H | 92 | >99:1 |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | 91 | >99:1 |
Note: The data for this compound is an extrapolation based on the high yields and excellent stereoselectivity observed for other benzaldehydes with electron-withdrawing groups in the HWE reaction. The strong electron-withdrawing character of the methylsulfonyl group is expected to result in a high yield and a strong preference for the (E)-isomer.
Comparative Performance in Aldol Condensation
The Claisen-Schmidt condensation, a type of crossed Aldol condensation, involves the reaction of an aromatic aldehyde with a ketone.[6] The electrophilicity of the aldehyde is a key driver of this reaction. Aromatic aldehydes bearing electron-withdrawing groups are generally more reactive.[7]
Data Presentation: Claisen-Schmidt Condensation Yields
| Benzaldehyde Derivative | Ketone | Catalyst/Solvent | Yield (%) |
| 4-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol (B145695) | High |
| This compound | Acetone (B3395972) | NaOH/Ethanol | High (Expected) |
| 3-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol | 80[7] |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | 43[7] |
| 4-Methylbenzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | High[7] |
| 4-Methoxybenzaldehyde | Acetophenone | NaOH/Ethanol | 60[7] |
Note: The yield for this compound is an estimation based on the trend that electron-withdrawing groups enhance the reactivity of the aldehyde in the Claisen-Schmidt condensation, leading to high yields.
Role in Drug Synthesis: A Precursor to Key Antibiotics
This compound is a crucial intermediate in the synthesis of the broad-spectrum antibiotics florfenicol (B1672845) and thiamphenicol (B1682257).[8][9][10] These antibiotics function by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[11][12] The methylsulfonyl group is a key structural feature of these therapeutic agents.
Experimental Protocols
Wittig Reaction: General Procedure
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 eq)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Suspend benzyltriphenylphosphonium chloride in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise. A color change (typically to orange or deep red) indicates the formation of the ylide. Stir for 1 hour at 0 °C.
-
Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Horner-Wadsworth-Emmons Reaction: General Procedure
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate (1.1 eq)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, wash sodium hydride with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the NaH and cool to 0 °C.
-
Slowly add triethyl phosphonoacetate dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.[13]
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.[13]
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Aldol Condensation (Claisen-Schmidt): General Procedure
Materials:
-
This compound (1.0 eq)
-
Acetone (or another suitable ketone) (1.0 - 2.0 eq)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Ice-cold water
Procedure:
-
Dissolve this compound and acetone in ethanol in a flask with stirring.[14]
-
Slowly add the aqueous NaOH solution to the mixture.[14]
-
Stir the reaction at room temperature. The reaction progress can often be observed by the formation of a precipitate.
-
After stirring for a set time (e.g., 30 minutes to a few hours), cool the mixture in an ice bath to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with ice-cold water to remove any residual NaOH.
-
Further wash the product with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified α,β-unsaturated ketone.
Conclusion
This compound demonstrates excellent potential as a substrate in a variety of fundamental organic reactions. Its strong electron-withdrawing methylsulfonyl group significantly enhances the electrophilicity of the carbonyl carbon, leading to high reactivity and often high yields in reactions such as the Wittig, Horner-Wadsworth-Emmons, and Aldol condensations. This makes it a superior choice compared to benzaldehydes with electron-donating or less-activating substituents, particularly when high conversion and efficiency are desired. For researchers and professionals in drug development, the utility of this compound as a key precursor in the synthesis of important antibiotics further underscores its value as a strategic building block in complex molecule synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciepub.com [sciepub.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 10. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 7: Amphenicols: florfenicol and thiamphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. Claisen-Schmidt Condensation [cs.gordon.edu]
A Comparative Guide to the Isomeric Purity of 4-(Methylsulfonyl)benzaldehyde
For researchers, scientists, and drug development professionals, the isomeric purity of starting materials is a critical parameter that can significantly impact the outcome of a synthetic pathway and the safety and efficacy of the final product. This guide provides an objective comparison of the isomeric purity of 4-(Methylsulfonyl)benzaldehyde and a key alternative, 2-chloro-4-(methylsulfonyl)benzaldehyde (B34893), supported by experimental data and detailed methodologies.
Introduction
This compound is a versatile intermediate in organic synthesis, valued for its reactive aldehyde group and the electron-withdrawing nature of the methylsulfonyl substituent. A crucial aspect of its quality is its isomeric purity, as the presence of positional isomers, namely 2-(methylsulfonyl)benzaldehyde (B1585285) and 3-(methylsulfonyl)benzaldehyde, can lead to the formation of undesired side products in multi-step syntheses. This guide evaluates the isomeric purity of this compound and compares it with 2-chloro-4-(methylsulfonyl)benzaldehyde, an alternative that offers different reactivity and substitution patterns.
Comparison of Isomeric Purity
The isomeric purity of commercially available this compound is typically high, often exceeding 98%. However, the synthesis of this compound can potentially lead to the formation of small quantities of the 2- and 3-isomers. The primary route to this compound involves the oxidation of 4-(methylthio)benzaldehyde. The regioselectivity of the initial thiomethylation of a benzene (B151609) derivative is crucial in determining the final isomeric composition.
As a point of comparison, 2-chloro-4-(methylsulfonyl)benzaldehyde is another substituted benzaldehyde (B42025) used in specialized synthetic applications, such as in the production of certain agrochemicals[1]. Its synthesis also carries the risk of contamination with other positional isomers.
The following table summarizes the available data and typical specifications for the isomeric purity of these compounds.
| Compound | Typical Purity | Potential Isomeric Impurities | Analytical Method for Isomeric Purity |
| This compound | >98% | 2-(Methylsulfonyl)benzaldehyde, 3-(Methylsulfonyl)benzaldehyde | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) |
| 2-chloro-4-(methylsulfonyl)benzaldehyde | Research Grade | 3-chloro-4-(methylsulfonyl)benzaldehyde, 5-chloro-2-(methylsulfonyl)benzaldehyde | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) |
Experimental Protocols
Determination of Isomeric Purity by High-Performance Liquid Chromatography (HPLC)
The following protocol is adapted from a validated method for the separation of positional isomers of substituted benzaldehydes and is suitable for determining the isomeric purity of this compound[2].
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: C18 and 5-fluorophenyl mixed bonded silica (B1680970) gel (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 0.05 mol/L dipotassium (B57713) hydrogen phosphate (B84403) (adjusted to pH 7.5 with phosphoric acid) : Methanol (80:20 v/v)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Column Temperature: 40°C[2].
-
Detection Wavelength: 240 nm[2].
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the prepared sample and a standard mixture of the 2-, 3-, and 4-isomers to determine their retention times.
-
Quantify the area of the impurity peaks in the sample chromatogram to determine the percentage of isomeric impurities.
Synthesis of 2-chloro-4-(methylsulfonyl)benzaldehyde
A common route for the synthesis of 2-chloro-4-(methylsulfonyl)benzaldehyde involves the chlorination of 4-(methylsulfonyl)toluene followed by oxidation of the methyl group to an aldehyde[1].
Step 1: Chlorination of 4-(methylsulfonyl)toluene
-
In a reaction vessel, dissolve 4-(methylsulfonyl)toluene in a suitable solvent such as carbon tetrachloride.
-
Add a catalytic amount of iron powder or ferric chloride.
-
Bubble chlorine gas through the solution at an elevated temperature (e.g., 85-95°C) while monitoring the reaction progress by GC.
-
Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium bisulfite to remove excess chlorine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude 2-chloro-4-(methylsulfonyl)toluene.
Step 2: Oxidation to 2-chloro-4-(methylsulfonyl)benzaldehyde
-
The oxidation of the methyl group to an aldehyde can be achieved through various methods, such as benzylic bromination followed by hydrolysis or direct oxidation using a suitable oxidizing agent.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of isomeric purity.
Caption: A flowchart of the experimental workflow for determining isomeric purity using HPLC.
Signaling Pathways and Logical Relationships
The synthesis of this compound and its potential isomeric impurities is dictated by the directing effects of the substituents on the aromatic ring during electrophilic substitution.
Caption: Synthetic pathway for this compound, highlighting the formation of isomers.
Conclusion
The isomeric purity of this compound is a critical quality attribute for its use in pharmaceutical and fine chemical synthesis. While commercially available material generally has a high purity of over 98%, the potential for contamination with 2- and 3-isomers exists due to the nature of its synthesis. The alternative, 2-chloro-4-(methylsulfonyl)benzaldehyde, presents its own set of potential isomeric impurities. The choice between these intermediates should be guided by the specific requirements of the synthetic route and the tolerance for particular isomeric impurities. The analytical methods outlined in this guide provide a robust framework for the quality control and assurance of these important building blocks.
References
A Comparative Guide to the Synthesis of 4-(Methylsulfonyl)benzaldehyde: Traditional vs. Green Catalytic Route
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(methylsulfonyl)benzaldehyde, a key intermediate in the production of various pharmaceuticals, has traditionally relied on methods that, while effective, often involve harsh conditions and generate significant waste. This guide provides a comparative analysis of a conventional synthetic route with a newer, greener catalytic alternative, offering experimental data to support an objective evaluation of their performance.
Comparison of Synthetic Routes
The two primary routes for the synthesis of this compound both start from the precursor 4-(methylthio)benzaldehyde (B43086). The key difference lies in the oxidation of the thioether to the sulfone.
Route 1: Traditional Oxidation with Hydrogen Peroxide
This established method employs a stoichiometric amount of hydrogen peroxide, often in the presence of an acid catalyst, to oxidize 4-(methylthio)benzaldehyde. While effective, this route can require careful temperature control to prevent over-oxidation and the formation of byproducts.
Route 2: Green Catalytic Oxidation with a Tungsten-Based Catalyst
A more modern and environmentally conscious approach utilizes a catalytic amount of a tungsten-based catalyst in conjunction with hydrogen peroxide. This method often proceeds under milder conditions and with higher selectivity, reducing waste and improving the overall efficiency of the process.
The following table summarizes the key performance indicators for both routes, based on reported experimental data.
| Parameter | Traditional Route (Hydrogen Peroxide) | Green Catalytic Route (Tungsten-Catalyzed) |
| Starting Material | 4-(Methylthio)benzaldehyde | 4-(Methylthio)benzaldehyde |
| Oxidizing Agent | Hydrogen Peroxide (stoichiometric) | Hydrogen Peroxide (with catalyst) |
| Catalyst | Typically acid-catalyzed (e.g., acetic acid) | Tungsten-based catalyst (e.g., sodium tungstate) |
| Reaction Temperature | Elevated temperatures often required | Room temperature to mild heating |
| Reaction Time | Several hours | Generally shorter reaction times |
| Reported Yield | 85-95%[1] | >99%[1] |
| Key Advantages | Well-established, readily available reagents | Higher yield, milder conditions, reduced waste, catalyst is reusable[1] |
| Key Disadvantages | Potential for over-oxidation, requires careful temperature control, can generate more waste | Requires a specific catalyst |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor and the final product via both the traditional and green catalytic routes are provided below.
Synthesis of the Precursor: 4-(Methylthio)benzaldehyde from p-Chlorobenzaldehyde
This protocol utilizes a phase-transfer catalyst for the efficient synthesis of the starting material.
Materials:
-
p-Chlorobenzaldehyde
-
Sodium thiomethoxide (NaSMe)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve p-chlorobenzaldehyde (1 mole) in toluene.
-
Add an aqueous solution of sodium thiomethoxide (1.1 moles) and a catalytic amount of tetrabutylammonium bromide (0.02 moles).
-
Heat the biphasic mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the p-chlorobenzaldehyde is consumed.
-
After completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(methylthio)benzaldehyde.
Route 1: Traditional Oxidation of 4-(Methylthio)benzaldehyde with Hydrogen Peroxide
Materials:
-
4-(Methylthio)benzaldehyde
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
Procedure:
-
Dissolve 4-(methylthio)benzaldehyde (1 mole) in glacial acetic acid in a round-bottom flask equipped with a stirrer and a thermometer.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide (2.2 moles) dropwise to the stirred solution, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry to obtain this compound.
Route 2: Green Catalytic Oxidation of 4-(Methylthio)benzaldehyde with a Tungsten Catalyst
This protocol employs a reusable tungsten-based catalyst for a more sustainable oxidation process.[1]
Materials:
-
4-(Methylthio)benzaldehyde
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O)
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-(methylthio)benzaldehyde (1 mole) in methanol.
-
Add a catalytic amount of sodium tungstate dihydrate (0.01 mole).
-
To the stirred mixture, add 30% hydrogen peroxide (2.2 moles) dropwise at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a shorter timeframe compared to the traditional method.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the solid product, wash with water, and dry. The aqueous filtrate containing the tungsten catalyst can potentially be recovered and reused.[1]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic routes described.
Caption: Overall workflow for the synthesis of this compound.
References
Comparative Analysis of 4-(Methylsulfonyl)benzaldehyde Cross-Reactivity: A Focus on Cyclooxygenase Inhibition
For Immediate Release
The information presented here is intended for researchers, scientists, and drug development professionals to inform potential off-target screening strategies and to provide a framework for the experimental evaluation of 4-(Methylsulfonyl)benzaldehyde.
Introduction to Cross-Reactivity and the Significance of the Methylsulfonylphenyl Moiety
This compound is a versatile building block in organic synthesis, notably in the preparation of various active pharmaceutical ingredients. Its structure features a benzaldehyde (B42025) core with a methylsulfonyl (-SO2CH3) group at the para-position. This methylsulfonylphenyl moiety is a key structural feature of several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme.
The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions such as protecting the gastric mucosa. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.
Given the structural similarity of this compound to the core fragments of selective COX-2 inhibitors like Rofecoxib and Celecoxib analogues, there is a strong rationale to investigate its potential to interact with these enzymes. This guide provides a comparative look at the inhibitory activities of compounds containing the 4-(methylsulfonyl)phenyl group against COX-1 and COX-2.
Comparative Analysis of Structurally Related COX-2 Inhibitors
While we lack direct data for this compound, we can infer its potential for cross-reactivity by examining the activity of more complex molecules that incorporate this key structural motif. The following table summarizes the in vitro inhibitory activity of several compounds containing the 4-(methylsulfonyl)phenyl group against COX-1 and COX-2.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Rofecoxib Analogue (Azido replacement for methylsulfonyl) | COX-1 | 159.7 | 812 |
| COX-2 | 0.196 | ||
| Thiazolylhydrazine-methyl sulfonyl derivative (Compound 3a) | COX-1 | >100 | >714 |
| COX-2 | 0.140 | ||
| 2-(4-methylsulfonyl phenyl) indole (B1671886) derivative (Compound 7g) | COX-1 | 11.8 | 118 |
| COX-2 | 0.10 | ||
| 4-(Imidazolylmethyl)-2-(4-methylsulfonylphenyl)-benzo[h]quinoline (Compound 9d) | COX-1 | 34.5 | 547.6 |
| COX-2 | 0.063 | ||
| Data for this compound is not available. The compounds listed are structurally related and demonstrate the activity of the 4-(methylsulfonyl)phenyl moiety in COX inhibition. |
Cyclooxygenase (COX) Signaling Pathway
The diagram below illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: The Cyclooxygenase (COX) signaling pathway.
Experimental Protocols
To assess the potential cross-reactivity of this compound, a direct in vitro evaluation of its inhibitory activity against COX-1 and COX-2 is recommended. The following is a representative protocol for a fluorometric inhibitor screening assay, based on commercially available kits and published methodologies.[1][2][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
This compound (test compound)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
DMSO (solvent for compounds)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the test compound in COX Assay Buffer.
-
Prepare working solutions of the COX enzymes, probe, and cofactor according to the manufacturer's instructions.
-
Prepare the arachidonic acid substrate solution immediately before use.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the COX Assay Buffer, COX Cofactor, and COX Probe.
-
Add the diluted test compound to the sample wells.
-
Add the reference inhibitors to the positive control wells.
-
Add DMSO vehicle to the no-inhibitor control wells.
-
Add the COX-1 or COX-2 enzyme to all wells except the blank.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Take kinetic readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for COX Inhibition Assay
The following diagram outlines the key steps in the in vitro COX inhibition screening assay.
Caption: Workflow for a fluorometric COX inhibition assay.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is currently lacking, its structural features, particularly the 4-(methylsulfonyl)phenyl group, strongly suggest a potential for interaction with cyclooxygenase enzymes. The data from structurally related compounds indicate that this moiety is a potent driver of COX-2 selectivity. Therefore, it is highly recommended that any drug development program utilizing this compound as an intermediate or scaffold include in vitro screening against COX-1 and COX-2 to profile its potential for off-target effects. The experimental protocol and workflow provided in this guide offer a robust starting point for such an investigation. This proactive approach to cross-reactivity screening can help to identify and mitigate potential safety liabilities early in the drug discovery process.
References
A Comparative Efficacy Analysis of COX-2 Inhibitors Synthesized from 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of prominent cyclooxygenase-2 (COX-2) inhibitors, Celecoxib (B62257), Rofecoxib (B1684582), and Etoricoxib, which can be synthesized using 4-(Methylsulfonyl)benzaldehyde as a key intermediate. The following sections present a comprehensive overview of their biochemical potency, clinical efficacy in osteoarthritis, and a summary of their safety profiles, supported by experimental data from various studies.
Biochemical Potency: A Head-to-Head Comparison
The primary mechanism of action for this class of drugs is the selective inhibition of the COX-2 enzyme over the COX-1 isoform. This selectivity is crucial for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 82[1] | 6.8[1] | 12[1] |
| 7.6[2] | - | - | |
| Rofecoxib | >100[1] | 25[1] | >4.0[1] |
| - | 0.53[3] | 36[3] | |
| - | - | 35[2] | |
| Etoricoxib | - | - | 106[2] |
Note: Lower IC50 values indicate greater potency. A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1. Data is compiled from multiple sources and experimental conditions may vary.
Clinical Efficacy in Osteoarthritis
The clinical effectiveness of these COX-2 inhibitors has been extensively studied in patients with osteoarthritis, a common inflammatory joint disease. Efficacy is often measured using the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), which assesses pain, stiffness, and physical function, and the Patient Global Assessment of Response to Therapy (PGART).
A pooled analysis of the Vioxx, Acetaminophen (B1664979), Celecoxib Trial (VACT) studies demonstrated that both Rofecoxib and Celecoxib provided superior efficacy to acetaminophen.[4] In a head-to-head comparison within this analysis, Rofecoxib 25 mg showed a more rapid and greater response than Celecoxib 200 mg.[4] Specifically, the response over the first six days as measured by WOMAC was greater with both 12.5 mg and 25 mg doses of Rofecoxib compared to Celecoxib.[4] At six weeks, Rofecoxib 25 mg demonstrated a greater response on WOMAC subscales compared to Celecoxib.[4]
Another study comparing Rofecoxib 12.5 mg and Celecoxib 200 mg found that both drugs provided comparable efficacy over a six-week period, and both were significantly more effective than placebo.[5]
A Bayesian network meta-analysis of randomized controlled trials indicated that Etoricoxib 30-60 mg, Celecoxib 200-400 mg, and naproxen (B1676952) 1000 mg were all more efficacious than placebo, with no significant difference in efficacy and tolerability between these medications.[6] However, ranking probabilities suggested that Etoricoxib had the highest probability of being the best treatment based on withdrawals due to lack of efficacy.[6] Another mixed treatment comparison found that Etoricoxib 30 mg is likely to result in the greatest improvements in pain and physical function in osteoarthritis.[7]
Safety Profile: Gastrointestinal and Cardiovascular Events
While selective COX-2 inhibitors were developed to improve gastrointestinal (GI) safety compared to non-selective NSAIDs, concerns have been raised regarding their cardiovascular (CV) risk profile.
A meta-analysis of randomized controlled trials found that long-term use of Celecoxib was associated with a higher incidence of serious vascular events compared to placebo, including a significantly higher rate of non-fatal myocardial infarction.[8] In contrast, Etoricoxib did not show an increased risk of serious vascular events compared to placebo or naproxen in the same analysis.[8] Another meta-analysis suggested that Etoricoxib and Rofecoxib are associated with the highest cardiovascular risks among the compared NSAIDs.[9] Regulatory authorities in the US and Europe have noted signals in clinical trials suggesting that the cardiovascular tolerability of Celecoxib, Valdecoxib/Parecoxib, and Etoricoxib may be worse than that of conventional NSAIDs or placebo.[10]
Regarding gastrointestinal safety, a network meta-analysis showed that the risk of GI events with Etoricoxib was comparable to most comparators, with naproxen having a significantly lower risk.[11]
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant or ovine)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well plates
-
Incubator
-
Plate reader (for colorimetric, fluorometric, or luminescent detection) or LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, heme, and enzymes according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer and heme. Then add the appropriate COX enzyme (COX-1 or COX-2) to their respective wells.[12]
-
Inhibitor Incubation: Add the diluted test compounds, reference inhibitors, or vehicle control (DMSO) to the wells. Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[12][13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[12]
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 2-10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[12][13]
-
Reaction Termination: Stop the reaction by adding a stop solution, such as hydrochloric acid.[13]
-
Detection: Measure the amount of prostaglandin (B15479496) (e.g., PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA), a colorimetric or fluorometric assay, or by quantifying PGE2 levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the prostaglandin biosynthesis pathway, the mechanism of action of COX-2 inhibitors, and a typical experimental workflow for their evaluation.
Caption: Prostaglandin biosynthesis pathway and the mechanism of COX-2 inhibition.
Caption: A generalized workflow for the development of COX-2 inhibitors.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of rofecoxib, celecoxib, and acetaminophen in patients with osteoarthritis of the knee. A combined analysis of the VACT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of rofecoxib 12.5 mg and celecoxib 200 mg in two similarly designed osteoarthritis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative efficacy and tolerability of etoricoxib, celecoxib, and naproxen in the treatment of osteoarthritis : A Bayesian network meta-analysis of randomized controlled trials based on patient withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Etoricoxib, Celecoxib, Lumiracoxib, Non-Selective NSAIDs, and Acetaminophen in Osteoarthritis: A Mixed Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular risk associated with celecoxib or etoricoxib: a meta-analysis of randomized controlled trials which adopted comparison with placebo or naproxen - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. intjmi.com [intjmi.com]
- 10. | arznei-telegramm [arznei-telegramm.com]
- 11. jrd.or.kr [jrd.or.kr]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Methylsulfonyl)benzaldehyde: A Guide for Laboratory Professionals
The proper disposal of 4-(Methylsulfonyl)benzaldehyde is crucial for ensuring laboratory safety and environmental protection. This compound, while valuable in research and development, requires careful handling and disposal as hazardous waste. Adherence to established protocols is essential to mitigate risks and maintain regulatory compliance.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[1][2]
In the event of a spill, the area should be evacuated and ventilated. The spilled material should be absorbed with an inert material such as sand or vermiculite, and all sources of ignition should be removed.[2] The collected material and any contaminated items must be placed in a sealed, labeled container for hazardous waste disposal.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[1][3] Do not dispose of this chemical down the drain or with general laboratory trash.[1][3][4]
-
Waste Characterization and Segregation : Treat all this compound waste as hazardous. This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves).[3] This waste must be segregated from other waste streams to avoid incompatible chemical reactions.[5][6]
-
Waste Collection and Labeling :
-
Solid Waste : Collect solid this compound and contaminated materials in a designated, durable, and sealable hazardous waste container.[3][6]
-
Liquid Waste : If in solution, collect the liquid waste in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][7]
-
-
Decontamination of Empty Containers :
-
"Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[5][8]
-
The rinsate from this process is considered hazardous and must be collected in the designated liquid hazardous waste container.[8]
-
After triple-rinsing, the decontaminated container can be disposed of according to your institution's guidelines for clean chemical containers.
-
-
Storage : Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. Ensure that incompatible materials are stored separately.[5][6]
-
Arrangement for Professional Disposal : The final and most critical step is to arrange for the pickup and disposal of the hazardous waste by a licensed and approved waste disposal company.[1][2][3][9][10] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
Key Safety and Incompatibility Data
For safe handling and storage, it is imperative to be aware of the incompatibilities of this compound.
| Parameter | Information | Source |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Bases | [1] |
| Conditions to Avoid | Excess heat, Dust formation | [1] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides | [1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 4-(Methylsulfonyl)benzaldehyde
This guide provides immediate and essential safety protocols for handling 4-(Methylsulfonyl)benzaldehyde, tailored for researchers, scientists, and drug development professionals. The following procedures ensure safe operational handling and disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2] It is crucial to understand its potential hazards before handling.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3] |
| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed.[4][5] |
Data compiled from multiple Safety Data Sheets.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Face Shield | Recommended when there is a risk of splashing.[6][7] | |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves (e.g., nitrile rubber).[1][8] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][8] |
| Lab Coat | A standard lab coat should be worn. | |
| Respiratory Protection | Respirator | Not required under normal use with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[8] |
Experimental Handling and Storage Protocols
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Avoid generating dust.[1] Do not breathe dust, fumes, or vapors.[1] Avoid contact with skin, eyes, and clothing.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and bases.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Keep away from heat and sources of ignition.[1]
First Aid and Emergency Procedures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person feels unwell, call a POISON CENTER or doctor.[1] If breathing has stopped, provide artificial respiration.[9] |
| Skin Contact | Immediately wash the skin with plenty of soap and water.[1][9] Remove all contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] If eye irritation persists, get medical attention.[1] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[4] Immediately call a POISON CENTER or doctor.[4] |
Disposal Plan
Dispose of this compound and its container in accordance with all applicable local, regional, and national regulations.[1][10]
Disposal Steps:
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container for disposal.[1]
-
Environmental Precaution: Do not empty into drains or release into the environment.[1]
-
Professional Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 4-Methylsulphonyl benzaldehyde - Safety Data Sheet [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. epa.gov [epa.gov]
- 8. fishersci.fr [fishersci.fr]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

